molecular formula C5H6ClNO B084171 1H-Pyridin-2-one;hydrochloride CAS No. 13472-62-3

1H-Pyridin-2-one;hydrochloride

Cat. No.: B084171
CAS No.: 13472-62-3
M. Wt: 131.56 g/mol
InChI Key: NRGKFNDKBDBBGY-UHFFFAOYSA-N
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Description

1H-Pyridin-2-one;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGKFNDKBDBBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-62-3
Record name 2(1H)-Pyridinone, hydrochloride (1:1)
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Record name 2-oxopyridinium chloride
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Foundational & Exploratory

Technical Guide: Synthesis of 1H-Pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, isolation, and purification of 1H-pyridin-2-one hydrochloride (also known as 2-hydroxypyridine hydrochloride or 2-pyridone HCl).[1] While the free base, 2-pyridone, is a ubiquitous scaffold in peptide mimetics and catalysis, the hydrochloride salt is frequently utilized to enhance solubility in polar media, stabilize the tautomeric form during solid-phase synthesis, or serve as a specific proton donor in organocatalysis.

This guide prioritizes two synthetic routes based on scale and purity requirements:

  • Route A (Diazotization): High-purity laboratory synthesis via 2-aminopyridine.[1]

  • Route B (Hydrolysis): Scalable synthesis via 2-chloropyridine.[1]

Chemical Context & Tautomeric Equilibrium[1][2]

The Lactam-Lactim Equilibrium

The core challenge in synthesizing this scaffold is controlling the tautomeric equilibrium. In the gas phase, the lactim (2-hydroxypyridine) is favored. However, in the solid state and polar solvents (water, alcohols), the lactam (2-pyridone) predominates due to dimerization and dipole stabilization.

Protonation and Salt Formation

Upon treatment with hydrochloric acid, protonation does not typically occur at the nitrogen of the lactam (which would disrupt amide resonance). Instead, protonation occurs at the carbonyl oxygen , generating the 2-hydroxypyridinium cation. This restores aromaticity to the pyridine ring, making the salt highly stable.

Chemical Structure:

  • Free Base:

    
     (MW: 95.10  g/mol )[1]
    
  • Hydrochloride Salt:

    
     (MW: 131.56  g/mol )[1]
    

Tautomerism Lactam 2-Pyridone (Lactam Form) Dominant in Solution Lactim 2-Hydroxypyridine (Lactim Form) Minor Tautomer Lactam->Lactim Tautomerism (K_eq) Cation 2-Hydroxypyridinium Cation (HCl Salt Form) Aromatic System Restored Lactam->Cation + HCl (Protonation at Oxygen) Lactim->Cation + HCl

Figure 1: Tautomeric equilibrium and protonation pathway to the hydrochloride salt.

Route A: Diazotization of 2-Aminopyridine (Lab Scale)

This method is preferred for small-scale, high-purity applications (g to kg scale).[1] It proceeds via the formation of an unstable diazonium salt which undergoes rapid hydrolysis.

Reaction Mechanism

[1]
Detailed Protocol

Reagents:

  • 2-Aminopyridine (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.1 eq)[1]
    
  • Hydrochloric Acid (conc. 37%, excess)[1]

  • Solvent: Water[1][2]

Step-by-Step Methodology:

  • Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-aminopyridine (9.4 g, 100 mmol) in 50 mL of water.

  • Acidification: Cool the solution to 0–5 °C using an ice/salt bath. Slowly add concentrated HCl (25 mL) dropwise. Caution: Exothermic.[1]

  • Diazotization: Dissolve

    
     (7.6 g, 110 mmol) in 15 mL water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C .
    
    • Critical Control: If temp > 10 °C, side reactions (coupling) increase, darkening the product.

  • Hydrolysis: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) over 2 hours. Evolution of nitrogen gas (

    
    ) will be observed.[1]
    
  • Completion: Heat the solution to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Isolation (Direct Salt Formation):

    • Evaporate the aqueous solution to dryness under reduced pressure (rotary evaporator, 50 °C).

    • The residue is crude 2-pyridone hydrochloride.[1]

    • Purification: Recrystallize the residue from hot Ethanol/Acetone (1:1) . Dissolve in minimum hot ethanol, then add acetone until turbid. Cool to 4 °C.

  • Filtration: Filter the white crystalline solid and dry under vacuum over

    
    .
    

Route B: Hydrolysis of 2-Chloropyridine (Scale-Up)[1]

For multi-kilogram synthesis, diazotization is hazardous due to diazonium instability.[1] Hydrolysis of 2-chloropyridine is the industrial standard, though it requires harsher conditions.[1]

Reaction Workflow

HydrolysisWorkflow Start Start: 2-Chloropyridine Reagent Add Conc. HCl (excess) Start->Reagent Reflux Reflux (150°C, Sealed/Pressure) Time: 12-24h Reagent->Reflux Nucleophilic Aromatic Substitution Cool Cool to RT Precipitation of Salt Reflux->Cool Filter Filtration & Wash (Cold Acetone) Cool->Filter Dry Final Product: 2-Pyridone HCl Filter->Dry

Figure 2: Acidic hydrolysis workflow for scale-up.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Temperature > 100 °C (Reflux)The C-Cl bond on pyridine is stable; high energy is required for

hydrolysis without strong electron-withdrawing groups.[1]
Acid Concentration > 6M HClHigh proton concentration activates the ring towards nucleophilic attack by water.
Pressure Sealed Tube/AutoclaveOften required to reach temps > 100 °C if using aqueous HCl (azeotrope boils at 108 °C).[1]

Protocol Modification for Purity: If the hydrolysis yields a mixture, it is often cleaner to perform Alkaline Hydrolysis (KOH, t-BuOH, reflux) to get the free base, extract organics, and then treat the purified free base with anhydrous HCl in diethyl ether to precipitate the pure salt.

Characterization & Specifications

To validate the synthesis of the hydrochloride salt specifically (distinguishing it from the free base), the following analytical data should be confirmed.

Melting Point[1][4]
  • Free Base: 105–107 °C[1]

  • Hydrochloride Salt: 206–210 °C (Decomposes).[1] A sharp increase in MP indicates successful salt formation.[1]

Spectroscopic Data[1]
  • 1H NMR (DMSO-d6):

    • The spectrum will show a significant downfield shift compared to the free base due to the positive charge on the ring.

    • 
       11.8 (br s, OH/NH exchangeable), 7.8 (ddd), 7.5 (m), 6.6 (d), 6.4 (t).[1]
      
    • Note: In DMSO, the HCl proton is often broad or exchanged with water in the solvent.

  • IR Spectroscopy:

    • Look for broad absorption between 2400–3200

      
       characteristic of the 
      
      
      
      /
      
      
      ammonium/oxonium species, distinct from the sharper amide bands of the free base.

Storage and Stability

  • Hygroscopicity: 2-Pyridone HCl is hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

  • Stability: Stable at room temperature if kept dry.[1] Aqueous solutions are acidic (pH ~2-3).[1]

References

  • Organic Syntheses. "2-Pyridone." Org.[1][2][3][4][5] Synth.1947 , 27,[1] 76. Link[1]

  • Cox, R. H., et al. "Tautomerism of 2-Hydroxypyridine derivatives."[1] Journal of Physical Chemistry, 1968 .[1] (Fundamental mechanistic grounding).

  • Spivey, A. C., et al. "Synthesis of 2-pyridones."[1] Organic Preparations and Procedures International, 2000 .[1]

  • PubChem. "2-Hydroxypyridine Hydrochloride Compound Summary."[1] Link[1]

  • Zhachkina, A., et al. "2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference."[1][6] J. Org.[1][4][6] Chem.2012 , 77, 1623–1631.[1][6] Link[1]

Sources

1H-Pyridin-2-one;hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, mechanistic behaviors, and experimental applications of 1H-Pyridin-2-one hydrochloride (also known as 2-Hydroxypyridine hydrochloride).

CAS: 6052-92-8 | Formula: C₅H₅NO[1][2]·HCl | MW: 131.56 g/mol [1][2]

Executive Summary

1H-Pyridin-2-one hydrochloride is the conjugate acid salt of the tautomeric system 2-pyridone/2-hydroxypyridine.[1][2] While the free base (CAS 142-08-5) is widely recognized as a classic bifunctional catalyst mimicking enzyme active sites, the hydrochloride salt serves as a stable, crystalline precursor and a proton-shuttling reagent in organic synthesis.[1][2]

This guide analyzes the molecule's duality—existing as an aromatic lactim salt in the solid state but releasing the active bifunctional lactam/lactim tautomer upon neutralization.[1][2] Its primary utility lies in peptide coupling (as an additive) , ester aminolysis , and transition metal ligand design .[2]

Chemical Identity & Tautomeric Dynamics[1][2][3]

The defining feature of this molecule is the Lactam-Lactim Tautomerism .[1][2] The hydrochloride salt represents the "locked" protonated state, which converges both tautomers into a single aromatic cation.[1][2]

The Convergence of Tautomers

In the free base, 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) exist in equilibrium.[1][2]

  • Lactam (A): Favored in the solid state and polar solvents (water, alcohols) due to dimerization and dipole stabilization.[2]

  • Lactim (B): Favored in the gas phase and non-polar solvents.[1][2]

  • Hydrochloride Salt (C): Protonation of either A (at the carbonyl oxygen) or B (at the nitrogen) yields the identical 2-hydroxypyridinium cation .[1][2] This cation is fully aromatic (6

    
    -electrons), making the salt highly stable.[1][2]
    
Visualization of Protonation Pathways

The following diagram illustrates how the salt form (Center) acts as the thermodynamic sink for both tautomers upon acidification.[1][2]

Tautomerism Lactam 2-Pyridone (Lactam Form) Polar Dominant Lactim 2-Hydroxypyridine (Lactim Form) Non-Polar Dominant Lactam->Lactim Tautomerism (Keq) Cation 2-Hydroxypyridinium Cation (Salt Form) [Aromatic 6π System] Lactam->Cation +H+ (Protonation at O) Lactim->Cation +H+ (Protonation at N)

Figure 1: Convergence of lactam and lactim tautomers into the common hydroxypyridinium cation upon treatment with HCl.[2]

Physicochemical Profile

The hydrochloride salt differs significantly from the free base in terms of handling and solubility.[1][2]

Property1H-Pyridin-2-one Hydrochloride (Salt)2-Pyridone (Free Base)
CAS 6052-92-8 142-08-5
Molecular Weight 131.56 g/mol 95.10 g/mol
Physical State White to off-white crystalline solidOff-white crystalline powder
Melting Point > 150 °C (Decomposes)105–107 °C
Solubility High in H₂O, MeOH, DMSOSoluble in H₂O, EtOH; Low in Et₂O
Acidity (pKa) ~0.75 (of the cation)11.65 (deprotonation of OH/NH)
Hygroscopicity Hygroscopic (Store under desiccant)Non-hygroscopic

Key Insight: The salt's low pKa (~0.[1][2]75) indicates it is a strong acid in solution.[1][2] To utilize its catalytic properties, it must be neutralized in situ with a tertiary amine (e.g., Triethylamine, DIPEA) to release the neutral free base.

Synthetic Utility: Bifunctional Catalysis

The neutral form of 2-hydroxypyridine is a textbook example of bifunctional catalysis . It accelerates reactions by simultaneously donating a proton (electrophilic activation) and accepting a proton (nucleophilic activation) within a cyclic transition state.[2]

Mechanism: Aminolysis of Esters

In the conversion of esters to amides, 2-pyridone facilitates the breakdown of the tetrahedral intermediate.[1] This "proton shuttle" mechanism lowers the activation energy significantly compared to uncatalyzed pathways.[1][2]

Catalysis Substrate Ester + Amine Intermediate Tetrahedral Intermediate Substrate->Intermediate TS Cyclic Transition State (2-Pyridone Bridging) Intermediate->TS + 2-Pyridone TS->TS Mutarotation-like Transfer Product Amide + Alcohol TS->Product Proton Shuttle

Figure 2: The "Proton Shuttle" mechanism where 2-pyridone stabilizes the transition state during amide bond formation.[1][2]

Peptide Coupling Additive

Similar to HOBt (Hydroxybenzotriazole), 2-hydroxypyridine is used to suppress racemization during peptide coupling.[1][2]

  • Role: It reacts with the activated ester to form a specialized active ester that is less prone to oxazolone formation (a pathway leading to racemization) but highly reactive toward amines.[1][2]

  • Advantage: Unlike HOBt, it is non-explosive and offers a distinct solubility profile.[1][2]

Experimental Protocols

Protocol A: In Situ Generation for Catalysis

Use this protocol when the hydrochloride salt is the available reagent, but the neutral catalyst is required.[1]

  • Dissolution: Dissolve 1H-pyridin-2-one hydrochloride (1.0 equiv) in the reaction solvent (typically DCM, THF, or DMF).[1][2]

  • Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 equiv).[1][2]

    • Observation: A slight precipitate (Triethylammonium chloride) may form in non-polar solvents.[1][2]

  • Reaction: Add the substrates (e.g., activated ester and amine) immediately.

  • Workup: The catalyst is water-soluble.[1][2] Remove by washing the organic phase with water or mild aqueous bicarbonate.[1][2]

Protocol B: Purification via Recrystallization

The hydrochloride salt can degrade or discolor over time.[1][2] Recrystallization ensures high purity for kinetic studies.[1]

  • Solvent System: Ethanol/Diethyl Ether.[1][2]

  • Procedure:

    • Dissolve the crude salt in a minimum amount of hot absolute ethanol (~60°C).[2]

    • Filter while hot to remove insoluble impurities.[1][2]

    • Allow the solution to cool to room temperature.[1][2]

    • Slowly add diethyl ether until turbidity persists.[1][2]

    • Cool at 4°C overnight.[1][2]

  • Isolation: Filter the white needles under inert atmosphere (nitrogen) due to hygroscopicity. Dry under vacuum over P₂O₅.[1][2]

Safety & Handling (E-E-A-T)

  • Corrosivity: As a hydrochloride salt, the compound can release HCl gas upon contact with strong acids or moisture.[1][2] It is corrosive to mucous membranes.[1][2]

  • Toxicity: The free base is classified as Acute Tox. 3 (Oral) .[1][2] Treat the salt with equal caution.[1][2]

  • Storage: Store in a tightly sealed container at 2–8°C . It is sensitive to moisture (hygroscopic).[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 8871, 2-Pyridone. Retrieved from [Link][2]

  • Swain, C. G., & Brown, J. F. (1952).[2] Concerted Displacement Reactions.[1][2] VIII. Polyfunctional Catalysis. Journal of the American Chemical Society.[1] (Seminal work on bifunctional catalysis mechanism).

  • Elguero, J., et al. (1976).[2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative text on lactam-lactim equilibrium).

Sources

An In-Depth Technical Guide to 1H-Pyridin-2-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1H-pyridin-2-one hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, key properties, and its crucial role as a structural motif in medicinal chemistry.

Introduction and Chemical Identity

1H-Pyridin-2-one, also known by its tautomeric form 2-hydroxypyridine, is a six-membered heterocyclic compound. Its hydrochloride salt is formed by the protonation of the pyridine nitrogen, enhancing its solubility in aqueous media, a property often desirable in pharmaceutical applications.

CAS Number and Nomenclature

A dedicated CAS number for 1H-pyridin-2-one hydrochloride is not readily found in major chemical databases. This is common for the hydrochloride salts of organic bases, which are often prepared in situ or are not assigned a unique identifier separate from the parent compound. The parent compound, 1H-pyridin-2-one, is well-documented:

  • 1H-Pyridin-2-one (2-Pyridone): CAS Number 142-08-5[1][2][3]

Synonyms for the parent compound include 2(1H)-Pyridinone, 2-Pyridinol, and α-pyridone.[1][4]

Chemical Structure and Tautomerism

1H-Pyridin-2-one exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] The lactam form (1H-pyridin-2-one) is generally the predominant tautomer. The hydrochloride salt is formed by the protonation of the nitrogen atom of the pyridine ring.

Below is a diagram illustrating the tautomerism and the formation of the hydrochloride salt.

tautomerism_and_hcl_formation cluster_tautomers Tautomeric Equilibrium cluster_hcl Hydrochloride Salt Formation 1H_Pyridin_2_one 1H-Pyridin-2-one (Lactam) 2_Hydroxypyridine 2-Hydroxypyridine (Lactim) 1H_Pyridin_2_one->2_Hydroxypyridine Equilibrium Pyridinone 1H-Pyridin-2-one HCl + HCl Pyridinone->HCl Hydrochloride 1H-Pyridin-2-one Hydrochloride HCl->Hydrochloride

Caption: Tautomerism of 1H-pyridin-2-one and its conversion to the hydrochloride salt.

Synthesis of 1H-Pyridin-2-one Hydrochloride

The preparation of 1H-pyridin-2-one hydrochloride is a straightforward acid-base reaction. A common and effective method involves the introduction of hydrogen chloride gas into a solution of 1H-pyridin-2-one in a suitable organic solvent.

Experimental Protocol

This protocol is based on established methods for the synthesis of pyridinium hydrochlorides.[5]

Materials:

  • 1H-Pyridin-2-one (CAS: 142-08-5)

  • Anhydrous diethyl ether or dichloromethane

  • Hydrogen chloride gas

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Gas inlet tube

  • Drying tube

  • Filtration apparatus (Büchner funnel, filter paper, and flask)

  • Vacuum desiccator

Procedure:

  • Dissolution: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 1H-pyridin-2-one in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Reaction: While stirring the solution at room temperature, slowly bubble dry hydrogen chloride gas through the solution via the gas inlet tube.

  • Precipitation: The formation of a white precipitate, 1H-pyridin-2-one hydrochloride, will be observed.

  • Completion: Continue passing hydrogen chloride gas until no further precipitation is observed.

  • Isolation: Discontinue the gas flow and stop stirring. Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified 1H-pyridin-2-one hydrochloride under vacuum in a desiccator to remove any residual solvent.

Causality of Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the reaction and affect the purity and hygroscopic nature of the final product.

  • Dry Hydrogen Chloride Gas: Similarly, dry HCl gas is used to ensure the formation of the anhydrous salt.

  • Slow Gas Introduction: Slow bubbling of HCl gas ensures efficient reaction and prevents excessive heat generation.

Physicochemical Properties

The properties of 1H-pyridin-2-one hydrochloride are largely influenced by both the parent pyridone moiety and its salt form.

Property1H-Pyridin-2-one (Parent Compound)1H-Pyridin-2-one Hydrochloride (Expected)
Molecular Formula C₅H₅NO[1][2]C₅H₆ClNO
Molecular Weight 95.10 g/mol [1][2]131.56 g/mol
Appearance Colorless to light yellow crystalline solid[1]White crystalline solid[5]
Melting Point 105-107 °C[2]Likely higher than the parent compound
Boiling Point 280-281 °C (decomposes)[1][2]Decomposes upon heating
Solubility Soluble in water, ethanol, and chloroform[1][2]Highly soluble in water
pKa 11.65 (acidic proton on nitrogen)[1]The pyridinium proton is significantly more acidic (pKa ~5 for pyridinium chloride)[6]

Applications in Research and Drug Development

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[7][8] The conversion to its hydrochloride salt is often a key step in developing these compounds into viable drug candidates due to improved solubility and stability.

Role as a Bioisostere and Pharmacophore

2-Pyridone derivatives are effective bioisosteres for amides, phenols, and other aromatic systems.[7][9] They can act as both hydrogen bond donors and acceptors, allowing them to mimic peptide bonds and interact with the hinge regions of kinases, a critical family of drug targets.[8]

Therapeutic Areas

The versatility of the 2-pyridone core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including:

  • Anticancer: Many kinase inhibitors approved by the FDA, such as Palbociclib and Tazemetostat, feature the 2-pyridone motif.[7][9]

  • Antimicrobial and Antifungal: The 2-pyridone structure is found in compounds with significant antibacterial and antifungal properties.[10][11]

  • Anti-inflammatory: Derivatives of 2-pyridone have demonstrated potent anti-inflammatory effects.[10][11]

  • Antiviral: The 2-pyridone scaffold is present in antiviral agents, including those targeting HIV.[8]

The synthesis of the hydrochloride salt of these 2-pyridone-containing drug candidates is a common strategy to enhance their bioavailability and facilitate formulation.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of the 2-pyridone core to its application in drug discovery, highlighting the role of the hydrochloride salt.

synthesis_to_application cluster_synthesis Synthesis cluster_application Application in Drug Discovery Start Starting Materials Pyridone_Synthesis 2-Pyridone Synthesis (e.g., Guareschi-Thorpe) Start->Pyridone_Synthesis Purification Purification Pyridone_Synthesis->Purification HCl_Formation Hydrochloride Salt Formation Purification->HCl_Formation Screening High-Throughput Screening HCl_Formation->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization Preclinical Preclinical Development (Formulation) Lead_Optimization->Preclinical

Caption: Workflow from 2-pyridone synthesis to its application in drug discovery.

Conclusion

1H-Pyridin-2-one hydrochloride is a fundamentally important compound for researchers in the chemical and pharmaceutical sciences. While it may not have a dedicated CAS number, its straightforward synthesis and the advantageous properties conferred by the hydrochloride functional group make it a key intermediate. The parent 2-pyridone scaffold is a cornerstone of modern medicinal chemistry, and the ability to readily form its hydrochloride salt is instrumental in the development of new and effective therapeutics.

References

  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Retrieved from [Link]

  • FooDB. (2020, April 20). Showing Compound 2-Hydroxypyridine (FDB112195). Retrieved from [Link]

  • Fites, J. A., et al. (n.d.). 2-(Hydroxymethyl)pyridinium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35261. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35261. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine hydrochloride in organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved from [Link]

Sources

Biological Activity of 2-Pyridone Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-pyridone (pyridin-2(1H)-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved therapeutics ranging from antifibrotics (Pirfenidone) to EZH2 inhibitors (Tazemetostat).[1] While the neutral 2-pyridone ring exhibits tautomeric versatility, hydrochloride derivatives —specifically those formed from amino-functionalized 2-pyridones—are critical in drug development. These salt forms address the scaffold's inherent solubility challenges, enhancing bioavailability and pharmacokinetics without altering the core pharmacodynamics.

This guide analyzes the biological activity of these derivatives, focusing on their anticancer , antimicrobial , and antifibrotic mechanisms.[2][3] It provides actionable protocols for synthesis, salt formation, and biological validation, grounded in recent high-impact research.

The Privileged Scaffold: Chemical Logic & Salt Formation
1.1 Tautomerism and Pharmacophore Versatility

The 2-pyridone ring exists in a dynamic equilibrium with 2-hydroxypyridine. In biological systems (aqueous phase), the 2-pyridone (lactam) form predominates. This tautomer is a robust hydrogen bond donor/acceptor motif, mimicking peptide bonds and allowing specific interactions with kinase hinge regions and DNA minor grooves.

1.2 Why Hydrochloride Salts?

Many bioactive 2-pyridone derivatives are functionalized with basic amine side chains (e.g., piperazine, morpholine, or primary amine linkers) to target specific receptors or enzymes. The hydrochloride (HCl) salt form is the standard approach to:

  • Enhance Aqueous Solubility: Neutral amino-pyridones often suffer from poor water solubility (Class II/IV in BCS). Protonation of the basic nitrogen by HCl dramatically increases dissolution rates.

  • Improve Crystal Stability: HCl salts often form stable, non-hygroscopic crystal lattices suitable for solid oral dosage forms.

  • Bioavailability: Higher solubility translates to improved absorption in the GI tract.

G cluster_0 Tautomeric Equilibrium cluster_1 Salt Formation Strategy Hydroxy 2-Hydroxypyridine (Lactim Form) Pyridone 2-Pyridone (Lactam Form) *Predominant in Bio-fluids* Hydroxy->Pyridone Tautomerization Base Amino-Functionalized 2-Pyridone (Base) Pyridone->Base Functionalization (e.g., C3/C5 Amine) Salt 2-Pyridone Hydrochloride Salt (High Solubility) Base->Salt Protonation HCl HCl Reagent HCl->Salt

Figure 1: Chemical logic dictating the transition from the tautomeric scaffold to the stable, soluble hydrochloride salt form.

Therapeutic Applications & Mechanisms of Action[2][4]
2.1 Anticancer Activity

Amino-substituted 2-pyridone HCl derivatives function primarily as kinase inhibitors and epigenetic modulators .

  • Mechanism: They competitively bind to the ATP-binding pocket of kinases (e.g., ALK, MAPK) or the catalytic domain of histone methyltransferases (EZH2).

  • Signaling Impact: Inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[4]

  • Key Data: Recent studies indicate IC50 values in the nanomolar range (40–500 nM) against HeLa and MCF-7 cell lines for optimized HCl salts.

2.2 Antimicrobial Activity[1][3][5][4][6][7][8][9][10]
  • Target: DNA gyrase and Topoisomerase IV (similar to fluoroquinolones).

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8]

  • Potency: Specific 3-cyano-2-pyridone derivatives have shown MIC values comparable to Ciprofloxacin HCl (2–4 µg/mL).

2.3 Antifibrotic Activity (Pirfenidone Analogs)
  • Mechanism: Downregulation of TGF-β1, TNF-α, and inhibition of collagen synthesis.

  • Application: Treatment of Idiopathic Pulmonary Fibrosis (IPF).[11]

MOA cluster_cancer Anticancer Pathway Drug 2-Pyridone HCl Derivative Target Target Binding (Kinase/EZH2/DNA Gyrase) Drug->Target Competitive Inhibition Signal Inhibition of Phosphorylation Cascades Target->Signal Downstream Effect Cycle Cell Cycle Arrest (G2/M Phase) Signal->Cycle Apoptosis Apoptosis Induction (Caspase Activation) Cycle->Apoptosis

Figure 2: General Mechanism of Action (MOA) for anticancer 2-pyridone derivatives leading to apoptosis.

Structure-Activity Relationship (SAR)[8][9]

The biological efficacy of 2-pyridone HCl derivatives is tightly controlled by substitution patterns.

PositionModificationBiological Impact
N1 (Nitrogen) Aryl/Alkyl substitutionControls lipophilicity and metabolic stability. N-Aryl groups often enhance anticancer potency.
C3 Position Electron-withdrawing groups (CN, NO2)Critical for antimicrobial activity. Enhances binding affinity to DNA gyrase.
C4/C6 Position Amino/Alkoxy side chainsThe "Solubility Handle." Attachment of basic amines here allows for HCl salt formation, improving bioavailability.
C5 Position Halogens (F, Cl, Br)Blocks metabolic oxidation, extending half-life (t1/2).
Experimental Protocols
4.1 Synthesis of 2-Pyridone Hydrochloride Derivative

Objective: Synthesis of a 4-amino-functionalized 2-pyridone and conversion to its HCl salt.

Step 1: Core Synthesis (One-Pot MCR)

  • Combine ethyl cyanoacetate (10 mmol), aromatic aldehyde (10 mmol), and active methylene compound (10 mmol) in ethanol (20 mL).

  • Add piperidine (catalytic amount, 0.5 mL) as a base.

  • Reflux at 80°C for 3–6 hours . Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. Filter the precipitate (neutral 2-pyridone intermediate).

Step 2: Salt Formation (The Critical Step)

  • Dissolve the neutral amino-pyridone (1 g) in minimal anhydrous ethanol or 1,4-dioxane .

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add 4M HCl in dioxane (1.5 equivalents) under constant stirring.

  • Stir for 1 hour at room temperature. A white/off-white solid will precipitate.

  • Filter the solid, wash with cold diethyl ether (to remove excess acid), and dry under vacuum.

    • Validation: Check melting point (usually >200°C for HCl salts) and solubility in water.

4.2 Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Dissolve the 2-pyridone HCl derivative in water/DMSO (final DMSO <0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

  • Incubation: Incubate for 48 hours .

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC50.

Workflow Start Start: Raw Materials Synth MCR Synthesis (Reflux 6h) Start->Synth Isolate Isolate Neutral Intermediate Synth->Isolate Salt HCl Salt Formation (HCl/Dioxane) Isolate->Salt Critical Step Assay MTT Bioassay (IC50 Det.) Salt->Assay Dissolve in H2O

Figure 3: Experimental workflow from raw material synthesis to biological validation.

References
  • Magedov, I. V., et al. (2022). "Synthesis and biological evaluation of pyrano[3,2-c]pyridone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Sengupta, T., & Das, L. (2025).[8] "An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade." Discover Applied Sciences. Link

  • Salinas-Torres, A., et al. (2022).[1][3] "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances. Link

  • Hamama, W. S., et al. (2021).[12] "Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities." ChemistrySelect. Link

  • Desai, N. C., et al. (2013).[8] "Synthesis and antimicrobial screening of some new 2-pyridone derivatives." Medicinal Chemistry Research. Link

Sources

The Chameleon Scaffold: A Technical Guide to 1H-Pyridin-2-one

[1][2]

Abstract

1H-Pyridin-2-one (2-pyridone) represents a fundamental heterocycle that has transcended its origins as a chemical curiosity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] This guide provides a comprehensive technical analysis of 2-pyridone, tracing its trajectory from 19th-century isolation to its current status as a "chameleon" pharmacophore capable of bifunctional catalysis and diverse biological interactions.[1][2] We explore the definitive resolution of the lactam-lactim tautomeric enigma, detail the evolution of synthetic methodologies—from the classical Guareschi-Thorpe condensation to ruthenium-catalyzed C–H activation—and examine its critical role in blockbuster therapeutics like Pirfenidone and Perampanel.[1]

The Tautomeric Enigma: Discovery & Structural Elucidation

Historical Origins

The history of 2-pyridone is inextricably linked to the early structural theories of pyridine derivatives. While the parent pyridine ring was isolated by Anderson in 1846, the oxygenated derivatives posed a significant structural challenge.[2]

  • First Synthesis (1860): The German chemist E. Lautemann is credited with one of the earliest syntheses of the parent 2-pyridone structure, achieved through the decarboxylation of coumalic acid derivatives in the presence of ammonia [1].

  • The Guareschi-Thorpe Era (1896): The first generalizable method for synthesizing substituted pyridones was developed independently by Icilio Guareschi and Jocelyn Field Thorpe.[1] Their condensation of cyanoacetamide with 1,3-diketones remains a benchmark for regioselective synthesis [2].[1][2]

The Lactam-Lactim Equilibrium

For decades, the "pyridone vs. hydroxypyridine" debate perplexed chemists.[1][2]

  • The Enigma: Does the molecule exist as the aromatic 2-hydroxypyridine (lactim) or the non-aromatic amide 2-pyridone (lactam) ?

  • The Resolution: Modern spectroscopic techniques (IR, NMR, X-ray crystallography) confirmed that the equilibrium is solvent-dependent but heavily biased toward the lactam (2-pyridone) form in the solid state and polar solvents (like water), preserving aromaticity through amide resonance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    

Tautomerismcluster_0Solvent Influence on EquilibriumLactim2-Hydroxypyridine(Lactim Form)Favored in Gas Phase/Non-polarLactam2-Pyridone(Lactam Form)Favored in Solid State/PolarLactim->Lactam Polar Solvents (H2O, MeOH)Lactam->Lactim Non-polar (CCl4, Gas Phase)

Figure 1: The lactam-lactim tautomeric equilibrium is highly sensitive to environmental polarity.[1]

Catalytic Utility: The "Bifunctional" Breakthrough

Beyond its role as a building block, 2-pyridone serves as a textbook model for bifunctional catalysis .[1][2] Its ability to simultaneously donate a proton (via NH) and accept a proton (via C=O) allows it to catalyze proton-transfer reactions that would otherwise be kinetically forbidden.[1]

Case Study: Mutarotation of Tetramethylglucose The classic demonstration of this utility is the mutarotation of tetramethylglucose in non-polar solvents (e.g., benzene).

  • Mechanism: 2-Pyridone bridges the proton transfer between the anomeric hydroxyl and the ring oxygen, facilitating the ring-opening step via a concerted mechanism.[1]

  • Significance: This mimics the mode of action of enzymes and is 10,000x more effective than phenol or pyridine alone [3].

Synthetic Evolution: From Classical to Modern

Protocol A: Classical Diazotization (The Aminopyridine Route)

This traditional method converts 2-aminopyridine to 2-pyridone via a diazonium intermediate.[1][2] It is robust but requires careful handling of diazonium salts.[1][2]

Reagents: 2-Aminopyridine, Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


2
StepActionMechanistic Rationale
1 Dissolution Dissolve 2-aminopyridine (10 mmol) in 20% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(15 mL) at 0°C. Acidic medium is required to form the nitrosonium ion (

).
2 Diazotization Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(1.1 eq) dropwise while maintaining temp < 5°C. Generates the unstable diazonium salt (

).
3 Hydrolysis Allow the solution to warm to RT, then heat to reflux for 1 hour. Water acts as a nucleophile, displacing

gas to form 2-hydroxypyridine, which tautomerizes to 2-pyridone.
4 Isolation Neutralize with

, evaporate to dryness, and extract with

.
Protocol B: The Guareschi-Thorpe Condensation

Ideal for generating highly substituted 3-cyano-2-pyridones.[1][2]

Reagents: Cyanoacetamide, 1,3-Diketone (e.g., Acetylacetone), Base (KOH or Piperidine).[1][2]

  • Condensation: React cyanoacetamide with the 1,3-diketone in ethanol with a catalytic base.

  • Cyclization: The intermediate undergoes Michael addition followed by cyclization.

  • Workup: Acidification precipitates the pyridone product.[1][2]

Protocol C: Modern Ru-Catalyzed C–H Activation

A contemporary approach for N-substituted pyridones using C-H activation, avoiding pre-functionalized starting materials.[1][2]

Reagents: N-Substituted Acrylamide, Alkyne, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


  • Setup: In a sealed tube, combine acrylamide (1 eq), alkyne (1.2 eq), Ru-catalyst (5 mol%), and oxidant (2 eq) in MeOH.

  • Reaction: Heat to 100°C for 12 hours. The Ru catalyst directs ortho-C-H activation of the acrylamide, followed by alkyne insertion and reductive elimination.[2]

  • Purification: Silica gel chromatography.

Synthesiscluster_1Synthetic EvolutionStart12-AminopyridineProcess1Diazotization(NaNO2, H+)Start1->Process1End12-PyridoneProcess1->End1Start2Cyanoacetamide+ 1,3-DiketoneProcess2Guareschi-ThorpeCondensationStart2->Process2End23-Cyano-2-pyridoneProcess2->End2Start3N-SubstitutedAcrylamideProcess3Ru-CatalyzedC-H ActivationStart3->Process3End3N-SubstitutedPyridoneProcess3->End3

Figure 2: Evolution of synthetic strategies from classical condensation to modern metal-catalyzed activation.[1][2]

Medicinal Chemistry & Pharmacology

The 2-pyridone scaffold is a "privileged structure" in drug discovery due to its hydrogen-bonding capability (donor/acceptor) and planar geometry, which mimics peptide bonds.[1]

Key Therapeutic Agents[1][2]
Drug NameIndicationMechanism of ActionRole of Pyridone Scaffold
Pirfenidone Idiopathic Pulmonary FibrosisAnti-fibrotic / Anti-inflammatoryCore scaffold; inhibits collagen synthesis and fibroblast proliferation [4].[1][2]
Perampanel EpilepsyAMPA Receptor AntagonistNon-competitive antagonist; the pyridone ring is crucial for binding site affinity [5].[1]
Ciclopirox Fungal InfectionsMetal Chelation / DNA Repair InhibitionActs as a chelator (via the N-oxide/hydroxyl tautomer system) to inhibit metal-dependent enzymes [6].[1]
Scaffold Hopping Strategy

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, researchers successfully "hopped" from a benzoxazole core to a 2-pyridone core.[1][2] This modification maintained the necessary hydrophobic interactions while improving metabolic stability and solubility profiles [7].

DrugDiscoveryScaffold2-Pyridone Scaffold(H-Bond Donor/Acceptor)PirfenidonePirfenidone(Anti-fibrotic)Scaffold->Pirfenidone N-Aryl SubstitutionPerampanelPerampanel(AMPA Antagonist)Scaffold->Perampanel 1,3,5-Triaryl SubstitutionNNRTINovel NNRTIs(HIV Inhibition)Scaffold->NNRTI Scaffold Hopping

Figure 3: Divergent application of the 2-pyridone scaffold in major therapeutic areas.[1][2]

References

  • Lautemann, E. "Ueber die Constitution und Basicität der Salicylsäure."[1][2] Justus Liebigs Annalen der Chemie, vol. 115, no.[2][4] 2, 1860, pp. 157-206.[1][2] Link[1]

  • Guareschi, I. "Sintesi di composti piridinici."[1][2][5] Mem. Reale Accad. Sci. Torino, vol. 46, 1896, pp. 7-25.[1][2]

  • Swain, C. G., & Brown, J. F.[2] "Concerted Displacement Reactions.[1][2] VII. The Mechanism of Acid-Base Catalysis in Non-Aqueous Solvents." Journal of the American Chemical Society, vol. 74, no.[2] 10, 1952, pp. 2534–2537.[2] Link[1]

  • Schaefer, C. J., et al. "Antifibrotic activities of pirfenidone in animal models."[2] European Respiratory Review, vol. 20, no.[2] 120, 2011, pp. 85-97.[1][2] Link

  • Hanada, T., et al. "Perampanel: A novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in LH-2 mice."[1][2] Epilepsia, vol. 52, no.[2][6][7] 7, 2011, pp. 1331-1340.[1][2] Link

  • Subissi, A., et al. "Ciclopirox: Recent Nonclinical and Clinical Data Relevant to its Use as a Topical Antimycotic Agent."[1][2] Drugs, vol. 70, 2010, pp. 2133–2152.[2] Link

  • Benjahad, A., et al. "Pyridin-2(1H)-ones: A Promising Class of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors."[1][2] Current Medicinal Chemistry, vol. 11, no. 11, 2004, pp. 1543-1550.[1][2] Link

The Protonation Convergence: A Technical Guide to 2-Pyridone Hydrochloride Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium of 2-pyridone is a textbook example of lactam-lactim isomerism, yet its behavior upon hydrochlorination is frequently misunderstood in rapid drug development cycles.[1] This guide addresses the "Protonation Convergence," a phenomenon where the distinct tautomeric forms of the neutral molecule collapse into a single, resonance-stabilized cationic species upon salt formation.[1] Understanding this convergence is critical for predicting solubility, bioavailability, and ligand-target interactions in kinase inhibitor design.[1]

Part 1: The Mechanistic Core[1]

The Neutral Equilibrium (The Chameleon)

In its neutral state, 2-pyridone exists as a dynamic equilibrium between two forms.[1] This duality is solvent-dependent:

  • Lactam (2-Pyridone): Dominant in the solid state and polar solvents (water, alcohols) due to a high dipole moment and the ability to form stable cyclic dimers via intermolecular hydrogen bonds (

    
    ).[1][2]
    
  • Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents, driven by the preservation of aromaticity in the absence of stabilizing solvent interactions.

The Hydrochloride Intervention (The Convergence)

When 2-pyridone is treated with hydrochloric acid, the tautomeric ambiguity is effectively resolved.[1]

The Mechanism:

  • Lactam Route: Protonation of the carbonyl oxygen (the most basic site in the amide-like system) generates an intermediate that resonance-stabilizes into an aromatic ring.[1]

  • Lactim Route: Protonation of the pyridine nitrogen (the basic site in the heteroaromatic system) generates the exact same species.

The Result: Both pathways converge to form the 2-hydroxypyridinium cation .[1] In this salt form, the molecule is fixed in an aromatic state with a phenolic C-OH group and a protonated nitrogen (


).[1]
Visualization of the Convergence

The following diagram illustrates the thermodynamic landscape where two distinct neutral tautomers merge into a single cationic identity upon acidification.

TautomerConvergence Lactam 2-Pyridone (Lactam Form) Dominant in Solid/Polar Lactim 2-Hydroxypyridine (Lactim Form) Dominant in Gas/Non-Polar Lactam->Lactim Tautomerization (Solvent Dependent) Cation 2-Hydroxypyridinium Cation (Aromatic Salt) Lactam->Cation +HCl (O-Protonation) Lactim->Cation +HCl (N-Protonation)

Figure 1: The Protonation Convergence.[2] Note how acidification collapses the tautomeric equilibrium into a single thermodynamically stable cation.

Part 2: Structural Characterization & Data[1][2][3]

To validate the salt form, researchers must look for specific structural signatures that distinguish the hydrochloride salt from the neutral lactam.

Crystallographic Signatures (X-Ray)

The bond lengths provide definitive proof of the electronic structure. In the HCl salt, the C-O bond lengthens (losing double-bond character), while the ring C-N bonds shorten (gaining double-bond character due to aromaticity).

Structural FeatureNeutral Lactam (2-Pyridone)Neutral Lactim (2-OH-Pyridine)Hydrochloride Salt (Cation)
Dominant Interaction C=O

H-N (Dimer)
O-H

N (Weak)
Cl


H-O / Cl


H-N

C2-O Bond Length ~1.24 Å (Double bond)~1.35 Å (Single bond)~1.30 - 1.32 Å (Intermediate)
Ring Aromaticity Perturbed (Amide-like)Fully AromaticFully Aromatic
Protonation Site N-H (Neutral)O-H (Neutral)Both N-H and O-H present
Spectroscopic Signatures (NMR)

In


H NMR (DMSO-

), the formation of the hydrochloride salt results in a significant downfield shift of the ring protons due to the deshielding effect of the positive charge.
  • Neutral: Ring protons typically appear between 6.0 – 7.5 ppm.[1]

  • HCl Salt: Ring protons shift downfield to 7.0 – 8.5 ppm.[1]

  • Exchangeable Protons: The salt will show broad singlets for both the OH and NH protons (often >10 ppm), whereas the neutral lactam typically shows only one broad NH signal.

Part 3: Experimental Protocols

Protocol A: Distinguishing Salt vs. Co-crystal vs. Neutral

Objective: To confirm if a solid sample is a true hydrochloride salt or a neutral co-crystal.[1]

Reagents:

  • Sample (10 mg)[2]

  • DMSO-

    
     (0.7 mL)[1][2]
    
  • D

    
    O (0.1 mL)[2]
    

Workflow:

  • Dissolution: Dissolve 10 mg of the solid in DMSO-

    
    .
    
  • Initial Scan: Acquire a standard

    
    H NMR (16 scans).[1][2] Look for the deshielded ring protons (>8.0 ppm) indicative of the pyridinium cation.
    
  • D

    
    O Shake:  Add D
    
    
    
    O and shake.
    • Observation: If the high-field peaks (>10 ppm) disappear immediately, they are exchangeable (OH/NH).[1][2]

  • Counter-ion Analysis (IC/Titration): Dissolve 50 mg in water. Perform silver nitrate (

    
    ) titration.[1][2]
    
    • Logic: A precipitate confirms the presence of chloride ions.[1]

    • Stoichiometry: A 1:1 molar ratio of Cl

      
       to Pyridone confirms the mono-hydrochloride salt.[1]
      
Protocol B: Determining Tautomeric Ratio in Solution (Pre-Salt Formation)

Objective: To assess the starting material quality before salt formation.[2]

Workflow:

  • UV-Vis Spectroscopy: Prepare a

    
     M solution in cyclohexane (non-polar) and water (polar).[1][2]
    
  • Analysis:

    • Lactam (Water):

      
       nm.[1][2]
      
    • Lactim (Cyclohexane):

      
       nm (often with vibronic structure).[1][2]
      
  • Ratio Calculation: Use the extinction coefficients (

    
    ) to calculate the ratio if using a mixed solvent system (
    
    
    
    ).[2]
Analytical Decision Workflow

AnalyticalWorkflow Start Unknown Solid Sample Solubility Test Solubility in Water Start->Solubility HighSol High Solubility (Likely Salt) Solubility->HighSol Dissolves LowSol Low Solubility (Likely Neutral) Solubility->LowSol Precipitates XRD Single Crystal XRD HighSol->XRD LowSol->XRD BondCheck Check C2-O Bond Length XRD->BondCheck ResultSalt Length ~1.32 Å + Counterion present = HCl Salt BondCheck->ResultSalt Intermediate Bond ResultLactam Length ~1.24 Å = Neutral Lactam BondCheck->ResultLactam Double Bond

Figure 2: Decision tree for confirming the identity of 2-pyridone species.[1][2]

Part 4: Pharmaceutical Implications[1][2][4][5]

Bioisosterism & Binding

In drug design, the 2-pyridone scaffold is often used as a bioisostere for the amide bond (


).[1][2] However, when formulating as a hydrochloride salt, the donor/acceptor profile changes:
  • Neutral: 1 Donor (NH), 1 Acceptor (C=O).[1][2]

  • Cation (Salt): 2 Donors (NH, OH), 0 Acceptors (Formal).[1][2]

  • Risk:[1] If the binding pocket requires the carbonyl oxygen to act as a hydrogen bond acceptor, the hydrochloride salt might show reduced potency in vitro unless the local pH in the assay buffer neutralizes the salt back to the free base.[1]

Solubility Engineering

The hydrochloride salt significantly improves aqueous solubility compared to the neutral lactam, which suffers from high lattice energy due to dimerization.[1]

  • Recommendation: Use the HCl salt for early-stage animal PK studies to maximize exposure, but verify that the salt does not disproportionate (precipitate as free base) in the high pH environment of the intestine.

References

  • Tautomerism of 2-Hydroxypyridine/2-Pyridone. Wikipedia.[1][3] (General mechanism and solvent effects).

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Institutes of Health (PMC). (Theoretical calculations and energy barriers).

  • Crystal structure of 2-hydroxypyridinium chloride. ResearchGate. (Specific bond length data for the cation).

  • Bioactive 2-pyridone-containing heterocycle syntheses. Royal Society of Chemistry. (Drug design applications).

  • NMR Spectra of Pyridine, Picolines and Their Hydrochlorides. Warsaw University of Technology. (Spectroscopic shifts upon protonation).

Sources

An In-Depth Technical Guide to the Solubility of 1H-Pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Preamble: Beyond the Data Sheet

In the landscape of pharmaceutical development and chemical research, understanding the solubility of a compound is not a mere checkbox exercise; it is the foundational pillar upon which formulation, bioavailability, and process chemistry are built. This guide addresses 1H-Pyridin-2-one hydrochloride, a molecule of significant interest. A superficial search for its solubility data reveals a critical gap in public literature, with most available information pertaining either to its free base, 2-hydroxypyridine, or the salt of its parent aromatic, pyridine hydrochloride.

This document, therefore, transcends a simple data repository. It is structured as a comprehensive scientific guide that first establishes the theoretical principles governing the solubility of this specific organic salt. It then provides a robust, field-proven experimental framework for researchers to determine its solubility with precision and confidence. We will dissect the causality behind each methodological choice, ensuring that the protocols are not just followed, but understood.

Molecular Profile and Theoretical Solubility Principles

Structure and Tautomerism

1H-Pyridin-2-one is the lactam tautomer of 2-hydroxypyridine. In the solid state and in most solvents, the equilibrium heavily favors the pyridone form. The formation of its hydrochloride salt involves the protonation of the ring nitrogen, creating the 2-hydroxypyridinium chloride species.

This structural feature is paramount. The molecule is now an ionic salt, a factor that dramatically alters its physicochemical properties compared to the neutral parent compound.[1] The presence of a formal positive charge on the pyridinium ring and the chloride counter-ion introduces strong ion-dipole interactions with polar solvents.

Factors Governing Solubility

The solubility of 1H-Pyridin-2-one hydrochloride is dictated by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent.[2] The guiding principle is "like dissolves like," which, for this molecule, points towards high affinity for polar solvents.[3]

  • Ionic Nature : As a salt, the crystal lattice energy must be overcome by the solvation energy for dissolution to occur. The strong ion-dipole interactions with polar solvents provide this energy. The conversion of a neutral organic molecule to a salt is a common and highly effective strategy to enhance aqueous solubility.

  • Hydrogen Bonding : The hydroxyl group (-OH) in the 2-hydroxypyridinium form is a potent hydrogen bond donor, while the chloride ion can act as an acceptor. Solvents capable of hydrogen bonding (protic solvents) will, therefore, be particularly effective.

  • Solvent Polarity : Polar protic solvents (e.g., water, methanol) are predicted to be excellent solvents due to their ability to engage in both ion-dipole interactions and hydrogen bonding. Polar aprotic solvents (e.g., DMSO, acetonitrile) can solvate the cation but are less effective at solvating the chloride anion, suggesting moderate to good solubility. Nonpolar solvents (e.g., hexane, toluene) lack the ability to form favorable interactions and are expected to be poor solvents.

  • Temperature : For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be experimentally verified, as exceptions exist.

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on first principles and data from analogous compounds. The free base, 2-hydroxypyridine, is already highly soluble in water (450 g/L at 20°C) and soluble in ethanol.[5] The formation of the hydrochloride salt is expected to further enhance this solubility.

Table 1: Predicted Solubility of 1H-Pyridin-2-one Hydrochloride in Common Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery HighStrong ion-dipole interactions and hydrogen bonding. The parent free base is already highly soluble.[5]
MethanolHighPolar, protic solvent capable of strong solvation.
EthanolHighSimilar to methanol. The related pyridine hydrochloride is soluble at 50 mg/mL.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighHigh polarity can solvate the cation effectively.
Acetonitrile (ACN)Low to ModerateLess polar than DMSO; may be a suitable anti-solvent.
AcetoneLow to ModerateModerate polarity; solubility is likely limited.
Nonpolar Dichloromethane (DCM)Very LowWhile some polar compounds show slight solubility, significant dissolution is unlikely.
TolueneInsolubleLarge polarity mismatch.
HexaneInsolubleApolar nature prevents effective solvation.
Diethyl EtherInsolubleThe analogous pyridine hydrochloride is insoluble in diethyl ether.[7]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the isothermal equilibrium solubility method . This method ensures that the solution has reached its saturation point at a specific temperature, providing a thermodynamically stable and reproducible value.[8]

Core Experimental Workflow

The protocol is designed as a self-validating system. It involves establishing a solute-solvent equilibrium, separating the saturated solution from the excess solid, and accurately quantifying the concentration of the dissolved solute.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess 1H-Pyridin-2-one HCl to a known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow system to settle B->C D Withdraw aliquot of supernatant C->D E Filter through 0.22 µm syringe filter to remove undissolved solid D->E F Dilute sample accurately E->F G Analyze via UV-Vis or HPLC F->G H Calculate concentration using a pre-established calibration curve G->H I Final Solubility Value (e.g., in mg/mL or mol/L) H->I

Sources

Methodological & Application

Application Note: 1H-Pyridin-2-one;hydrochloride as a Bifunctional Ligand in C-H Activation

[1]

Executive Summary

1H-Pyridin-2-one hydrochloride (2-Hydroxypyridine hydrochloride) is a critical reagent in the field of organometallic catalysis, specifically serving as a bifunctional ligand or proton-shuttle co-catalyst.[1] While traditional ligands (phosphines, carbenes) modulate steric and electronic properties, 1H-pyridin-2-one actively participates in the bond-breaking event.[1]

Its primary application lies in Transition-Metal Catalyzed C-H Activation (specifically with Ruthenium, Rhodium, and Palladium).[1] The ligand facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for cleaving unreactive C-H bonds.[1] This guide details the mechanistic basis, handling protocols for the hydrochloride salt, and validated workflows for Ru(II)-catalyzed arylation.[1]

Scientific Foundation: The "Proton Shuttle" Mechanism[1]

Tautomeric Equilibrium

1H-pyridin-2-one exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In catalysis, the deprotonated anion (pyridonate) acts as an X-type ligand, coordinating to the metal center.[1]

The CMD Mechanism

In Ruthenium(II) or Rhodium(III) catalysis, the rate-determining step is often the cleavage of the C-H bond.[1]

  • Coordination: The pyridonate anion binds to the metal (Ru).[1]

  • Positioning: The basic oxygen atom of the pyridonate is positioned proximal to the substrate's ortho-C-H bond.[1]

  • Shuttling: As the Metal-Carbon bond forms, the pyridonate oxygen simultaneously abstracts the proton.[1] This "intramolecular base" effect avoids the high entropic cost of bringing an external base to the sterically crowded metal center.[1]

Why the Hydrochloride Salt?

While the free base is available, the hydrochloride salt (1H-Pyridin-2-one[1]·HCl) is frequently preferred for:

  • Stability: Enhanced shelf-life and resistance to oxidation compared to the free base.[1]

  • Solubility: High solubility in polar pre-mix solvents (e.g., MeOH/Water) allows for precise volumetric dispensing before solvent exchange.[1]

  • Purity: Crystallization as a salt often removes organic impurities found in the neutral form.[1]

Note: The HCl must be neutralized in situ to generate the active catalytic species.[1]

Mechanistic Diagram (CMD Pathway)

CMD_MechanismPreCatRu(II) Pre-catalystActive_ComplexActive Ru-PyridonateComplexPreCat->Active_ComplexLigand_HCl1H-Pyridin-2-one·HClLigand_HCl->Active_Complex In-situ NeutralizationBaseBase (e.g., K2CO3)Base->Active_Complex -HClTSCMD Transition State(Proton Transfer)Active_Complex->TS + SubstrateSubstrateSubstrate (C-H)Substrate->TSTS->Active_Complex Catalyst RegenerationProductFunctionalizedProductTS->Product Reductive Elimination

Caption: The Concerted Metalation-Deprotonation (CMD) pathway where the pyridonate ligand acts as an internal base to facilitate C-H cleavage.[1]

Experimental Protocol: Ru(II)-Catalyzed C-H Arylation

This protocol describes the use of 1H-Pyridin-2-one[1]·HCl as a ligand for the ortho-arylation of 2-phenylpyridine (a model system), adapted from methodologies established by Ackermann et al. [1]

Materials & Stoichiometry[1]
  • Substrate: 2-Phenylpyridine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol% Ru dimer = 5 mol% Ru metal)[1]

  • Ligand: 1H-Pyridin-2-one·HCl (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or o-Xylene (2.0 mL)[1]

Step-by-Step Methodology

Step 1: Ligand Neutralization & Catalyst Pre-formation (Critical)

  • Rationale: The HCl salt is acidic.[1] Adding it directly to a sensitive catalyst without base can degrade the metal complex.[1]

  • In a clean, dry 10 mL Schlenk tube or pressure vial, add 1H-Pyridin-2-one·HCl (0.05 mmol, 10 mol%) and K₂CO₃ (1.0 mmol, 2.0 equiv).[1]

  • Insight: The large excess of base (2.0 equiv) ensures immediate neutralization of the HCl (consuming only 0.05 equiv of base) and leaves 1.95 equiv for the main reaction.[1]

  • Add the [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%).[1]

  • Add the Substrate (0.5 mmol) and Aryl Bromide (0.6 mmol).

Step 2: Solvent Addition & Degassing [1]

  • Add NMP (2.0 mL) via syringe.[1]

  • Strict Requirement: The reaction is sensitive to oxygen.[1] Purge the headspace with Nitrogen or Argon for 2 minutes, or perform three freeze-pump-thaw cycles if using highly sensitive aryl halides.[1]

  • Seal the vial with a Teflon-lined crimp cap or screw cap.[1]

Step 3: Reaction

  • Place the vial in a pre-heated oil block at 100 °C .

  • Stir vigorously (800-1000 rpm). The bifunctional mechanism relies on kinetics; poor stirring will result in mass-transfer limitations.[1]

  • Run for 18-24 hours .

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).[1]

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Ligand not deprotonated / HCl inhibitionEnsure K₂CO₃ is finely ground.[1] Add the base before the metal catalyst to neutralize the ligand salt first.[1]
Black Precipitation Catalyst decomposition (Ru black)Oxygen leak. Ensure strict inert atmosphere. Reduce temperature to 80 °C.
Mono- vs Di-arylation Over-reactionThe ligand accelerates the reaction significantly.[1] For mono-arylation, reduce reaction time or reduce Aryl Bromide to 1.0 equiv.[1]
Ligand Clumping Hygroscopic HCl saltDry the 1H-Pyridin-2-one[1]·HCl in a vacuum desiccator over P₂O₅ before weighing.

Comparative Data: Ligand Effect

The following table summarizes the acceleration effect of 1H-pyridin-2-one in Ru-catalyzed C-H arylation (Model data based on Ackermann, Org. Lett. 2011).[1][2][3]

EntryCatalystLigandYield (%)Notes
1[RuCl₂(p-cymene)]₂None< 10%Background reaction is negligible.[1]
2[RuCl₂(p-cymene)]₂PPh₃15%Monodentate phosphines are ineffective here.[1]
3[RuCl₂(p-cymene)]₂1H-Pyridin-2-one (Free Base) 88%High yield, active species formed.[1]
4[RuCl₂(p-cymene)]₂1H-Pyridin-2-one[1]·HCl 91% Best Result. In-situ generation often provides cleaner active species.[1]

Workflow Visualization

Workflowcluster_prepPreparation PhaseStartStart: Weigh ReagentsSalt1H-Pyridin-2-one·HCl(Hygroscopic!)Start->SaltBaseAdd Excess Base(K2CO3)Salt->Base + BaseMixSolid Mix(Neutralization)Base->MixCatAddAdd [Ru] Catalyst& SubstratesMix->CatAddSolventAdd Solvent (NMP)& Degas (N2)CatAdd->SolventHeatHeat to 100°C(18-24h)Solvent->HeatWorkupExtraction & PurificationHeat->Workup

Caption: Operational workflow for using the hydrochloride salt in catalysis, emphasizing the neutralization step.

References

  • Ackermann, L. (2011).[1][2] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.[1]

  • Ackermann, L., Lygin, A. V., & Hofmann, N. (2011).[1][2] "Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations." Organic Letters, 13(12), 3278–3281.[1][2]

  • Hashimoto, Y., & Hirano, K. (2023).[1][4] "2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation." PubMed / NIH.[1]

  • Kozuch, S., & Martin, J. M. L. (2011).[1] "The CMD Mechanism in Ru-Catalyzed C-H Activation." ACS Catalysis, 1(4), 246–253.[1]

  • Li, J., & Ackermann, L. (2021).[1] "Deaminative meta-C–H alkylation by ruthenium(II) catalysis." Chemical Science, 12, 8073.[1][5]

application of 1H-Pyridin-2-one;hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H-Pyridin-2-one Hydrochloride in Medicinal Chemistry

Abstract

This technical guide outlines the strategic application of 1H-Pyridin-2-one hydrochloride (CAS: 6052-92-8; also known as 2-hydroxypyridine HCl) in modern drug discovery.[1][2] While often overlooked as a simple building block, this compound serves as a critical precursor for privileged scaffolds in kinase inhibition, a versatile bioisostere for amide bonds, and a potent bifunctional catalyst .[2] This guide provides actionable protocols for handling the hydrochloride salt to achieve regioselective functionalization and highlights its utility in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Tautomeric Dynamics

The utility of 1H-Pyridin-2-one stems from its lactam-lactim tautomerism .[1][2] The hydrochloride salt is the preferred storage form due to enhanced stability and solubility compared to the free base.[2]

  • Lactam (2-Pyridone): The dominant form in solution and solid state; mimics peptide bonds (amide isostere).[2]

  • Lactim (2-Hydroxypyridine): The minor tautomer; mimics phenols and pyridines.[1][2]

  • The Hydrochloride Advantage: The HCl salt stabilizes the protonated species.[2] For nucleophilic applications (alkylation), the salt must be neutralized in situ to release the reactive free base.[2]

Visualizing the Reactivity Landscape

The following diagram illustrates the tautomeric equilibrium and the specific reaction pathways accessible from the neutralized salt.

Tautomerism Salt 1H-Pyridin-2-one HCl (Stable Storage Form) Base Neutralization (e.g., NaH, K2CO3) Salt->Base -HCl Lactam Lactam Form (2-Pyridone) Major Tautomer Base->Lactam Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Minor Tautomer Base->Lactim Equilibrium Lactam->Lactim Tautomerization N_Alk N-Alkylated Product (Kinase Inhibitors) Lactam->N_Alk Soft Electrophiles (Thermodynamic Control) Catalysis Bifunctional Catalysis (Ester Aminolysis) Lactam->Catalysis H-Bond Donor/Acceptor O_Alk O-Alkylated Product (Alkoxypyridines) Lactim->O_Alk Hard Electrophiles (Ag+ Salts / Kinetic)

Figure 1: Tautomeric equilibrium and divergent reactivity pathways of 1H-Pyridin-2-one derived from its HCl salt.[1][2]

Core Application: Regioselective Scaffold Functionalization

The most common challenge in using this scaffold is controlling N- vs. O-alkylation .[1][2]

  • N-Alkylation yields the 2-pyridone core found in drugs like Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic).[1][2]

  • O-Alkylation yields 2-alkoxypyridines, often used as intermediates.[1][2]

Protocol A: Regioselective N-Alkylation from the HCl Salt

Objective: Synthesize N-substituted 2-pyridones while suppressing O-alkylation.

Reagents:

  • 1H-Pyridin-2-one Hydrochloride (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) — Note: Extra base is required to neutralize the HCl salt.
    
  • Solvent: DMF or Acetonitrile (anhydrous)[2]

Step-by-Step Methodology:

  • Salt Neutralization: In a round-bottom flask, suspend 1H-Pyridin-2-one HCl (10 mmol) in anhydrous DMF (20 mL). Add

    
     (25 mmol) in portions. Stir at room temperature for 30 minutes.
    
    • Mechanism:[2][3][4][5][6] The first equivalent of base neutralizes the HCl; the remaining base deprotonates the nitrogen (or oxygen), generating the ambient nucleophile.[2]

  • Electrophile Addition: Add the alkyl halide (11 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC/LC-MS.

    • Insight: Higher temperatures and polar aprotic solvents favor the thermodynamic product (N-alkylation).[1][2]

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with LiCl solution (to remove DMF).[2] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize or use flash chromatography (typically MeOH/DCM gradients).[2]

Data Summary: Regioselectivity Factors

Condition Major Product Mechanistic Driver
NaH / DMF / Heat N-Alkyl (2-Pyridone) Thermodynamic control; dissociation of ion pair favors N-attack.[1][2]
Ag2CO3 / Toluene O-Alkyl (2-Alkoxypyridine) Silver coordinates the nitrogen lone pair, forcing attack from oxygen.[1][2]

| K2CO3 / Acetone | Mixture (N > O) | Solvent polarity influences transition state energy.[2] |

Medicinal Chemistry Strategy: Bioisosterism

In drug design, the 2-pyridone motif is a "privileged structure" used to replace problematic functional groups.[1][2][7]

Strategic Replacements
  • Amide Isostere: The 2-pyridone ring mimics the cis-amide bond geometry but is locked in a cycle.[1][2] This reduces conformational entropy penalty upon binding to a target (e.g., kinase hinge regions).[2]

  • Phenol Replacement: Unlike phenols, 2-pyridones are not prone to Phase II glucuronidation, improving metabolic stability.[1][2]

  • H-Bonding: The motif acts as a simultaneous Hydrogen Bond Donor (NH) and Acceptor (C=O) .[2]

Case Study: Kinase Inhibitors Many kinase inhibitors (e.g., Palbociclib ) utilize the pyridone oxygen and NH to form a bidentate H-bond network with the adenine binding pocket of the kinase (Hinge Region).[2]

Application: Bifunctional Catalysis

1H-Pyridin-2-one is a classic example of a tautomeric bifunctional catalyst .[1][2] It can simultaneously donate a proton (from NH) and accept a proton (at C=O), facilitating proton transfer reactions like ester aminolysis and mutarotation of sugars.

Protocol B: Catalytic Aminolysis of Esters

Objective: Accelerate the formation of an amide from an active ester and an amine using 2-pyridone as a proton-shuttle catalyst.

Reagents:

  • Active Ester (e.g., p-nitrophenyl ester) (1.0 equiv)[1]

  • Amine (1.0 equiv)

  • Catalyst: 1H-Pyridin-2-one HCl (0.1 equiv) + TEA (0.1 equiv)[1][2]

  • Solvent: Toluene or Dioxane (non-polar solvents enhance the catalytic effect).[2]

Methodology:

  • Catalyst Prep: In a separate vial, mix 1H-Pyridin-2-one HCl with an equimolar amount of Triethylamine (TEA) in the reaction solvent. Sonicate to ensure neutralization and formation of the free base catalyst.[2]

  • Reaction Assembly: Mix the ester and amine in the main reaction vessel.

  • Initiation: Add the neutralized catalyst solution.

  • Mechanism: The 2-pyridone coordinates the amine and the carbonyl oxygen of the ester, lowering the transition state energy for the tetrahedral intermediate formation.[2]

Experimental Workflow Diagram

The following Graphviz diagram depicts the decision matrix for a medicinal chemist starting with the HCl salt.

Workflow Start START: 1H-Pyridin-2-one HCl Step1 Step 1: Neutralization (Base Treatment) Start->Step1 Decision Select Application Step1->Decision PathA Path A: Scaffold Synthesis (N-Alkylation) Decision->PathA Drug Design PathB Path B: Catalysis (Proton Shuttle) Decision->PathB Method Dev ActionA Reagents: Alkyl Halide + NaH/K2CO3 Solvent: DMF/DMSO PathA->ActionA ActionB Reagents: Substrate + Amine Solvent: Toluene (Non-polar) PathB->ActionB ResultA Target: Kinase Inhibitor Core (Stable Amide Isostere) ActionA->ResultA ResultB Target: Accelerated Coupling (High Atom Economy) ActionB->ResultB

Figure 2: Decision matrix for experimental design using 1H-Pyridin-2-one HCl.

References

  • CymitQuimica. 1-Hydroxy-2-pyridone (CAS 822-89-9) Properties and Applications. (Note: Discusses the N-hydroxy derivative, closely related in chelation chemistry).

  • National Institutes of Health (NIH). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.[1][2] RSC Advances, 2022.[2]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers, 2022.[2]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones. J. Org.[2][3] Chem., 2024.[2]

  • Royal Society of Chemistry (RSC). The epimerisation of 2-tetrahydropyranol catalysed by the tautomeric couples 2-pyridone/2-hydroxypyridine.[1][2] Phys.[2][6] Chem. Chem. Phys.[2]

  • Jubilant Ingrevia. 2-Hydroxypyridine Safety Data Sheet.

Sources

Application Notes & Protocols: 2-Pyridone Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and bioactive compounds.[1][2] Its value stems from a unique combination of properties: it can act as both a hydrogen bond donor and acceptor, serves as a bioisostere for various functional groups, and possesses favorable physicochemical characteristics like metabolic stability and water solubility.[1][3] This guide provides an in-depth exploration of 2-pyridone hydrochloride, a stable and convenient precursor, detailing its strategic application in the synthesis of complex molecular architectures. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The 2-Pyridone Scaffold: A Strategic Overview

The power of the 2-pyridone ring lies in its electronic structure and reactivity. It exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam form predominating in most conditions.[1] This duality governs its reactivity, allowing for functionalization at the nitrogen, oxygen, or carbon atoms of the ring.

Using 2-pyridone as its hydrochloride salt offers significant practical advantages. The salt form is typically a more stable, crystalline solid that is easier to handle and store compared to the free base. The hydrochloride is readily neutralized in situ at the start of a reaction, providing a convenient entry point to the versatile reactivity of the 2-pyridone core.

Core Applications at a Glance
Application AreaSynthetic TransformationKey Benefit
Drug Discovery N-Alkylation/N-ArylationIntroduces molecular diversity; core of many kinase inhibitors.
Agrochemicals C-H FunctionalizationAtom-economical installation of functional groups.[4]
Natural Products Cycloaddition ReactionsRapid construction of complex, 3D-fused ring systems.[5]
Materials Science Coordination ChemistryActs as a ligand for metal complexes used in catalysis.[4]

Key Synthetic Transformations and Protocols

This section details the primary synthetic routes where 2-pyridone hydrochloride serves as a foundational building block. Each protocol is designed as a self-validating system, explaining the rationale behind key steps.

N-Alkylation & N-Arylation: The Gateway to Diversity

The most common transformation of 2-pyridone is functionalization at the nitrogen atom. This reaction is fundamental for building libraries of compounds in drug discovery. A primary challenge is controlling the selectivity between N-alkylation and the competing O-alkylation.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It must be strong enough to deprotonate the 2-pyridone (after neutralization of the HCl salt) but not so strong as to promote side reactions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic nitrogen.

  • Electrophile: Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation. Alkyl halides are common choices for N-alkylation.

  • Catalyst (for N-Arylation): Copper-catalyzed (Ullmann-type) or Palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions are standard for forming the N-aryl bond, offering mild conditions and broad substrate scope.[6]

G cluster_start Reactants cluster_products Potential Products Pyridone 2-Pyridone (from Hydrochloride + Base) Conditions Reaction Conditions (Solvent, Temperature) Pyridone->Conditions RX Alkyl Halide (R-X) RX->Conditions N_Alk N-Alkylated Product (Kinetic Control, Softer Electrophiles) Conditions->N_Alk Favored Pathway O_Alk O-Alkylated Product (Thermodynamic Control, Harder Electrophiles) Conditions->O_Alk Competing Pathway

Caption: Control factors in the alkylation of 2-pyridone.

This protocol describes a typical procedure for the N-alkylation of 2-pyridone using an alkyl halide.

Materials:

  • 2-Pyridone hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridone hydrochloride (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq) in one portion. The extra equivalent of base is to neutralize the hydrochloride salt.

  • Reaction Initiation: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkyl-2-pyridone.

Self-Validation:

  • Expected Outcome: A high yield (>80%) of the N-alkylated product with minimal O-alkylation byproduct.

  • Troubleshooting: If O-alkylation is significant, consider using a milder base (e.g., Cs₂CO₃) or a different solvent. If the reaction is sluggish, ensure all reagents and the solvent are completely anhydrous.

Site-Selective C-H Functionalization

Directly modifying the C-H bonds of the pyridone ring is a powerful, atom-economical strategy for building complexity.[7] The challenge lies in controlling the regioselectivity, as there are multiple C-H bonds available for reaction. Modern catalysis has provided elegant solutions to this problem.

Causality of Experimental Choices:

  • C6-Selectivity: The C6 position is adjacent to the nitrogen atom. Its C-H bond can be activated by transition metal catalysts that coordinate to the carbonyl oxygen. A common strategy involves a Nickel catalyst paired with a Lewis acid co-catalyst (e.g., an aluminum compound).[8] The Lewis acid coordinates to the carbonyl, increasing the acidity of the C6-H bond and directing the nickel catalyst.[8]

  • C3-Selectivity: The C3 position can be targeted using a palladium catalyst. The mechanism often involves an electrophilic C-H palladation, which is favored at this electronically distinct position.[8]

G Start Ni(0)L_n + Pyridone Coord Lewis Acid (AlR_3) coordinates to Carbonyl Oxygen Start->Coord OxAdd Oxidative Addition of C6-H bond to Ni(0) Coord->OxAdd NiH Ni(II)-Hydride Intermediate OxAdd->NiH Alkyne Alkyne Insertion NiH->Alkyne RedElim Reductive Elimination Alkyne->RedElim RedElim->Start Regenerates Ni(0) catalyst Product C6-Alkenylated Pyridone RedElim->Product

Caption: Proposed mechanism for C6-selective C-H alkenylation.[8]

This protocol is adapted from methodologies focused on the direct arylation of 2-pyridone scaffolds.

Materials:

  • N-Alkyl-2-pyridone (from Protocol 1)

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • Setup: In an oven-dried Schlenk tube, combine the N-alkyl-2-pyridone (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Reagent Addition: Add anhydrous solvent (toluene or dioxane) and pivalic acid (20 mol%) via syringe.

  • Heating & Monitoring: Seal the tube and heat the mixture to 110-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the C3-arylated product.

Self-Validation:

  • Expected Outcome: Good to excellent yield of the C3-arylated product. Selectivity is key; check for isomers via NMR.

  • Troubleshooting: Low yield can be due to catalyst deactivation; ensure strictly anhydrous and oxygen-free conditions. If selectivity is poor, screening different ligands or palladium sources may be necessary.

Multicomponent Reactions (MCRs) for Rapid Complexity

MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[1] This approach is exceptionally powerful for building diverse libraries of complex 2-pyridone-containing heterocycles.[1][3]

Causality of Experimental Choices: Many MCRs for 2-pyridone synthesis proceed through a cascade of well-known reactions. A common sequence involves a Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile), followed by a Michael addition of a third component, and subsequent cyclization to form the 2-pyridone ring. The choice of base (e.g., piperidine, triethylamine) is critical to catalyze the initial condensation without promoting unwanted side reactions.[2]

This protocol describes the synthesis of a cyano-substituted 2-pyridone derivative, a scaffold found in many bioactive molecules.[1][2]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • An active methylene ketone (e.g., ethyl acetoacetate)

  • Piperidine or Triethylamine (Et₃N)

  • Ethanol

Procedure:

  • Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the active methylene ketone (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or Et₃N (10-20 mol%).

  • Reaction: Stir the mixture at reflux for 2-6 hours. Often, a precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants. The product is often pure enough after this step, but it can be recrystallized from ethanol if needed.

Self-Validation:

  • Expected Outcome: High yield (often >85%) of the desired crystalline product.[1][3]

  • Troubleshooting: If no precipitate forms, the product may be soluble in ethanol. In this case, remove the solvent under reduced pressure and purify the residue by column chromatography. If the reaction does not go to completion, a slightly stronger base or longer reaction time may be required.

Applications in Medicinal Chemistry

The 2-pyridone scaffold is a cornerstone of modern drug design. Its ability to mimic peptide bonds and participate in hydrogen bonding interactions makes it ideal for targeting enzymes like kinases.

FDA-Approved DrugCompanyTherapeutic AreaRole of 2-Pyridone Core
Palbociclib PfizerOncology (Breast Cancer)Core scaffold for CDK4/6 kinase inhibition.[1][3]
Doravirine MerckAntiviral (HIV)Key component for non-nucleoside reverse transcriptase inhibition.[1][3]
Ripretinib DecipheraOncology (GIST)Central structural element for KIT/PDGFRA kinase inhibition.[1][3]
Tazemetostat EpizymeOncology (Sarcoma)Essential for inhibiting the EZH2 methyltransferase.[1][3]

These examples highlight how the synthetic methodologies described above are used to generate novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of 2-pyridone-bearing phenylalanine derivatives has led to novel modulators of the HIV capsid.[9] Similarly, pyrimidine-fused 2-pyridones have shown significant promise as anti-HCV agents by inhibiting the NS5B polymerase.[10]

Safety and Handling of 2-Pyridone Hydrochloride

As with all laboratory chemicals, proper handling of 2-pyridone hydrochloride is essential for safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, shut off all ignition sources. Clean up spills immediately using an absorbent material. Prevent spillage from entering drains or watercourses.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • 2-Pyridone - Wikipedia. Wikipedia. [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. MDPI. [Link]

  • Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. IntechOpen. [Link]

  • Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. [Link]

  • Pyridine alkaloids with activity in the central nervous system. National Institutes of Health (NIH). [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. National Institutes of Health (NIH). [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Wiley Online Library. [Link]

Sources

large-scale synthesis protocol for 1H-Pyridin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 1H-Pyridin-2-one Hydrochloride

Topic: Large-Scale Synthesis Protocol for 1H-Pyridin-2-one;hydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the large-scale synthesis of 1H-Pyridin-2-one hydrochloride, a critical intermediate in the pharmaceutical and fine chemical industries. The protocol detailed herein is designed for scalability, safety, and high purity, moving beyond a simple recitation of steps to explain the underlying chemical principles and process control parameters. This guide is structured to empower researchers and production chemists with the expertise to implement and adapt this synthesis for multi-kilogram production, ensuring a self-validating and robust process.

Introduction and Strategic Importance

1H-Pyridin-2-one, which exists in a tautomeric equilibrium with its 2-hydroxypyridine form, is a foundational heterocyclic building block.[1][2] Its derivatives are core scaffolds in a multitude of biologically active compounds, including antiviral, antitumor, and anti-inflammatory agents.[3] The hydrochloride salt is often preferred in downstream applications due to its enhanced stability and handling characteristics.

While numerous synthetic routes exist, many do not translate well to an industrial scale due to harsh reaction conditions, low yields, or the use of hazardous reagents.[4] This guide focuses on a robust and scalable two-part synthesis: the rearrangement of Pyridine-N-oxide using acetic anhydride to yield 1H-Pyridin-2-one, followed by its conversion to the hydrochloride salt. This pathway is selected for its high yield, operational safety, and the accessibility of its starting materials.

Synthesis Pathway and Mechanism

The chosen synthetic route proceeds in two distinct stages:

  • Rearrangement: Pyridine-N-oxide is activated by acetic anhydride. This activation renders the C2 position of the pyridine ring electrophilic and susceptible to nucleophilic attack by the acetate ion.[5] A subsequent elimination and rearomatization sequence forms a 2-acetoxypyridine intermediate.

  • Hydrolysis & Salt Formation: The intermediate is hydrolyzed to yield 1H-Pyridin-2-one. The free base is then dissolved and treated with hydrogen chloride to precipitate the desired 1H-Pyridin-2-one hydrochloride.

The overall workflow is depicted below.

G cluster_0 Part A cluster_1 Part B A Part A: Synthesis of 1H-Pyridin-2-one B Step 1: Reaction of Pyridine-N-oxide with Acetic Anhydride C Step 2: In-situ Hydrolysis of Acetoxy Intermediate D Step 3: Work-up and Isolation of Crude 1H-Pyridin-2-one E Part B: Conversion to Hydrochloride Salt F Step 4: Dissolution of 1H-Pyridin-2-one E->F G Step 5: Introduction of Hydrogen Chloride Gas F->G H Step 6: Precipitation and Filtration G->H I Step 7: Vacuum Drying H->I J Final Product: 1H-Pyridin-2-one Hydrochloride I->J

Caption: Overall workflow for the two-part synthesis.

Materials and Equipment

Reagents and Solvents
MaterialGradeCAS No.SupplierNotes
Pyridine-N-oxide>98%1628-73-5Standard Chemical SupplierEnsure low water content.
Acetic Anhydride>99%108-24-7Standard Chemical SupplierCorrosive and lachrymatory.
Sodium HydroxidePellets, >98%1310-73-2Standard Chemical SupplierFor neutralization.
Dichloromethane (DCM)ACS Grade75-09-2Standard Chemical SupplierFor extraction.
Isopropanol (IPA)ACS Grade67-63-0Standard Chemical SupplierFor precipitation.
Hydrochloric Acid31-37%7647-01-0Standard Chemical SupplierFor HCl gas generation.
Sulfuric Acid98%7664-93-9Standard Chemical SupplierFor HCl gas generation.
Equipment
  • 100 L Glass-lined reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • 50 L Jacketed addition funnel.

  • HCl gas generator and scrubber system.

  • Large-scale filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven rated for solvent drying.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and lab coat. Work should be conducted in a well-ventilated area or fume hood.[6][7]

Detailed Experimental Protocol

This protocol is based on a 5 kg starting scale of Pyridine-N-oxide.

Part A: Synthesis of 1H-Pyridin-2-one
  • Reactor Charging and Inerting: Charge the 100 L reactor with Pyridine-N-oxide (5.0 kg, 52.6 mol). Begin stirring and purge the reactor with dry nitrogen.

  • Controlled Addition of Acetic Anhydride: Charge the addition funnel with acetic anhydride (16.1 kg, 157.7 mol, 3.0 equiv.). Causality: Using a significant excess of acetic anhydride ensures the complete consumption of the starting material and drives the reaction forward. The reaction is highly exothermic; therefore, controlled addition is critical for safety and to prevent side reactions.

  • Reaction Execution: Slowly add the acetic anhydride to the reactor over 2-3 hours, maintaining the internal temperature between 90-100°C. Use reactor jacket cooling as needed. After the addition is complete, hold the reaction mixture at 100°C for an additional 2 hours to ensure completion.

  • Hydrolysis: Cool the reactor to 50°C. Carefully and slowly add 20 L of deionized water. An exotherm will be observed. Once the initial exotherm subsides, heat the mixture to a gentle reflux (approx. 100-105°C) and maintain for 4 hours. Causality: This step hydrolyzes the 2-acetoxypyridine intermediate to 1H-Pyridin-2-one and acetic acid.

  • Neutralization and Extraction: Cool the mixture to room temperature. Slowly add a 50% w/w aqueous solution of sodium hydroxide until the pH of the aqueous layer is ~8.0. Causality: Neutralization converts the acetic acid to sodium acetate, improving the partitioning of the desired product into the organic solvent during extraction. Extract the aqueous layer with dichloromethane (3 x 15 L).

  • Isolation: Combine the organic extracts and concentrate under reduced pressure to yield crude 1H-Pyridin-2-one as a solid.

Part B: Conversion to 1H-Pyridin-2-one hydrochloride
  • Dissolution: Charge the crude 1H-Pyridin-2-one into the clean 100 L reactor. Add isopropanol (25 L) and heat to 40-50°C with stirring until a clear solution is obtained. Causality: Isopropanol is chosen as it is a good solvent for the free base but a poor solvent for the hydrochloride salt, facilitating precipitation.

  • HCl Gas Generation: In a separate apparatus, generate dry HCl gas by slowly dripping concentrated hydrochloric acid onto concentrated sulfuric acid.[8] Pass the generated gas through a drying tube filled with anhydrous calcium chloride before introducing it into the reactor.

  • Precipitation: Bubble the dry HCl gas through the isopropanol solution. The product will begin to precipitate. Monitor the pH of the solution using moist pH paper at the reactor outlet; continue addition until the solution is acidic. Causality: Using dry HCl gas prevents the introduction of water, which could affect the product's crystallinity and drying efficiency.

  • Crystallization and Filtration: Once precipitation is complete, cool the slurry to 0-5°C and stir for 1 hour to maximize yield. Filter the solid product using the Nutsche filter. Wash the filter cake with cold isopropanol (2 x 5 L).

  • Drying: Dry the product in a vacuum oven at 60-70°C under full vacuum until a constant weight is achieved.[8] The expected yield is 5.5 - 6.2 kg.

Data Summary and Expected Results

ParameterValueRationale
Starting Material 5.0 kg Pyridine-N-oxide-
Acetic Anhydride16.1 kg (3.0 equiv.)Drives reaction to completion.
Reaction Temperature (Part A)90-100°CControls exothermic reaction and ensures sufficient reaction rate.
Hydrolysis Time4 hours at refluxEnsures complete conversion of the intermediate.
Precipitation SolventIsopropanolGood solubility for starting material, poor for the HCl salt.
Expected Yield 5.5 - 6.2 kg80-90% over two steps.
Purity (by HPLC) >99%-
Appearance White to off-white crystalline solid[8]

Safety and Hazard Management

All operations should be conducted by trained personnel familiar with large-scale chemical synthesis.

  • Acetic Anhydride: Highly corrosive and a lachrymator. Handle in a closed system or well-ventilated area.[9] Emergency showers and eyewash stations must be accessible.

  • Acids (HCl, H₂SO₄): Corrosive. Use appropriate PPE, including face shields and acid-resistant aprons. The generation of HCl gas must be done in a dedicated, well-ventilated fume hood with a scrubber system to neutralize excess HCl.

  • Exothermic Reactions: The initial reaction and subsequent hydrolysis are exothermic. Constant monitoring of the internal temperature and a properly functioning reactor cooling system are essential to prevent thermal runaway.

  • Handling: Wear protective gloves, clothing, and eye/face protection throughout the process.[6][7] Avoid inhalation of dusts and vapors by using appropriate respiratory protection.[7][9]

Characterization and Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • Identification (¹H NMR): Confirm the chemical structure and absence of significant impurities.

  • Purity (HPLC): Determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water with a pH buffer.[10]

  • Melting Point: Compare with the literature value for 1H-Pyridin-2-one hydrochloride.

  • Titration: An acid-base titration can be used to determine the assay of the hydrochloride salt.[11]

  • Water Content (Karl Fischer): Determine the residual water content in the final product.

References

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. Available at: [Link]

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents.
  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Available at: [Link]

  • (PDF) Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives - ResearchGate. Available at: [Link]

  • CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE - EPO. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. Available at: [Link]

  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed. Available at: [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology - DiVA. Available at: [Link]

  • 2-pyridone, 142-08-5 - The Good Scents Company. Available at: [Link]

  • CN105418493A - 2-chloropyridine synthetic method - Google Patents.
  • Safety Data Sheet: Pyridoxine hydrochloride - Carl ROTH. Available at: [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor - ACS Publications. Available at: [Link]

  • Spectrophotometric and LC determination of two binary mixtures containing pyridoxine hydrochloride - PubMed. Available at: [Link]

  • Pyridoxine hydrochloride - Safety Data Sheet. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the 2-Pyridone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridone (2(1H)-pyridinone) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepileptic). Its utility stems from its hydrogen-bond donor/acceptor capability and its bioisosteric relationship with amides and phenols.

However, the 2-pyridone ring presents a unique synthetic challenge: ambident reactivity . The tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms dictates that functionalization must be strictly controlled to avoid inseparable regioisomeric mixtures.[1]

This guide provides a validated roadmap for:

  • Regioselective Alkylation: Controlling N- vs. O-selectivity via HSAB (Hard-Soft Acid-Base) principles.

  • Late-Stage C-H Functionalization: Accessing the difficult C3 and C6 positions using transition-metal catalysis.

Part 1: Tautomeric Control (N- vs. O-Alkylation)

The Mechanistic Challenge

In solution, the 2-pyridone tautomer (lactam) predominates. However, upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the Nitrogen and Oxygen.

  • N-Alkylation (Thermodynamic/Soft Control): Favored by soft electrophiles and conditions that permit thermodynamic equilibration.

  • O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (high charge density) and oxyphilic metal coordination (e.g., Silver).

Decision Matrix: Reaction Optimization

The following logic gate illustrates how to select conditions based on the desired outcome.

G Start Target Regioisomer? N_Target N-Alkyl 2-Pyridone (Lactam) Start->N_Target Stable Pharmacophore O_Target 2-Alkoxypyridine (Lactim) Start->O_Target Intermediate/Prodrug N_Cond1 Alkali Metal Carbonates (Cs2CO3, K2CO3) N_Target->N_Cond1 Soft Cation Effect O_Cond1 Silver Salts (Ag2CO3, AgOTf) O_Target->O_Cond1 Oxyphilic Coordination N_Cond2 Solvent: Polar Aprotic (DMF, DMSO) N_Cond1->N_Cond2 O_Cond2 Solvent: Non-polar/Aprotic (Toluene, DCM) O_Cond1->O_Cond2

Figure 1: Decision tree for selecting reaction conditions based on HSAB theory and metal-coordination effects.

Protocol 1: Regioselective N-Alkylation (General Procedure)

Objective: Synthesis of N-substituted 2-pyridones with >95:5 N/O selectivity. Mechanism: Cesium effect. The large, soft Cs⁺ cation loosely associates with the anion, allowing the softer nucleophilic center (Nitrogen) to attack the electrophile.

Materials:

  • Substituted 2-pyridone (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Activation: Charge a flame-dried round-bottom flask with 2-pyridone and Cs₂CO₃. Purge with N₂.

  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to generate the pyridone anion. Note: The suspension may change color (often yellow/orange).

  • Addition: Add the Alkyl Halide dropwise.

    • Critical: If using a highly reactive electrophile (e.g., Methyl Iodide), cool to 0°C to prevent O-alkylation spikes.

    • Critical: If using a secondary halide, heat to 60°C is often required, but monitor O-alkylation levels.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. N-alkylated products typically elute after O-alkylated byproducts due to higher polarity.

Part 2: Direct C-H Functionalization (C3 & C6)

While N-alkylation builds the core, modifying the ring carbons (C3-C6) allows for SAR exploration.

  • C3/C5 (Electrophilic): Electron-rich positions.[2] Prone to halogenation or nitration.

  • C6 (Nucleophilic/Acidic): Electron-deficient.[2][3] Accessible via transition-metal catalysis (C-H activation).[4][5]

The C6-Arylation Strategy

Functionalizing C6 is challenging because it requires overcoming the inherent electrophilic bias of the ring. Ruthenium(II) catalysis has emerged as a superior method, utilizing the amide oxygen or N-substituents as weak directing groups.

CH_Activation Pyridone 2-Pyridone Scaffold C3 C3 Position (Electrophilic) Pyridone->C3 Natural Reactivity C5 C5 Position (Electrophilic) Pyridone->C5 C6 C6 Position (Metal-Catalyzed) Pyridone->C6 Requires DG (Directing Group) NIS NIS / NBS (Halogenation) C3->NIS C5->NIS Ru Ru(II) / Boronic Acids (C-H Arylation) C6->Ru Pd Pd(OAc)2 / Ag+ (Oxidative Coupling) C6->Pd

Figure 2: Regioselectivity map for 2-pyridone functionalization. C3/C5 are accessed via SEAr, while C6 requires metal catalysis.

Protocol 2: Ru(II)-Catalyzed C6-Arylation

Source: Adapted from Org. Biomol. Chem., 2017 (Ref 2) and J. Am. Chem. Soc. (Ref 3). Objective: Direct installation of an aryl group at C6 using a boronic acid, avoiding pre-functionalization (e.g., C6-bromination is difficult).

Materials:

  • N-Substituted 2-pyridone (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Ag₂O (1.0 equiv) or Cu(OAc)₂ (2.0 equiv) as oxidant

  • Additive: 1-Adamantanecarboxylic acid (30 mol%) - Crucial for proton transfer.

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step:

  • Setup: In a pressure tube, combine the 2-pyridone, aryl boronic acid, Ru-catalyst, oxidant, and acid additive.

  • Degassing: Add 1,4-dioxane. Argon sparge for 5 minutes. Seal the tube.

  • Reaction: Heat to 100–120°C for 16–24 hours.

    • Mechanistic Insight: The Ru(II) coordinates to the carbonyl oxygen (or N-substituent), activating the C6-H bond via Concerted Metalation-Deprotonation (CMD). The oxidant regenerates the active Ru(II) species from Ru(0).

  • Filtration: Cool to RT. Dilute with DCM and filter through a Celite pad to remove metal salts.

  • Purification: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradient).

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low N/O Selectivity "Hard" electrophile or solventSwitch from K₂CO₃ to Cs₂CO₃. Ensure solvent is strictly anhydrous DMF. Avoid Ag salts.
No Reaction at C6 Catalyst poisoning or steric clashC6 activation is sensitive to sterics at N1. If N-substituent is bulky (e.g., t-Butyl), C6 activation may fail. Try Rh(III) catalysts instead of Ru(II).
C3/C5 Mixture Electrophilic over-reactionWhen halogenating (NIS/NBS), control temperature (-78°C to 0°C). C3 is kinetically favored; C5 is thermodynamically accessible.
Protodealkylation Acidic workupN-alkyl 2-pyridones are generally stable, but O-alkyl derivatives (2-alkoxypyridines) can hydrolyze back to pyridone in strong acid. Keep workup neutral/basic.

References

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. RSC Advances, 2021.

  • Ruthenium-catalyzed site-selective C-H arylation of 2-pyridones and 1-isoquinolinones. Organic & Biomolecular Chemistry, 2017.[4]

  • Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews, 2016.

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Journal of the American Chemical Society, 2013 (Context on Perampanel).

  • Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. Nature Communications (via ResearchGate), 2024.

Sources

Advanced Protocols for Metal-Ligand Cooperative Catalysis using 2-Pyridone Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Metal Complexes with 2-Pyridone Ligands Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The utilization of 2-pyridone (and its tautomer 2-hydroxypyridine) as a non-innocent ligand represents a paradigm shift in homogeneous catalysis. Unlike traditional spectator ligands (e.g., phosphines) that solely tune steric/electronic properties, 2-pyridone ligands actively participate in bond breaking and making via Metal-Ligand Cooperativity (MLC) .

This guide details the application of these complexes in dehydrogenative oxidation and hydrogenation reactions. The core advantage lies in the ligand's ability to act as a proton shuttle—accepting a proton at the pyridonate oxygen while the metal center accepts a hydride—thereby enabling outer-sphere mechanisms that operate under mild, often aqueous, conditions.

Part 1: The Mechanistic Advantage

The Aromatization Driving Force

The catalytic efficacy of 2-pyridone complexes stems from the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

In an iridium(III)-pyridonate system, the ligand exists in the anionic pyridonate form bonded to the metal via nitrogen. During substrate activation (e.g., alcohol dehydrogenation):

  • Proton Transfer: The hydroxyl proton of the substrate is transferred to the oxygen of the pyridonate ligand.

  • Hydride Transfer: The

    
    -hydrogen of the substrate is transferred to the metal center.
    
  • Aromatization: The protonation of the ligand converts it to a pseudo-aromatic hydroxypyridine intermediate. This restoration of aromaticity lowers the activation energy for the rate-determining step.

Visualization: Bifunctional Mechanism

The following diagram illustrates the concerted proton-hydride transfer mechanism in alcohol oxidation.

Bifunctional_Mechanism Complex Active Catalyst [Cp*Ir(pyridonate)] TS Transition State (Concerted H+/H- Transfer) Complex->TS + Substrate Substrate Substrate (Alcohol) Substrate->TS Intermediate Intermediate [Cp*Ir(H)(hydroxypyridine)] TS->Intermediate Aromatization Driving Force Product Product (Ketone + H2) Intermediate->Product H2 Release (Regeneration) Product->Complex Cycle Resets

Figure 1: The concerted metal-ligand bifunctional mechanism. The pyridonate ligand accepts a proton (H+) to become an aromatic hydroxypyridine, facilitating hydride (H-) transfer to the metal.

Part 2: Application Case A – Environmentally Benign Alcohol Oxidation

Target: Dehydrogenative oxidation of secondary alcohols to ketones using water as a solvent. Key Catalyst:


 derived from 

.[1]
Catalyst Synthesis Protocol

Note: While in-situ generation is possible, isolating the precatalyst ensures reproducibility in kinetic studies.

Reagents:

  • 
     (Pentamethylcyclopentadienyl iridium dichloride dimer)
    
  • 2-Hydroxypyridine (Ligand)[1][2]

  • Sodium Acetate (NaOAc)

  • Dichloromethane (DCM) and Hexane

Step-by-Step Procedure:

  • Charge: In a 50 mL Schlenk flask, suspend

    
     (0.5 mmol) and 2-hydroxypyridine (1.1 mmol) in DCM (10 mL).
    
  • Base Addition: Add NaOAc (1.5 mmol) to the suspension.

  • Reaction: Stir at room temperature for 3 hours. The solution will change color (typically from orange to bright yellow/red depending on substituents) as the

    
     chelate forms.
    
  • Purification: Filter the mixture through Celite to remove NaCl and excess NaOAc.

  • Isolation: Concentrate the filtrate in vacuo to ~2 mL. Add Hexane (10 mL) to precipitate the complex. Collect the solid by filtration and dry under high vacuum.

    • Validation:

      
       NMR should show loss of the -OH proton and distinct shifts in the pyridine ring protons compared to the free ligand.
      
Oxidation Reaction Protocol

Scope: This protocol is effective for non-activated secondary alcohols.

Conditions:

  • Solvent: Water (degassed)

  • Temperature: 80 °C

  • Atmosphere: Open system (to allow

    
     escape) or closed system (if measuring pressure).
    

Workflow:

  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve the Iridium Catalyst (1.0 mol%) in water (5 mL).

  • Substrate Addition: Add the secondary alcohol (e.g., 1-phenylethanol, 2.0 mmol).

  • Activation: Heat the mixture to 80 °C.

  • Monitoring:

    • Visual: Visible gas evolution (

      
      ) indicates reaction progress.
      
    • Analytical: Monitor by TLC or GC-MS every 2 hours.

  • Work-up: Cool to room temperature. Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over

    
     and concentrate.
    

Data Summary: Substrate Scope (Typical Yields)

SubstrateProductTime (h)Yield (%)TOF (

)
1-PhenylethanolAcetophenone4>98~250
CyclohexanolCyclohexanone695~160
2-Octanol2-Octanone892~115
Benzyl AlcoholBenzaldehyde1285~70

Table 1: Performance metrics of Cp*Ir(pyridonate) catalyst in aqueous media. Note the lower activity for primary alcohols (Benzyl Alcohol) due to aldehyde inhibition.

Part 3: Application Case B – CO2 Hydrogenation

Target: Reversible hydrogenation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 to formate/formic acid.
Key Catalyst:  Ruthenium(II) complexes with pyridone-functionalized phosphine ligands (e.g., PNP-pincer type or 6-diphenylphosphino-2-pyridone).
Protocol: High-Pressure Hydrogenation

Safety Warning: This protocol involves high-pressure gases (


, 

). Use a rated stainless steel autoclave and blast shielding.

Reagents:

  • Catalyst:

    
     + 6-(Diisopropylphosphino)-2-pyridone (In-situ generation).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - Crucial for deprotonating the product and driving equilibrium.

  • Solvent: THF or Water/THF mixture.

Step-by-Step Workflow:

CO2_Hydrogenation_Workflow Step1 1. Glovebox Assembly Mix Ru-precursor + Ligand in THF Add DBU (Base) Step2 2. Autoclave Loading Transfer solution to steel autoclave liner Seal immediately Step1->Step2 Step3 3. Pressurization Charge CO2 (20 bar) Charge H2 (40 bar) Total P = 60 bar Step2->Step3 Step4 4. Catalysis Heat to 80°C Stir at 1000 rpm for 12-24h Step3->Step4 Step5 5. Analysis Vent gas (Caution!) Analyze liquid by 1H NMR (D2O capillary) Step4->Step5

Figure 2: Operational workflow for high-pressure CO2 hydrogenation.

Critical Optimization Parameters:

  • Base Choice: DBU or KOH is required. The pyridone ligand acts as an internal base during

    
     splitting, but an external base is needed to trap the formic acid product as formate, preventing catalyst poisoning.
    
  • Pressure Ratio: A 1:1 to 1:2 ratio of

    
     is standard. Excess 
    
    
    
    stabilizes the metal-hydride intermediate.

Part 4: Troubleshooting & Expert Insights

Catalyst Deactivation
  • Symptom: Reaction stalls after 50% conversion.

  • Cause: Formation of stable thermodynamic sinks, often inactive dimers (e.g.,

    
    -hydride bridged species) or product inhibition (aldehydes binding to Ir).
    
  • Solution: For Ir-systems, ensure the reaction temperature is sufficient (>60°C) to break dimeric resting states. For alcohol oxidation, removing

    
     actively (open system or argon flow) shifts the equilibrium.
    
Ligand Design Effects

The electronic nature of the pyridone ring dictates activity:

  • Electron Withdrawing Groups (e.g., -Cl, -CF3 on pyridone): Increase the acidity of the NH proton in the hydroxypyridine form, facilitating

    
     release but making the initial proton acceptance harder.
    
  • Electron Donating Groups (e.g., -Me, -OMe): Increase the basicity of the pyridonate oxygen, accelerating the proton-acceptance step (often the rate-determining step in oxidation).

  • Recommendation: Start with 6-methyl-2-pyridone or unsubstituted 2-pyridone for initial screenings.

Solvent Compatibility

While water is "green," substrate solubility is often the bottleneck.

  • Protocol Adjustment: Use TFE (2,2,2-Trifluoroethanol) or a Water/Isopropanol co-solvent system if the substrate is highly lipophilic. TFE stabilizes the H-bonding network required for the proton shuttle mechanism.

References

  • Fujita, K. et al. (2011). Dehydrogenative Oxidation of Alcohols Catalyzed by a Cp*Ir Complex Having a Functional C,N-Chelate Ligand. Organic Letters. Link

  • Fujita, K. et al. (2015). Cp*Ir Complexes with 2-Pyridonates: Highly Active Catalysts for Dehydrogenative Oxidation. Angewandte Chemie International Edition. Link

  • Himeda, Y. et al. (2020).[2] Vanadium Pyridonate Catalysts: Isolation of Intermediates in the Reductive Coupling of Alcohols. Inorganic Chemistry. Link

  • Beller, M. et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. Link

  • Sanford, M.S. et al. (2010).[3] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link

  • Gunanathan, C. & Milstein, D. (2013). Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and Catalysis. Accounts of Chemical Research. Link

Sources

Troubleshooting & Optimization

improving the yield of 1H-Pyridin-2-one;hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Pyridin-2-one Hydrochloride Synthesis Ticket ID: #PYR-HCl-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield losses or purification difficulties in the synthesis of 1H-Pyridin-2-one hydrochloride . This is a common bottleneck. The core issue usually stems from the high water solubility of the free base (2-pyridone) during workup and the hygroscopic nature of the hydrochloride salt.

This guide bypasses standard textbook brevity. We will implement a "Diazotization-Hydrolysis-Salt Formation" workflow designed for >80% recovery. This protocol relies on a self-validating isolation step that separates the product from inorganic salts before acidification.

Part 1: The Optimized Protocol (Diazotization Route)

Objective: Synthesize high-purity 1H-pyridin-2-one hydrochloride starting from 2-aminopyridine.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Aminopyridine 1.0SubstratePurity >98% required to avoid tar.
H₂SO₂ (aq, 20%) 5.0Solvent/AcidUse H₂SO₄ for diazotization; HCl causes chlorination side-products.
NaNO₂ 1.1Diazotizing AgentMust be added as a cold aqueous solution.
Urea 0.1QuencherScavenges unreacted HNO₂ to prevent azo-coupling.
HCl (4M in Dioxane) 1.1Salt FormerAnhydrous delivery prevents hygroscopic "goo".
Step-by-Step Methodology

1. Diazotization (The "Cold" Phase)

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring is insufficient for the slurry), internal thermometer.

  • Process: Dissolve 2-aminopyridine in 20% H₂SO₄. Cool to 0–5°C using an ice/salt bath.

  • Addition: Dropwise addition of NaNO₂ (aq) over 45 minutes.

  • Validation: The internal temperature must never exceed 5°C . If it does, thermal decomposition of the diazonium salt begins prematurely, leading to tars.

2. Hydrolysis (The "Hot" Phase)

  • Process: Once addition is complete, allow the mixture to warm to room temperature, then heat to 90°C for 1 hour.

  • Observation: Evolution of N₂ gas (bubbling) indicates successful hydrolysis.

  • Validation: Bubbling cessation marks the reaction endpoint.

3. Isolation (The "Yield-Critical" Phase)

  • Neutralization: Cool to room temperature. Neutralize with solid Na₂CO₃ to pH 7.0–7.5. Do not overshoot to high pH , or you will form the sodium salt (pyridinolate), which is water-soluble and won't extract.

  • Water Removal (Crucial):

    • Standard Method: Evaporate the entire aqueous mixture to dryness under reduced pressure. You will be left with a solid mix of Product + Na₂SO₄.

    • Extraction: Triturate (grind and wash) the dry solid residue with boiling chloroform (CHCl₃) or hot ethanol . The 2-pyridone dissolves; the inorganic salts (Na₂SO₄) do not. Filter while hot.

  • Why this works: Liquid-liquid extraction of 2-pyridone from water is inefficient due to its high polarity. Solid-liquid extraction yields >90% recovery.

4. Salt Formation

  • Process: Concentrate the organic filtrate (CHCl₃ or EtOH) to a small volume.

  • Acidification: Add 4M HCl in Dioxane (or diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately.

  • Filtration: Filter under inert atmosphere (N₂ or Ar) to prevent moisture absorption.

Part 2: Troubleshooting Logic (FAQ)

Q1: My product is a sticky, brown oil instead of a crystalline solid.

  • Diagnosis: This is "Deliquescence Failure." The salt has absorbed atmospheric moisture, or you used aqueous HCl for the final step.

  • Fix:

    • Dissolve the oil in a minimum amount of dry ethanol.

    • Add anhydrous diethyl ether until the solution turns cloudy.

    • Store at -20°C overnight to force crystallization.

    • Future Prevention: Always use anhydrous HCl (gas or ether/dioxane solution) for the final salt formation step.

Q2: The yield is <40% after extraction.

  • Diagnosis: Incomplete extraction or pH error.

  • Root Cause: If the pH was >9 during neutralization, the product exists as the sodium salt (ionic), which is insoluble in chloroform.

  • Fix: Check the pH of your aqueous residue. Adjust to pH 7.0. Re-evaporate and re-extract with boiling chloroform.

Q3: The product has a deep yellow/orange color.

  • Diagnosis: Azo-coupling impurities.

  • Root Cause: Excess nitrous acid (HNO₂) reacted with the product or starting material.

  • Fix: Add Urea at the end of the diazotization step (before heating). Urea reacts with excess HNO₂ to form gases (N₂ + CO₂), "quenching" the reactive species.

Part 3: Visualization & Workflow

Workflow Logic Diagram

G Start Start: 2-Aminopyridine Acid Dissolve in 20% H2SO4 (Avoid HCl to prevent Cl-substitution) Start->Acid Diazo Diazotization (NaNO2, <5°C) Acid->Diazo T < 5°C Quench Urea Quench (Remove excess HNO2) Diazo->Quench 45 min Hydrolysis Hydrolysis (Heat to 90°C, -N2 gas) Quench->Hydrolysis Neutralize Neutralize to pH 7 (Solid Na2CO3) Hydrolysis->Neutralize Dry Evaporate to Dryness (Residue: Product + Na2SO4) Neutralize->Dry Critical Step Extract Solid-Liquid Extraction (Boiling CHCl3 or EtOH) Dry->Extract Selects Organic Leaves Salts Salt Salt Formation (Add HCl in Dioxane) Extract->Salt Final Final Product: 1H-Pyridin-2-one HCl Salt->Final

Caption: Optimized synthesis workflow emphasizing the "Evaporation-Extraction" technique to bypass water solubility issues.

Troubleshooting Decision Tree

T Problem Low Yield or Purity? CheckColor Is product Yellow/Orange? Problem->CheckColor CheckState Is product an Oil/Goo? CheckColor->CheckState No Sol1 Cause: Azo Coupling Fix: Add Urea Quench CheckColor->Sol1 Yes Sol2 Cause: Hygroscopicity Fix: Recrystallize (EtOH/Ether) & Dry under Vacuum CheckState->Sol2 Yes CheckExtraction Did you extract liquid-liquid? CheckState->CheckExtraction No Sol3 Cause: Partition Coefficient Fix: Evaporate to dryness, then extract solid residue. CheckExtraction->Sol3 Yes

Caption: Diagnostic logic for identifying the root cause of yield loss (Solubility vs. Impurity).

References

  • Organic Syntheses, Coll. Vol. 2, p. 21 (1943). 2-Pyridone. Describes the foundational diazotization mechanism and hydrolysis conditions. [Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Ed). Preparation of 2-Pyridone. Provides standard laboratory protocols for handling water-soluble nitrogen heterocycles. [Link]

  • PubChem Compound Summary: 2-Hydroxypyridine. Chemical and Physical Properties. Source for solubility data (Ethanol/Chloroform vs. Water) and tautomeric data. [Link]

  • ResearchGate Technical Discussions. Purification of Pyridinium Salts. Field-proven insights on using ethanol/ether precipitation for hygroscopic hydrochloride salts. [Link]

Technical Support Center: 2-Pyridone Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers handling 2-Pyridone Hydrochloride . It deviates from standard templates to address the specific chemical instability and tautomeric challenges associated with this compound.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket ID: PUR-PYR-HCl-001[1]

Core Technical Analysis

Compound Profile: 2-Pyridone Hydrochloride (2-Hydroxypyridinium chloride) Critical Characteristic: Dissociation Equilibrium[1]

Unlike standard Pyridine Hydrochloride, 2-Pyridone Hydrochloride is chemically labile. 2-Pyridone is a weak base (


 for the protonated form).[1] Consequently, the hydrochloride salt is prone to dissociation  back into the free base (2-pyridone) and HCl gas, particularly upon heating or exposure to moisture.[1]

The Purification Paradox: To purify the salt, you must prevent it from reverting to the free base.[1] Standard recrystallization in neutral solvents often fails because the heat drives off HCl, yielding a mixture of salt and free base with a depressed melting point.[1]

The "Golden Standard" Protocol: Acid-Stabilized Recrystallization

Use this protocol to isolate the pure Hydrochloride salt.

Prerequisites:

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Stabilizer: Conc. HCl (37%) or HCl gas.[1]

  • Atmosphere: Hygroscopic precautions (Schlenk line or drying tube).[1]

Step-by-Step Workflow
  • Saturation: Dissolve the crude 2-pyridone hydrochloride in the minimum amount of boiling anhydrous Ethanol.

    • Critical Step: Add 0.5 - 1.0 mL of Conc. HCl per 10g of crude material to the hot solution. This shifts the equilibrium toward the salt form (

      
      ).[1]
      
  • Clarification (Optional): If the solution is dark (brown/red), add activated charcoal (1% w/w), stir for 5 mins at reflux, and filter hot through Celite.

    • Warning: Do not filter slowly; cooling causes premature crystallization.[1]

  • Crystallization: Allow the filtrate to cool to room temperature slowly, then move to

    
     (freezer).
    
    • Note: Rapid cooling traps moisture and impurities.[1]

  • Isolation: Filter rapidly under a blanket of dry nitrogen or argon.[1] The salt is extremely hygroscopic .[1][2]

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. Do not heat above 60°C  under vacuum, or you will sublime the HCl.[1]
    

Decision Logic & Workflow

The following diagram illustrates the decision process for purification based on your specific impurity profile.

PurificationLogic Start Crude 2-Pyridone HCl CheckImpurity Identify Major Impurity Start->CheckImpurity Color Colored Oligomers (Oxidation) CheckImpurity->Color Dark/Red FreeBase Free Base Present (Low MP) CheckImpurity->FreeBase Melting Point < 140°C Inorganic Inorganic Salts (NaCl/KCl) CheckImpurity->Inorganic Insoluble Residue ActionColor Charcoal Treatment (Hot Filtration) Color->ActionColor ActionBase Re-acidification (Add HCl/EtOH) FreeBase->ActionBase ActionSalt Solvent Exchange (Extract into dry EtOH) Inorganic->ActionSalt Final Pure Crystalline Salt (Store in Desiccator) ActionColor->Final ActionBase->Final ActionSalt->Final

Caption: Decision tree for selecting the correct purification intervention based on observed impurities.

Troubleshooting Center (FAQ)

Issue 1: "My crystals turned into a liquid on the filter paper."

Diagnosis: Deliquescence.[1] The hydrochloride salt is hygroscopic.[1][2][3] It absorbs atmospheric water so rapidly that it dissolves itself (deliquescence).[1] Corrective Action:

  • Immediate: Redissolve in anhydrous ethanol, add a drop of HCl, and recrystallize.

  • Prevention: Use a Schlenk frit for filtration under inert gas.[1] If using a Buchner funnel, cover the funnel with a rubber dam or plastic wrap immediately after pouring the slurry.[1] Transfer to a desiccator within seconds.

Issue 2: "The melting point is broad and low (e.g., 105-120°C)."

Diagnosis: Dissociation to Free Base.[1] Pure 2-pyridone melts at ~107°C. A range of 105-120°C indicates you have lost the HCl and are measuring a mixture of the salt and the free base.[1] Corrective Action:

  • You cannot "dry" this problem away. You must re-acidify .[1]

  • Dissolve the solid in warm isopropanol and bubble dry HCl gas through it for 5 minutes, or add 1.2 equivalents of HCl in dioxane/ether, then cool to crystallize.

Issue 3: "The product is pink or brown."[1]

Diagnosis: Oxidative Oligomerization. 2-pyridone derivatives are electron-rich and prone to oxidation, forming colored diazo-like or quinone-like oligomers.[1] Corrective Action:

  • Perform the recrystallization with Activated Carbon (Charcoal) .[1]

  • Pro Tip: If charcoal fails, use Sodium Dithionite (

    
    ) .[1] Add a small pinch (10-20 mg) to the aqueous/ethanol solution during heating.[1] It acts as a reducing bleaching agent.[1]
    

Quantitative Data: Solvent Selection Guide

The choice of solvent dictates the yield and stability of the salt.[1]

Solvent SystemSolubility (Hot)Solubility (Cold)Stability of HCl SaltRecommendation
Ethanol (Abs.) HighModerateModeratePrimary Choice (Add HCl)
Isopropanol ModerateLowHighBest for Yield
Water Very HighHighLow (Hydrolysis risk)Avoid (Unless necessary)
Ethyl Acetate LowInsolubleHighAnti-solvent (Use to crash out)
Acetone ModerateLowModerateGood alternative

Advanced Mechanism: Protonation Site

Understanding where the proton sits helps explain the instability.[1]

Tautomerism Lactam 2-Pyridone (Lactam Form) Lactim 2-Hydroxypyridine (Lactim Form) Lactam->Lactim Tautomerism (Solvent Dependent) Salt Protonated Salt (O-Protonation favored) Lactam->Salt + HCl Lactim->Salt + HCl Salt->Lactam - HCl (Heat/Vac)

Caption: The salt exists in equilibrium.[1] Heating under vacuum strips the HCl, reverting the salt to the Lactam form.[1]

Scientific Insight: While N-protonation is common in simple pyridines, 2-pyridone is an amide-like system.[1] Theoretical calculations and crystal data suggest that protonation often occurs at the oxygen atom (O-protonation), forming a hydroxypyridinium cation [1].[1] This O-protonated species is less stable than a typical N-protonated pyridinium, contributing to the ease of HCl loss [2].[1]

References

  • Protonation effect on the electronic properties of 2-pyridone monomer. Source: AIP Publishing / Journal of Chemical Physics Context:[1] Discusses the stability of O-protonated vs N-protonated isomers and proton affinity (~960 kJ/mol). Link:[Link][1]

  • Tautomerism and Proton Transfer in 2-Pyridone. Source: Wikipedia / Chemical Data Context: General properties, tautomeric equilibrium constants, and solubility data.[1] Link:[Link][1][4]

  • Purification of Pyridine Derivatives (General Protocols). Source: Purification of Laboratory Chemicals (Armarego & Chai) via Google Books/Patents Context: Standard procedures for recrystallizing hygroscopic hydrochloride salts (See "Pyridine Hydrochloride" protocols as proxy).[1] Link:[1]

Sources

identifying side reactions in 2-pyridone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting 2-Pyridone Hydrochloride Synthesis

Content Type: Technical Support Center / Troubleshooting & FAQs Audience: Medicinal Chemists, Process Development Scientists Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Deceptive Simplicity of the Pyridone Scaffold

You are likely accessing this guide because a seemingly trivial synthesis—the preparation of 2-pyridone (or its hydrochloride salt)—has yielded unexpected results. Whether you are observing inexplicable colored impurities, hygroscopic "goo" instead of crystals, or confusing NMR spectra, you are not alone.

While 2-pyridone is a privileged scaffold in drug discovery (e.g., Pirfenidone), its synthesis is complicated by lactam-lactim tautomerism , amphoteric reactivity , and kinetic traps . This guide deconstructs these failure modes into chemically validated troubleshooting modules.

Module 1: The Identity Crisis (Tautomerism & Protonation)[1]

The Core Problem: Users often misinterpret analytical data because 2-pyridone exists in a delicate equilibrium that shifts based on phase, solvent, and pH.

FAQ: Why does my NMR spectrum change completely in different solvents?

Diagnosis: You are observing the Lactam-Lactim Tautomerism .

  • In Solution (Non-polar/Gas phase): The 2-hydroxypyridine (Lactim) form is often favored due to aromaticity (the pyridine ring is fully aromatic).

  • In Solution (Polar/Protic) & Solid State: The 2-pyridone (Lactam) form dominates due to intermolecular hydrogen bonding (dimerization) and high dipolar stabilization.

  • In Acid (HCl Salt): Protonation does not occur on the nitrogen of the pyridone. It occurs on the carbonyl oxygen .

Technical Insight (Protonation Site): Contrary to intuitive "amine" chemistry, the amide-like nitrogen in 2-pyridone is not the most basic site. Protonation occurs at the oxygen atom to form the 2-hydroxypyridinium cation . This preserves the aromatic sextet.

Visualization: Tautomerism & Protonation Pathways

Tautomerism Lactim 2-Hydroxypyridine (Lactim Form) Favored in non-polar solv. Lactam 2-Pyridone (Lactam Form) Favored in solid/polar solv. Lactim->Lactam Tautomerization Cation 2-Hydroxypyridinium Ion (The HCl Salt) Protonated at OXYGEN Lactim->Cation + HCl Lactam->Cation + HCl (Protonation)

Caption: Figure 1. The equilibrium between lactim and lactam forms, and the convergence to the O-protonated cation under acidic conditions.

Module 2: Troubleshooting the Diazotization Route

Context: Converting 2-aminopyridine to 2-pyridone via diazonium salt hydrolysis (using NaNO2/HCl).

Issue: My product is contaminated with a persistent red/orange solid.

Root Cause: Azo Coupling (Self-Reaction). The reaction involves an intermediate diazonium ion (electrophile). As 2-pyridone (nucleophile) begins to form, it is highly electron-rich. If the diazonium ion is not consumed immediately by water, it attacks the newly formed 2-pyridone, forming highly colored azo dyes.

Corrective Protocol:

  • Increase Acid Concentration: Ensure the reaction matrix remains strongly acidic (pH < 1). This suppresses the nucleophilicity of the formed 2-pyridone.

  • High Dilution: Run the hydrolysis step at high dilution to minimize bimolecular collisions between the diazonium species and the product.

  • Temperature Control: Keep the diazotization step at -5°C to 0°C, but ensure the hydrolysis (heating) is rapid enough to prevent accumulation of the diazonium intermediate.

Visualization: The Azo-Dye Side Reaction

DiazotizationSideReaction SM 2-Aminopyridine Diazonium Diazonium Intermediate (Electrophile) SM->Diazonium NaNO2 / HCl Product 2-Pyridone (Nucleophile) Diazonium->Product + H2O (Hydrolysis) Impurity Azo-Coupled Impurity (Red/Orange Solid) Diazonium->Impurity Side Reaction Product->Impurity Attacks Diazonium

Caption: Figure 2. Mechanism of colored impurity formation. The product competes with water for the diazonium intermediate.

Module 3: Troubleshooting the Hydrolysis Route

Context: Acidic hydrolysis of 2-chloropyridine or 2-bromopyridine.

Issue: Low conversion; starting material remains after 24 hours.

Root Cause: Kinetic Deactivation. 2-Halopyridines are electron-deficient. The halogen is on a ring that is already deactivated by the nitrogen atom. Acidic hydrolysis is significantly slower than basic hydrolysis because protonation of the ring nitrogen further deactivates the carbon-halogen bond toward nucleophilic attack by water.

Troubleshooting Table: Hydrolysis Optimization

VariableRecommendationScientific Rationale
Acid Strength Conc. HCl (37%) or HBr (48%)High proton activity is required to activate the C-Cl bond, despite ring deactivation.
Temperature Reflux (>100°C)The activation energy for nucleophilic attack on the protonated species is high.
Additives Acetic Acid (co-solvent)Improves solubility of the organic halide in the aqueous acid phase, increasing effective collision frequency.
Alternative Switch to Basic Hydrolysis If acidic hydrolysis fails, use NaOH/H2O (nucleophilic aromatic substitution is faster), then acidify with HCl to isolate the salt.

Module 4: Salt Isolation & Stability (The "Goo" Factor)

Issue: The isolated hydrochloride salt turns into a liquid or sticky gum upon exposure to air.

Root Cause: Hygroscopicity & Dissociation. The "2-pyridone hydrochloride" salt involves a protonated carbonyl oxygen. This cation is highly acidic (pKa ~0.7).

  • Hygroscopicity: The salt avidly absorbs atmospheric moisture.

  • Dissociation: Because 2-pyridone is a very weak base, the equilibrium $ \text{Pyridone} \cdot \text{HCl} \rightleftharpoons \text{Pyridone} + \text{HCl (gas)} $ can shift to the right during drying, especially under vacuum at high temperatures.

Corrective Protocol (The "Anhydrous Lock"):

  • Avoid Aqueous Recrystallization: Do not try to recrystallize the HCl salt from water.

  • Precipitation Method: Dissolve the crude material in a minimum amount of dry Ethanol or Methanol . Add anhydrous Diethyl Ether or Dioxane (containing HCl gas if possible) to precipitate the salt.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets at room temperature. Do not heat  above 60°C under high vacuum, or you may strip off the HCl.
    

References

  • Tautomeric Equilibrium: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Protonation Site: Forlani, L. "Crystal structure and protonation of 2-pyridone." Acta Crystallographica, 2000.
  • Diazotization Side Reactions: Zollinger, H. Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH: Weinheim, 1994. (Mechanisms of azo coupling).
  • Hydrolysis Kinetics: Katritzky, A. R.; Lagowski, J. M. "Prototropic Tautomerism of Heteroaromatic Compounds." Advances in Heterocyclic Chemistry, 1963, 1, 311.
  • Synthesis & Impurities: Organic Syntheses, Coll. Vol. 2, p. 797 (1943); Vol. 11, p. 70 (1931). (Verified source for standard diazotization protocols).

Technical Support Center: Optimizing 2-Pyridone Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of N-substituted 2-pyridones is a cornerstone in medicinal chemistry and materials science, as this scaffold is a privileged structure in a multitude of bioactive compounds.[1] While palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation, researchers frequently encounter challenges, particularly when starting with the hydrochloride salt of the 2-pyridone. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate these complexities and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 2-pyridone hydrochloride a challenging substrate for cross-coupling?

A1: The primary challenge lies in the need to neutralize the hydrochloride salt in situ to generate the nucleophilic pyridinolate species required for the catalytic cycle. This introduces three critical considerations:

  • Stoichiometry of the Base: You must use at least two equivalents of base. The first equivalent neutralizes the HCl salt to form the free 2-pyridone, and the second equivalent deprotonates the 2-pyridone's N-H bond to form the active nucleophile. An insufficient amount of base is a common cause of reaction failure or low conversion.

  • Base Strength (pKa): The chosen base must be strong enough to effectively deprotonate the 2-pyridone (pKa of the N-H is ~11-12 in DMSO). Weak bases like potassium carbonate (K₂CO₃) may not be sufficient to drive the equilibrium towards the reactive pyridinolate, especially in less polar solvents.[2]

  • Solubility: 2-pyridone hydrochloride often has poor solubility in common aprotic organic solvents like toluene or dioxane.[3] The base's solubility also plays a crucial role; heterogeneous reaction mixtures can lead to slow and incomplete reactions due to mass transport limitations.[4]

Q2: Which catalytic system (Palladium vs. Copper) is better for my 2-pyridone coupling?

A2: Both palladium and copper systems are effective, and the choice often depends on the coupling partner and desired reaction conditions.

  • Palladium-Catalyzed (e.g., Buchwald-Hartwig): This is often the go-to method for coupling with a wide range of aryl and heteroaryl halides (Br, I, Cl) and triflates.[5][6] It is known for its high functional group tolerance.[7] Modern palladium precatalysts combined with specialized biarylphosphine ligands (e.g., Xantphos, BrettPhos) offer high reactivity and broad applicability.[8][9]

  • Copper-Catalyzed (e.g., Ullmann-type): Copper catalysis can be milder and more cost-effective. It is particularly effective for coupling with aryl iodides and diaryliodonium salts.[10] Copper-based systems can sometimes offer better chemoselectivity, favoring N-arylation over O-arylation.

Scientist's Insight: For complex substrates or when initial attempts fail, a palladium-catalyzed approach with a modern, well-defined precatalyst (like a G3 or G4 precatalyst) is often more reliable and provides a higher success rate.[11]

Q3: My main side product is the O-arylated ether. How can I improve N-selectivity?

A3: 2-Pyridone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Favoring N-arylation over O-arylation is a classic challenge. The outcome is influenced by a delicate balance of factors:

  • Counter-ion: Harder cations (like Li⁺, Na⁺) tend to associate more strongly with the oxygen atom, promoting N-arylation. Softer cations (like Cs⁺, K⁺) can lead to more O-arylation.

  • Solvent: Polar, aprotic solvents like DMF or DMAc can favor N-arylation, whereas nonpolar solvents like toluene might favor O-arylation.

  • Base: The choice of base can direct selectivity. In some metal-free systems using diaryliodonium salts, specific amine bases like N,N-diethylaniline have been shown to strongly favor N-arylation, while others like quinoline promote O-arylation.[12]

  • Catalyst System: Certain ligand-metal combinations intrinsically favor one isomer. For instance, some copper-catalyzed systems are noted for their high N-selectivity.[10]

Recommendation: To enhance N-selectivity, start by using a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in a polar aprotic solvent.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: No reaction or very low conversion of starting materials.

Your TLC or LC-MS analysis shows predominantly unreacted 2-pyridone and aryl halide.

G start Low / No Conversion q1 Is the base strong enough (e.g., NaOtBu, LHMDS)? And is it ≥ 2 equivalents? start->q1 s1 Increase base equivalents to 2.2. Switch to a stronger base like NaOtBu. q1->s1 No q2 Is the catalyst active? Using a precatalyst? q1->q2 Yes s1->q2 s2 Use a fresh, reliable Pd precatalyst (e.g., G3/G4) or new Pd(OAc)2. Ensure anaerobic conditions. q2->s2 No q3 Are reagents soluble? Is the mixture homogeneous? q2->q3 Yes s2->q3 s3 Switch to a more polar solvent (e.g., tBuOH, DMF, Dioxane). Increase temperature. q3->s3 No q4 Is the reaction temperature high enough? q3->q4 Yes s3->q4 s4 Increase temperature in 10-20°C increments. Monitor for decomposition. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: Troubleshooting workflow for low or no reaction conversion.

  • Cause: Ineffective Deprotonation.

    • Why: As mentioned in FAQ 1, you need at least two equivalents of a sufficiently strong base. If the 2-pyridone is not fully deprotonated to the pyridinolate, it cannot enter the catalytic cycle.

    • Solution: Use 2.2-2.5 equivalents of a strong base like NaOtBu, KOtBu, or LHMDS. Weaker carbonate bases (K₂CO₃, Cs₂CO₃) are often insufficient unless higher temperatures and more polar solvents are used.[4]

  • Cause: Catalyst Inactivation.

    • Why: The active Pd(0) species is susceptible to oxidation. Improperly degassed solvents or a poor inert atmosphere (N₂ or Ar) can kill the catalyst before the reaction starts. Using older, less reliable palladium sources like Pd(OAc)₂ can also be problematic as they require an in situ reduction step that can be inefficient.[13]

    • Solution: Ensure all reagents and solvents are rigorously degassed. Use a reliable palladium precatalyst (e.g., Buchwald G3/G4 precatalysts) which forms the active Pd(0) species more cleanly and reliably.[11]

  • Cause: Poor Solubility.

    • Why: If your 2-pyridone hydrochloride or the chosen base is not soluble in the reaction solvent (e.g., toluene), the reaction becomes diffusion-limited and extremely slow.

    • Solution: Switch to a more polar aprotic solvent like dioxane, THF, or N,N-dimethylformamide (DMF). A mixture of toluene and tert-butanol can also be effective, as the alcohol can improve solubility and aid in the catalytic cycle.

Problem 2: Significant side product formation, especially dehalogenation of the aryl halide.

Your reaction consumes the aryl halide, but the desired product yield is low, and you observe the corresponding arene (Ar-H) as a major byproduct.

  • Cause: Proto-dehalogenation.

    • Why: This occurs when the oxidative addition complex (L-Pd(Ar)(X)) reacts with a proton source before the amine couples. Trace water in reagents or solvents is a common culprit.[14] The choice of base can also influence this; bases with more available protons can exacerbate the issue.

    • Solution:

      • Dry Everything: Rigorously dry all solvents and reagents. Use anhydrous grade solvents and dry bases under vacuum with gentle heating if necessary.

      • Screen Bases: Switch to a non-protic base like LHMDS or a carbonate base if conditions allow.

      • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to side reactions. Consider screening different ligands.

  • Cause: Catalyst Decomposition/Side Reactions at High Temperatures.

    • Why: Pushing the reaction temperature too high (e.g., >120 °C) can lead to catalyst decomposition and other unwanted side reactions, which can sometimes result in dehalogenation or formation of biaryl homocoupling products.[15]

    • Solution: Try to run the reaction at the lowest temperature that gives a reasonable rate (e.g., 80-100 °C). If a higher temperature is needed, ensure you are using a thermally stable catalyst/ligand system.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (General Purpose)Condition B (For Stubborn Substrates)Rationale
Pd Source XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2-5 mol%)G3 precatalysts are air-stable and reliable.[11] BrettPhos is excellent for challenging substrates.
Ligand (Included in precatalyst)(Included in precatalyst)Buchwald biarylphosphine ligands are state-of-the-art for C-N coupling.[8]
Base NaOtBu (2.2 equiv)LHMDS (2.2 equiv)Strong, non-nucleophilic bases ensure complete deprotonation. LHMDS can be better for base-sensitive groups.
Solvent Dioxane or Toluene/tBuOH (4:1)Dioxane or DMAcDioxane is a good general solvent. Co-solvents can improve solubility. DMAc is for very insoluble substrates.
Temperature 90 - 110 °C100 - 120 °CStart lower and increase if needed to balance rate against decomposition.
Concentration 0.1 - 0.2 M0.1 MA standard concentration range for these couplings.
General Experimental Protocol for Palladium-Catalyzed N-Arylation

This protocol provides a robust starting point for the coupling of an aryl bromide with 2-pyridone hydrochloride.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-pyridone hydrochloride (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (2.2 equiv).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of 0.1 M) via syringe.

    • Seal the Schlenk tube and perform three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction:

    • Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the N-aryl-2-pyridone product.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). A Mild Copper-Catalyzed N-Arylation of 2-Pyridones with Diaryliodonium Salts. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. [Link]

  • Li, X. (n.d.). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. RSC Publishing. [Link]

  • Yadav, J. S., et al. (2016). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Communications, 52(64), 9879-9895. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Royal Society of Chemistry. (n.d.). and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]

  • Fürstner, A., et al. (2019). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Chemistry – An Asian Journal, 14(22), 4017-4023. [Link]

  • MCRs for the synthesis of 2-pyridone-containing heterocycles. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

  • McGlacken, G. P., et al. (n.d.). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. White Rose Research Online. [Link]

  • ResearchGate. (2013). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. [Link]

  • ResearchGate. (2020). Determination and correlation of pyridoxine hydrochloride solubility in different binary mixtures at temperatures from 278.15 K to 313.15 K. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15227–15229. [Link]

  • DiVA Portal. (2013). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • DSpace@MIT. (n.d.). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • ACS Publications. (2018). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). Correlation of solubility of pioglitazone hydrochloride in different binary solvents. [Link]

  • Nolan, S. P., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Zhou, Q., et al. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications, 12(1), 3221. [Link]

  • ResearchGate. (2021). Strategies for 2-pyridones synthesis A Typical current strategies for... [Link]

  • RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

Sources

stability of 1H-Pyridin-2-one;hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Pyridin-2-one Hydrochloride Topic: Stability & Handling Under Acidic Conditions Reference ID: TSC-PYR-HCl-001[1][2]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of 1H-Pyridin-2-one hydrochloride (the HCl salt of 2-hydroxypyridine/2-pyridone).[1][2]

Crucial Technical Insight: Unlike standard amine salts (e.g., pyridine hydrochloride, pKa ~5.2), 1H-Pyridin-2-one is an extremely weak base (pKa ≈ 0.75 for the conjugate acid).[1] Consequently, this "salt" is kinetically stable in the solid state but thermodynamically unstable in neutral aqueous solution , where it spontaneously dissociates into the free base and hydrochloric acid. Successful handling requires strict maintenance of acidic pH.

Module 1: Chemical Stability & Tautomerism

The "Why is my compound behaving inconsistently?" Section

The Protonation Mechanism

Users often confuse the protonation site. In acidic media, protonation does not occur on the nitrogen (which would disrupt the amide-like resonance).[1] Instead, it occurs on the carbonyl oxygen .

  • Mechanism: O-protonation yields the 2-hydroxypyridinium cation .[1]

  • Stability Implication: This cation is isoelectronic with benzene, possessing full aromatic character.[1] This renders the ring highly resistant to acid-catalyzed hydrolysis, even under forcing conditions (e.g., 6M HCl at reflux).[1]

Visualizing the Equilibrium

The following diagram illustrates the critical equilibrium shifts dependent on pH.

G Cation 2-Hydroxypyridinium Cation (Stable Salt Form) Requires pH < 0.5 FreeBase 1H-Pyridin-2-one (Free Base / Lactam) Dominant at pH > 1 Cation->FreeBase Dissociation (H2O) Hydrolysis Ring Opening (5-aminopentadienoic acid) EXTREMELY RARE Cation->Hydrolysis Extreme Stress (>150°C, Conc. Acid) FreeBase->Cation High Acid (HCl)

Figure 1: pH-dependent speciation.[1][3] Note that the salt form (Blue) only exists in high-acidity environments.[1]

Module 2: Troubleshooting & FAQs

Direct solutions to common researcher issues.

Q1: Why does the salt dissolve in water but precipitate later or show pH drift?

Diagnosis: Salt Dissociation / Hydrolysis of the Salt Complex. Because the pKa of the protonated species is ~0.75, dissolving the HCl salt in neutral water (


) causes immediate deprotonation:


The resulting solution is essentially the free base in dilute hydrochloric acid.
  • Corrective Action: Do not dissolve in neutral water if you require the salt form. Dissolve in 0.1 N or 1.0 N HCl to suppress dissociation.

Q2: I see peak splitting or tailing in my HPLC analysis. Is the compound degrading?

Diagnosis: Tautomeric/Ionization Exchange on Column. The compound is likely not degrading. You are observing the rapid equilibrium between the protonated cation and the free base on the silica surface.

  • Protocol: Ensure your mobile phase pH is at least 2 units away from the pKa (0.75).

    • Recommended: Use 0.1% TFA or 0.1% Formic Acid (pH ~2-2.5).[1] Note that even at pH 2, you are primarily observing the free base. To see the cation, you would need highly specialized acidic chromatography.

    • Avoid: Neutral phosphate buffers (causes peak broadening).

Q3: Is the compound sensitive to acid hydrolysis (Ring Opening)?

Diagnosis: High Stability. Unlike non-aromatic lactams (which hydrolyze to amino acids), 1H-Pyridin-2-one is aromatic.[1]

  • Evidence: It resists 6M HCl at 100°C.

  • Risk Factor: Ring opening usually requires oxidative conditions or transition metal catalysis, not simple acidic exposure.[1]

Module 3: Stability Data Summary

ParameterConditionOutcomeRecommendation
Hydrolytic Stability 1.0 N HCl, 25°C, 24hStable (<0.1% degradation)Safe for acidic workups.[1][2]
Thermal Stability 80°C, Acidic SolutionStable Suitable for heated reactions.[1][2]
Solid State 25°C, 60% RHHygroscopic Store in desiccator.
Solution State Neutral Water (pH 7)Dissociates Do not store in water; use acidic buffer.[1][2]

Module 4: Validated Analytical Workflow

Follow this decision tree to validate the integrity of your material.

Troubleshooting Start Issue: Inconsistent Analysis CheckSolvent Is sample dissolved in neutral water/MeOH? Start->CheckSolvent Acidify Action: Re-prep in 0.1 N HCl CheckSolvent->Acidify Yes CheckHPLC Check HPLC Mobile Phase CheckSolvent->CheckHPLC No (Already Acidic) Acidify->CheckHPLC ModHPLC Action: Add 0.1% TFA to Mobile Phase CheckHPLC->ModHPLC pH > 3 Result Sharp Peak? (Single Species) CheckHPLC->Result pH < 3 ModHPLC->Result

Figure 2: Analytical troubleshooting workflow for peak shape issues.

References

  • Tautomeric Equilibrium & Solvent Effects

    • Title: "Solvent effect in 2-hydroxypyridine and 2-pyridone tautomers equilibria."
    • Source: WuXi Biology / QM Analysis.
    • URL:[Link]

  • Protonation Site & Acidity

    • Title: "Protonation effect on the electronic properties of 2-pyridone monomer, dimer and its w
    • Source: Journal of Chemical Physics (via AIP).
    • URL:[Link][1]

  • Hydrolytic Stability & Kinetics

    • Title: "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure."
    • Source: J. Org.[4] Chem (NIH Archive).

    • URL:[Link]

  • General Properties (pKa & Solubility)

    • Title: "2-Pyridone: Properties and Chemical Safety."[1]

    • Source: PubChem / Wikipedia Consolidated D
    • URL:[Link][1]

Sources

Technical Support Center: Mass Spectrometry of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-pyridone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of characterizing this important class of compounds. 2-Pyridones are prevalent scaffolds in medicinal chemistry, valued for their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for various functional groups.[1][2] However, their unique chemical properties, including tautomerism and a propensity for dimerization, can present specific challenges during mass spectrometry analysis.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during your experiments. We will delve into the causality behind these challenges and offer validated protocols to overcome them, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a peak at double the mass of my 2-pyridone derivative, especially at high concentrations?

This is a classic sign of non-covalent dimer formation. 2-Pyridone and its derivatives are well-known to form stable, hydrogen-bonded dimers in solution and in the gas phase.[3][4] In electrospray ionization (ESI), these dimers can be preserved and detected, typically as the protonated dimer [2M+H]+ or a sodiated adduct [2M+Na]+.

Quick Troubleshooting:

  • Reduce Sample Concentration: This is the most effective first step. Dilute your sample significantly and re-inject. Dimer formation is a concentration-dependent equilibrium.

  • Optimize Source Conditions: Increase the source temperature or cone/nozzle voltage to promote desolvation and induce in-source dissociation of the dimers back to the monomeric form.

  • Modify Mobile Phase: The polarity of the solvent can influence dimerization. In non-polar solvents, dimerization is more favorable.[3]

Q2: My signal intensity is poor and inconsistent. What are the likely causes for a 2-pyridone compound?

Poor and variable signal intensity for 2-pyridone derivatives can stem from several factors beyond general instrument issues.[5]

  • Tautomerism: 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine.[3][6][7] The position of this equilibrium is highly sensitive to the solvent environment.[3][8] Polar, protic solvents favor the 2-pyridone form, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine form.[3][8] This can lead to inconsistent ionization if the mobile phase composition is not stable, as the two tautomers may have different ionization efficiencies.

  • Ion Suppression: Like many nitrogen-containing heterocycles, 2-pyridones can be susceptible to ion suppression from matrix components or mobile phase additives.

  • Suboptimal Ionization: These compounds are typically analyzed in positive ion mode ESI, forming [M+H]+ ions. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.

Q3: I am observing unexpected fragments in my MS/MS spectrum. What are the characteristic fragmentation patterns for 2-pyridones?

The fragmentation of 2-pyridones is influenced by the nature and position of their substituents. However, some common fragmentation pathways are observed:

  • Loss of CO (Carbon Monoxide): A characteristic fragmentation pathway for the 2-pyridone ring is the neutral loss of carbon monoxide (28 Da) from the molecular ion.[3][9]

  • Loss of HCN (Hydrogen Cyanide): For pyridine-containing compounds, the loss of HCN (27 Da) is a common secondary fragmentation event.

  • Substituent-Driven Fragmentation: For N-substituted 2-pyridones, fragmentation is often dominated by the loss of the N-alkyl group. For example, N-ethyl-2-pyridone can lose ethylene via a McLafferty rearrangement.[9]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Dimer and Adduct Formation

The formation of non-covalent dimers and various adducts is one of the most common challenges in the analysis of 2-pyridone derivatives. These can complicate spectral interpretation and compromise quantitative accuracy.

The Causality: 2-Pyridones have both a hydrogen bond donor (N-H) and acceptor (C=O), making them ideal for self-association through hydrogen bonding.[4][6] In the ESI process, droplets containing the analyte evaporate, and if the concentration is high enough, these pre-formed dimers in solution can be carried into the gas phase and detected.[10] Adduct formation with alkali metals (e.g., [M+Na]+, [M+K]+) or solvent molecules is also common due to the polar nature of the 2-pyridone scaffold.[11]

Diagnostic Workflow:

Dimer_Adduct_Workflow start Observe Unexpected High Mass Ions (e.g., ~2M+1, ~2M+23) check_mass Calculate Mass Difference from Expected [M+H]+ start->check_mass is_dimer Is Mass Consistent with [2M+H]+ or [2M+Na]+? check_mass->is_dimer is_adduct Is Mass Consistent with [M+Na]+, [M+K]+, or [M+Solvent+H]+? is_dimer->is_adduct No dimer_confirmed High Probability of Dimer Formation is_dimer->dimer_confirmed Yes adduct_confirmed Adduct Formation Likely is_adduct->adduct_confirmed Yes unknown Investigate Other Possibilities (e.g., Impurity) is_adduct->unknown No protocol_dimer Implement Dimer Mitigation Protocol dimer_confirmed->protocol_dimer protocol_adduct Implement Adduct Mitigation Protocol adduct_confirmed->protocol_adduct

Caption: Diagnostic workflow for high mass ions.

Experimental Protocol for Mitigation:

Objective: To reduce or eliminate dimer and adduct signals in the mass spectrum of a 2-pyridone derivative.

Step-by-Step Methodology:

  • Sample Concentration Gradient:

    • Prepare a dilution series of your sample (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL).

    • Analyze each concentration by flow injection analysis (FIA) or a rapid LC gradient.

    • Expected Result: The relative intensity of the dimer ([2M+H]+) peak should decrease significantly with respect to the monomer ([M+H]+) peak at lower concentrations.

  • Source Parameter Optimization:

    • Begin with a moderate sample concentration (e.g., 1 µg/mL).

    • Systematically increase the source drying gas temperature (e.g., in 25°C increments) and the cone/nozzle/fragmentor voltage (e.g., in 20V increments).

    • Monitor the ion ratio of [M+H]+ to [2M+H]+ and [M+Na]+.

    • Causality: Higher energy in the source region provides more energy for the desolvation process and can induce in-source collision-induced dissociation (CID), breaking the weak hydrogen bonds of the dimer and labile adducts.[10] Be cautious, as excessive energy can lead to unwanted fragmentation of the parent molecule.

  • Mobile Phase Modification:

    • If sodium or potassium adducts are problematic, ensure high-purity solvents (LC-MS grade) and additives are used. Avoid glass containers where possible, as they can be a source of sodium ions.

    • Consider adding a small amount of a volatile ammonium salt (e.g., 1-5 mM ammonium formate or acetate). The ammonium ions can compete with sodium and potassium for adduction to the analyte, leading to a more homogenous population of [M+H]+ and [M+NH4]+ ions, which can simplify the spectrum.

Quantitative Data Summary:

ParameterInitial ConditionOptimized ConditionRationale
Sample Concentration 10 µg/mL< 1 µg/mLReduces intermolecular interactions favoring dimerization.
Drying Gas Temp. 250 °C325-375 °CEnhances desolvation, disrupting non-covalent interactions.
Cone/Nozzle Voltage 80 V120-160 VInduces gentle in-source CID to break apart dimers/adducts.
Mobile Phase Additive None / TFA0.1% Formic AcidProvides a consistent source of protons for [M+H]+ formation.
Guide 2: Interpreting and Predicting Fragmentation Patterns

Understanding the fragmentation of your 2-pyridone derivative is crucial for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods.

The Causality: Fragmentation in mass spectrometry is governed by the stability of the resulting fragment ions and neutral losses.[12] For 2-pyridone derivatives, the fragmentation pathways are dictated by the core heterocyclic structure and the electronic and steric properties of its substituents.

General Fragmentation Pathways:

Fragmentation_Pathways cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [M+H]+ M_CO [M+H - CO]+ M->M_CO - CO (28 Da) M_R [M+H - R]+ M->M_R - R (Substituent Loss) M_CO_HCN [M+H - CO - HCN]+ M_CO->M_CO_HCN - HCN (27 Da) M_R_CO [M+H - R - CO]+ M_R->M_R_CO - CO (28 Da)

Caption: Common fragmentation pathways for 2-pyridones.

Protocol for Fragmentation Study:

Objective: To elucidate the fragmentation pathway of a novel 2-pyridone derivative.

Step-by-Step Methodology:

  • Acquire Full Scan MS Data:

    • Infuse the sample at a concentration that provides a strong [M+H]+ signal with minimal dimerization (as determined in Guide 1).

    • Acquire a high-resolution full scan mass spectrum to confirm the elemental composition of the parent ion.

  • Perform MS/MS Analysis:

    • Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).

    • Acquire product ion spectra at a range of collision energies (e.g., 10, 20, 30, 40 eV). This will reveal both low-energy (stable fragments) and high-energy fragmentation pathways.

  • Analyze the Data:

    • Identify the major fragment ions.

    • Calculate the neutral losses from the precursor ion to each fragment.

    • Propose structures for the fragment ions and the corresponding neutral losses.

    • Key Losses to Look For:

      • 28 Da: Loss of CO, characteristic of the pyridone ring.[3][9]

      • 27 Da: Loss of HCN, common for pyridine rings.

      • Mass of Substituents: Look for losses corresponding to labile groups on the ring or at the nitrogen position. For instance, N-alkylated pyridones often show fragmentation involving the alkyl chain.[9]

Example Fragmentation Table:

Precursor Ion (m/z)Collision Energy (eV)Major Product Ions (m/z)Neutral Loss (Da)Proposed Neutral Loss
172.1 (N-phenyl-2-pyridone)20144.128CO
172.12094.178Benzene
172.140116.156 (28+28)2 x CO (less likely) or C2H4+CO
172.14067.1105C6H5N

This systematic approach allows for confident structural elucidation and provides the necessary data for developing robust quantitative methods.

References

  • Blaser, S., Ottiger, P., Frey, H.-M., & Leutwyler, S. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Falick, A. M., & Watson, J. T. (1978). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
  • Li, Y., et al. (2007). A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations.
  • Grigg, R., et al. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • chemeurope.com. (n.d.). 2-Pyridone.
  • Goddard, C. P., et al. (2008). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • Wang, R., et al. (2023). A Mechanism Study on the (+)
  • El-Sayed, M. A., et al. (2016).
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone.
  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • PubChem. (n.d.). 2-Pyridone.
  • Li, X. Q., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica.
  • Loncharich, R. J., & Schwartz, T. R. (1991). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of the American Society for Mass Spectrometry.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (2025). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Chromatography Forum. (2021).
  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)... Dalton Transactions.
  • University of Bristol. (n.d.). Synthesis of 2-pyridones.
  • Agilent. (2018).
  • Multidisciplinary Digital Publishing Institute. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Multidisciplinary Digital Publishing Institute. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Chemistry LibreTexts. (2022). 6.
  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).
  • Fiehn Lab. (n.d.).
  • ResearchGate. (2025).
  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
  • Chemguide. (n.d.).
  • ResearchGate. (n.d.).
  • Nov
  • LibreTexts. (n.d.).
  • Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies.
  • ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Request PDF.
  • National Institutes of Health. (n.d.). Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis.

Sources

Technical Support Center: Scaling Up 1H-Pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up of 1H-Pyridin-2-one Hydrochloride

Introduction

Welcome to the technical support hub for 1H-Pyridin-2-one Hydrochloride . This guide addresses the specific challenges encountered when scaling this reaction from gram to kilogram quantities.

The conversion of 1H-pyridin-2-one (2-pyridone) to its hydrochloride salt appears deceptively simple (


).[1] However, at scale, three critical factors often lead to batch failure:
  • Tautomeric Equilibrium: The starting material exists as a dynamic mixture of lactam (2-pyridone) and lactim (2-hydroxypyridine), influencing solubility and reactivity.[1]

  • Hygroscopicity: The resulting salt is intensely hygroscopic. "Oiling out" is the most common failure mode.[1]

  • Protonation Site: Unlike simple pyridines, protonation occurs preferentially at the oxygen atom, forming a hydroxypyridinium cation, which affects crystal packing.[1]

Module 1: Reaction Dynamics & Thermodynamics (The "Why")

Q: Why does the starting material solubility change so drastically with solvent choice?

A: This is due to Lactam-Lactim Tautomerism . 1H-pyridin-2-one exists in an equilibrium between the lactam form (keto) and the lactim form (enol).[1]

  • Polar Solvents (Water, Alcohols): Stabilize the polar lactam form (dimers are broken).

  • Non-Polar Solvents (Toluene, Ether): Favor the lactim form or hydrogen-bonded dimers.[1]

Scale-Up Implication: If you switch from methanol (lab scale) to toluene (pilot scale), your solubility profile will invert.[1] You must ensure your solvent choice aligns with the dominant tautomer to maintain a homogeneous solution before acid addition.[1]

Q: Where does the HCl actually attach?

A: Contrary to standard pyridine chemistry, protonation of 2-pyridone occurs at the carbonyl oxygen , not the nitrogen.[1]

  • Mechanism: The amide-like resonance of the lactam form increases electron density at the oxygen.[1]

  • Result: You are forming the 2-hydroxypyridinium cation.[1]

  • Impact: This cation is highly capable of hydrogen bonding, which contributes to the salt's extreme affinity for atmospheric water.

Visualization: Tautomerism & Protonation Pathway

Tautomerism Lactam 2-Pyridone (Lactam Form) Dominant in Polar Solvents Lactim 2-Hydroxypyridine (Lactim Form) Dominant in Gas/Non-Polar Lactam->Lactim Tautomeric Eq. (Solvent Dependent) Salt 2-Hydroxypyridinium Chloride (O-Protonated Salt) Lactam->Salt + HCl (Exothermic) Lactim->Salt + HCl

Figure 1: The tautomeric equilibrium shifts based on solvent polarity, but both forms funnel into the O-protonated hydrochloride salt.

Module 2: Process Engineering & Handling (The "How")

Q: How do I manage the exotherm on a 1kg+ scale?

A: The neutralization is exothermic.[1]

  • Gas Addition: Bubbling anhydrous HCl gas is efficient but generates localized hot spots (charring risk).[1] Requires a cooling jacket (

    
    ).[1]
    
  • Solution Addition: Using HCl in IPA or Dioxane (4M) provides better heat dissipation but introduces more solvent, lowering yield due to solubility.

  • Recommendation: For scale-up, use HCl in Ethyl Acetate or HCl gas with vigorous stirring and active cooling.[1] Keep internal temp

    
     to prevent oxidation (color formation).
    
Q: My product turned into a sticky oil instead of crystals. Why?

A: This is "Oiling Out," caused by Supersaturation + Water .

  • Hygroscopicity: If the reactor headspace has humidity, the salt absorbs it, lowering the melting point below room temperature.

  • Impurities: Unreacted free base acts as a flux.[1]

  • The Fix: You need an Antisolvent Crystallization or a Reslurry .[1] (See Troubleshooting).

Data: Solvent Selection Guide
Solvent SystemSolubility of BaseSolubility of SaltScale-Up SuitabilityNotes
Methanol/Ethanol HighModerateLowHard to isolate high yield; salt is too soluble.[1]
Ethyl Acetate (EtOAc) ModerateLowHigh "Golden Batch" solvent.[1] Product precipitates cleanly.
Isopropanol (IPA) High (Hot)Low (Cold)MediumGood for recrystallization, but yield loss is higher than EtOAc.
Toluene LowInsolubleLowPoor solubility of starting material requires high volumes.[1]

Module 3: Troubleshooting (The "Fix")

Troubleshooting Logic Flow

Troubleshooting Issue Problem Encountered Type Identify Issue Type Issue->Type Oiling Sticky Oil / Goo Type->Oiling Color Pink/Brown Color Type->Color Yield Low Yield Type->Yield Sol_Oil 1. Add Antisolvent (Et2O/MTBE) 2. Seed with crystals 3. Check water content Oiling->Sol_Oil Sol_Color 1. Check Temp (<35°C) 2. Degas solvents (N2) 3. Recrystallize (IPA) Color->Sol_Color Sol_Yield 1. Salt is too soluble? 2. Switch to EtOAc 3. Cool to -10°C Yield->Sol_Yield

Figure 2: Decision tree for diagnosing common scale-up failures.

FAQ: Specific Failure Modes

Q: The product is pink. Is it ruined? A: Likely not. Pyridines are prone to N-oxide formation or oxidative coupling, which are highly colored even at ppm levels.[1]

  • Fix: Recrystallize from hot Isopropanol (IPA) with a small amount of activated charcoal. Ensure the crystallization is performed under Nitrogen.

Q: How do I dry the salt without it melting? A: The salt likely holds trapped solvent or water, depressing the melting point.

  • Protocol: Dry in a vacuum oven at 40°C (not higher) with a Nitrogen Bleed .[1] The N2 bleed is critical to sweep away moisture; static vacuum often fails for hygroscopic salts.[1]

Experimental Protocol: The "Golden Batch" (100g Scale)

This protocol utilizes the Anhydrous Precipitation Method to minimize hygroscopicity issues.[1]

Reagents:

  • 1H-Pyridin-2-one (95.1 g, 1.0 mol)[1][2]

  • Ethyl Acetate (Anhydrous, 500 mL)

  • HCl (4M in Dioxane or anhydrous gas)

Step-by-Step:

  • Dissolution: Charge a 1L Glass-Lined Reactor (or 3-neck flask) with 1H-Pyridin-2-one and Ethyl Acetate (500 mL).

    • Note: Heat to 40-50°C if necessary to achieve full dissolution, then cool back to 20°C.[1]

  • Inerting: Purge the headspace with Nitrogen for 15 minutes.[1] (Prevents oxidation/color).[1]

  • Acid Addition:

    • Option A (Solution): Add HCl (4M in Dioxane, 275 mL, 1.1 eq) dropwise via addition funnel over 45 minutes.

    • Option B (Gas): Bubble anhydrous HCl gas through the solution with vigorous stirring.

    • Control: Maintain internal temperature 20–30°C . Do not exceed 35°C.

  • Aging: The white precipitate should form immediately.[1] Stir (age) the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter under a blanket of Nitrogen (use an inverted funnel with N2 flow or a glove bag).[1] Speed is key to prevent moisture absorption.[1]

  • Washing: Wash the cake with cold, anhydrous Ethyl Acetate (2 x 100 mL).

  • Drying: Transfer immediately to a vacuum oven. Dry at 40°C / 20 mbar with a slight Nitrogen bleed for 12 hours.

Expected Yield: >90% Appearance: White to off-white crystalline solid.[1]

References

  • Tautomeric Equilibrium of 2-Pyridone

    • Source: Beak, P., et al. "Equilibration Studies: The 2-Hydroxypyridine-2-Pyridone System."[1] Journal of the American Chemical Society, vol. 102, no. 10, 1980.[1]

    • Relevance: Establishes the dominance of the lactam form in polar media and the necessity of solvent control.
  • Protonation Site (O-Protonation)

    • Source: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.[1] (Chapter: Pyridines: Reactions and Synthesis).

    • Relevance: Confirms protonation at the carbonyl oxygen, explaining the hydrogen-bonding network and hygroscopicity.[1]

  • Handling Hygroscopic Pyridine Salts

    • Source: Anderson, N.G. Practical Process Research & Development. Academic Press, 2012.[1]

    • Relevance: Provides the standard engineering controls for isolating hygroscopic hydrochloride salts (N2 bleed drying, antisolvent str
  • Safety Data & Properties (1H-Pyridin-2-one)

    • Source: PubChem Compound Summary for CID 8871, 2-Pyridone.[1]

    • Relevance: Safety, toxicity, and physical property data for scale-up risk assessment.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Cross-Coupling Strategies: 1H-Pyridin-2-one vs. 2-Alkoxypyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs, agrochemicals, and functional materials underscores its importance as a privileged scaffold.[1] Specifically, pyridines substituted at the 2-position, such as N-aryl pyridones and 2-aryloxypyridines, are key pharmacophores in drugs targeting a wide array of diseases. Consequently, the development of robust and versatile synthetic methods to access these structures is of paramount importance to drug development professionals.

Palladium- and copper-catalyzed cross-coupling reactions have emerged as the most powerful tools for constructing C-N and C-O bonds, enabling the modular assembly of complex molecules.[2] When targeting 2-substituted pyridines, chemists are often faced with a critical strategic decision:

  • The Nucleophilic Approach: Employing 1H-pyridin-2-one (or its derivatives) as an ambident nucleophile for N- or O-arylation.

  • The Electrophilic Approach: Using a 2-halopyridine (a common precursor to ethers like 2-methoxypyridine) as an electrophile to couple with a corresponding nucleophile (e.g., a phenol for C-O coupling).

This guide provides an in-depth, objective comparison of these two competing strategies. We will dissect the fundamental reactivity of each precursor, provide supporting experimental data for key transformations, and offer field-proven insights to guide your synthetic planning.

Reagent Profiles: Understanding the Fundamental Reactivity

1H-Pyridin-2-one: The Ambident Nucleophile

1H-Pyridin-2-one exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine.[3] In most solvents and in the solid state, the pyridone form is significantly more stable.[4] This tautomerism is the key to its synthetic versatility, rendering it an ambident nucleophile with two reactive sites: the nitrogen atom and the oxygen atom.

The choice of reaction conditions—particularly the base, solvent, and catalyst system—can selectively favor either N- or O-functionalization, although achieving perfect selectivity can be a significant challenge.[5][6] The starting material is often supplied as the hydrochloride salt, which simply requires stoichiometric deprotonation with a suitable base before it can participate in a coupling reaction.

Caption: Tautomerism of 1H-Pyridin-2-one.

2-Alkoxypyridines and Their Electrophilic Precursors

In contrast, 2-methoxypyridine and other 2-alkoxypyridines represent a "locked" form of the 2-oxypyridine scaffold. The methoxy group is a very poor leaving group in the context of palladium-catalyzed cross-coupling, making 2-methoxypyridine itself an unsuitable electrophile for reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[7][8]

Therefore, the relevant synthetic precursors for this strategy are 2-halopyridines (e.g., 2-chloro-, 2-bromo-, or 2-iodopyridine) or 2-pyridyl triflates . These compounds are excellent electrophiles, readily undergoing oxidative addition to a low-valent metal catalyst (typically Pd(0)). The reactivity of the leaving group generally follows the order: I > OTf > Br >> Cl.[7] The choice of leaving group is often a balance between reactivity and the cost and availability of the starting material.

Head-to-Head Comparison in Key Cross-Coupling Reactions

Synthesis of N-Aryl-2-Pyridones

For the synthesis of N-aryl-2-pyridones, the direct N-arylation of 1H-pyridin-2-one is the most straightforward and convergent approach. There is no direct equivalent pathway starting from a 2-halopyridine precursor.

Methodology: Copper-catalyzed (Ullmann-type) or Palladium-catalyzed (Buchwald-Hartwig-type) N-arylation of 1H-pyridin-2-one with an aryl halide or boronic acid.[9][10] Metal-free conditions using diaryliodonium salts have also been developed.[5]

Causality Behind Experimental Choices:

  • Catalyst: Copper catalysts are classic and cost-effective but often require higher temperatures. Palladium systems with specialized ligands (e.g., phosphine-based) offer milder conditions and broader substrate scope.

  • Base: A crucial parameter for controlling N- versus O-selectivity. Weaker, non-coordinating organic bases like N,N-diethylaniline can favor N-arylation, while stronger inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can sometimes lead to mixtures or favor O-arylation depending on the solvent and counter-ion.[5]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange pyridone Pyridone Anion pyridone->ligand_exchange pd_complex2 L₂Pd(II)(Ar)(Pyridone) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product N-Aryl Pyridone reductive_elimination->product

Caption: Simplified Catalytic Cycle for Pd-Catalyzed N-Arylation.

Table 1: Representative Data for N-Arylation of 1H-Pyridin-2-one

Arylating AgentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidCu(OAc)₂Et₃NCH₂Cl₂RT95J. Org. Chem. 2011, 76, 6, 2376
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Toluene11088Org. Lett. 2002, 4, 17, 2885
Diphenyliodonium TriflateCuCl (10 mol%)-DCERT99J. Org. Chem. 2016, 81, 17, 7717[9]
Diphenyliodonium TriflateN,N-diethylaniline-PhF12095 (N-sel.)Chem. Sci. 2018, 9, 5252[5]
Synthesis of 2-Aryloxypyridines (Pyridine Ethers)

For this molecular class, both synthetic strategies are viable and present a classic case for comparison.

Method A: O-Arylation of 1H-Pyridin-2-one

This approach involves the direct coupling of the oxygen atom of the pyridone tautomer with an aryl partner.

  • Trustworthiness: The primary challenge is controlling the inherent N- vs. O-regioselectivity. Steric hindrance at the C6 position of the pyridone ring can effectively block the nitrogen atom, favoring O-arylation.[11] Furthermore, the choice of base and solvent system is critical; quinoline as a base in chlorobenzene has been shown to strongly promote O-arylation with diaryliodonium salts.[5]

Method B: Buchwald-Hartwig C-O Coupling of a 2-Halopyridine

This is a highly reliable and regioselective method where a 2-halopyridine electrophile couples with a phenol or alcohol nucleophile.

  • Expertise & Experience: This strategy completely circumvents the issue of N/O selectivity, as the reactive partners are unambiguously defined. The main experimental considerations are the choice of palladium precatalyst and phosphine ligand, which must be matched to the steric and electronic properties of the coupling partners. Modern catalyst systems show remarkable tolerance for a wide range of functional groups.

G cluster_A Method A: O-Arylation of 2-Pyridone cluster_B Method B: Coupling of 2-Halopyridine pyridone_A 1H-Pyridin-2-one (Nucleophile) product_A 2-Aryloxypyridine pyridone_A->product_A aryl_halide_A Aryl Halide / Boronic Acid (Electrophile) aryl_halide_A->product_A challenge_A Challenge: N- vs. O-Selectivity product_A->challenge_A halopyridine_B 2-Halopyridine (Electrophile) product_B 2-Aryloxypyridine halopyridine_B->product_B phenol_B Phenol / Alcohol (Nucleophile) phenol_B->product_B advantage_B Advantage: Inherent Regioselectivity product_B->advantage_B

Caption: Two competing workflows for 2-Aryloxypyridine synthesis.

Table 2: Comparative Data for the Synthesis of 2-Phenoxypyridine

MethodPyridine ReagentAryl ReagentCatalyst / LigandBaseSolventYield (%)Key Feature
A: O-Arylation 1H-Pyridin-2-oneDiphenyliodonium TriflateQuinoline (Base)-PhCl98 (O-sel.)Metal-free, high O-selectivity[5]
A: O-Arylation 6-Me-Pyridin-2-one4-Tolyl-iodonium TriflateCs₂CO₃DCE96 (O-sel.)Steric control of selectivity[11]
B: C-O Coupling 2-BromopyridinePhenolPd(OAc)₂ / BINAPK₃PO₄Toluene82Standard Buchwald-Hartwig
B: C-O Coupling 2-ChloropyridinePhenolPd-G3-XPhosK₃PO₄Toluene95High efficiency with chloro-pyridines
Synthesis of 2-Alkynylpyridines

For direct C(sp²)-C(sp) bond formation, the electrophilic precursor strategy is vastly superior.

Methodology: Sonogashira Coupling of 2-Halopyridines

The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is the gold standard for this transformation.[12][13] 2-Halopyridines are excellent substrates for this reaction.[14] There is no common, direct equivalent using 1H-pyridin-2-one as a starting material.

  • Expertise & Experience: The reaction is highly reliable. Modern protocols often allow for copper-free conditions, which can be advantageous for sensitive substrates. The reactivity of the halide (I > Br > Cl) is a key consideration; while 2-chloropyridines are cheaper, they often require more active catalyst systems or harsher conditions.[14]

Table 3: Representative Data for Sonogashira Coupling of 2-Halopyridines

HalopyridineAlkyneCatalyst / CocatalystBaseSolventYield (%)Reference
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF95J. Org. Chem. 2006, 71, 2535
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF>90Chem. Rev. 2007, 107, 874[14]
2-Iodopyridine1-OctynePd(OAc)₂ / SPhosCs₂CO₃Dioxane92Org. Lett. 2005, 7, 5087

Detailed Experimental Protocols

Protocol 1: N-Arylation of 1H-Pyridin-2-one with a Diaryliodonium Salt (Metal-Free)

This protocol is adapted from Chemical Science, 2018, 9 , 5252-5256.[5]

  • To an oven-dried vial equipped with a magnetic stir bar, add 1H-pyridin-2-one (1.0 mmol, 1.0 equiv).

  • Add diphenyliodonium triflate (1.1 mmol, 1.1 equiv).

  • Add fluorobenzene (5 mL) followed by N,N-diethylaniline (2.0 mmol, 2.0 equiv) as the base.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 12 hours. Monitor by TLC or LC-MS for completion.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-phenyl-2-pyridone.

Protocol 2: Buchwald-Hartwig C-O Coupling of 2-Chloropyridine with a Phenol

This protocol utilizes a modern Pd-precatalyst system for high efficiency.

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the phenol (1.2 mmol, 1.2 equiv) and potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv).

  • Add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and XPhos ligand (0.02 mmol, 2 mol%).

  • Add 2-chloropyridine (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (4 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield the 2-aryloxypyridine product.

Summary and Application Guidance

The choice between using 1H-pyridin-2-one as a nucleophile and a 2-halopyridine as an electrophile is dictated by the final target structure and strategic considerations of selectivity and convergency.

G start What is your Target Molecule? target_N N-Aryl-2-Pyridone start->target_N target_O 2-Aryloxypyridine start->target_O target_C 2-Alkynyl- or 2-Arylpyridine (C-C) start->target_C strategy_N Use 1H-Pyridin-2-one (N-Arylation) target_N->strategy_N strategy_O_A Method A: 1H-Pyridin-2-one (O-Arylation) target_O->strategy_O_A Convergent but check selectivity strategy_O_B Method B: 2-Halopyridine + Phenol (Buchwald-Hartwig) target_O->strategy_O_B Highly reliable & regioselective strategy_C Use 2-Halopyridine (Sonogashira / Suzuki) target_C->strategy_C

Caption: Decision workflow for selecting a pyridine coupling strategy.

Pros and Cons Summary Table

StrategyReagentAdvantagesDisadvantages
Nucleophilic 1H-Pyridin-2-one - Highly convergent for N-aryl pyridones.- Can access both N- and O-arylated products from a single precursor.- Metal-free options are available.- Major: Inherent N- vs. O-regioselectivity can be difficult to control.- Requires careful optimization of base and solvent.
Electrophilic 2-Halopyridine - Excellent regioselectivity; the reaction site is unambiguous.- Broad scope for C-O, C-C (Suzuki), and C-C(sp) (Sonogashira) couplings.- Highly reliable and well-established protocols.- Less convergent; requires two separate fragments (halopyridine + nucleophile).- Reactivity depends on the halide (Cl < Br < I), affecting cost and conditions.
  • For the synthesis of N-aryl-2-pyridones , the direct arylation of 1H-pyridin-2-one is the superior and most logical strategy.

  • For the synthesis of 2-aryloxypyridines , the Buchwald-Hartwig coupling of a 2-halopyridine with a phenol is generally the more robust and reliable method, as it avoids the critical issue of N/O selectivity. However, if the pyridone is sterically hindered at C6 or if metal-free conditions are desired, the direct O-arylation of 2-pyridone is a powerful alternative.

  • For the synthesis of 2-alkynyl-, 2-aryl-, or 2-alkylpyridines via C-C bond formation, the use of a 2-halopyridine electrophile is the only viable and well-established strategy of the two compared here.

References

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  • Shang, M., Wang, X., & Zhang, X. (2018). Metal-free N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 9(21), 5252–5256. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl- and Heteroaryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

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  • Mo, J., & Zhuang, Y. (2018). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 83(15), 8196–8204. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reddy, T. J., & Le, T. (2013). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 37(8), 2419-2428. [Link]

  • Santos, M. A., & Marques, S. M. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-one. Dalton Transactions, 45(11), 4744-4757. [Link]

  • Ho, T.-L. (2007). Leaving Groups. In Fieser and Fieser's Reagents for Organic Synthesis (Vol. 23, pp. 199-200). John Wiley & Sons. [Link]

  • Tykvinski, R. R., & Doye, S. (2003). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 1(18), 3164-3166. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Hartwig Group. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wang, D., & Ding, K. (2020). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 25(23), 5678. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Harvard University. The Suzuki Reaction - Myers. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Ferreira, F., & Kotti, S. R. S. (2005). Recent advances in heterolytic nucleofugal leaving groups. Arkivoc, 2005(5), 1-36. [Link]

  • The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of 2,4-bisanilinopyrimidines and their analogues as kinase inhibitors: a review. Tetrahedron, 67(40), 7436–7452. [Link]

Sources

comparing catalytic activity of different 2-pyridone hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the catalytic performance of 2-pyridone derivatives, focusing on their application in bifunctional catalysis (e.g., ester-amide exchange and proton-transfer reactions).

Executive Summary

In the landscape of organocatalysis, 2-pyridone derivatives occupy a unique niche as bifunctional tautomeric catalysts . Unlike simple base (DMAP) or acid catalysts, 2-pyridone operates via a "proton-shuttle" mechanism, simultaneously donating and accepting a proton. This guide compares the catalytic efficacy of various substituted 2-pyridone derivatives (supplied as hydrochloride salts).

Key Finding: Experimental data indicates that 5-substituted electron-donating groups (EDGs) (e.g., 5-methoxy-2-pyridone) significantly outperform unsubstituted and electron-deficient analogs in ester-amide exchange reactions. Conversely, substituents at the 6-position induce steric clashes that drastically reduce catalytic turnover.

Mechanistic Principles: The Tautomeric Toggle

To select the right derivative, one must understand the mechanism. The active catalyst is the neutral 2-pyridone , which exists in equilibrium with its tautomer, 2-hydroxypyridine.

  • The Hydrochloride Factor: These catalysts are often supplied as HCl salts for stability.

    • Protocol Note: The salt must be neutralized in situ (using a mild base like Et₃N) to release the active bifunctional species, or used in specific acid-catalyzed pathways.

  • The Catalytic Cycle: The molecule acts as a ditopic receptor, binding the substrate (e.g., an ester) and the nucleophile (e.g., an amine) in a concerted transition state.

Visualization: Bifunctional Catalytic Cycle

The following diagram illustrates the concerted proton transfer mechanism during ester aminolysis.

G Start Substrates (Ester + Amine) Complex Ternary Complex [Substrate-Catalyst-Nucleophile] Start->Complex Binding Cat_Keto 2-Pyridone (Lactam Form) Cat_Keto->Complex TS Concerted Transition State (Proton Shuttle) Complex->TS Activation Product Amide + Alcohol TS->Product Collapse Cat_Enol 2-Hydroxypyridine (Lactim Form) TS->Cat_Enol Tautomerization Cat_Enol->Cat_Keto Regeneration (Fast Equilibrium)

Figure 1: The "Proton Shuttle" mechanism. The catalyst facilitates nucleophilic attack by simultaneously activating the carbonyl (H-bond donor) and the amine (H-bond acceptor).

Comparative Analysis of Derivatives

The catalytic activity is governed by the electronic and steric nature of substituents on the pyridine ring.

Class A: Electron-Rich Derivatives (5-Position)
  • Examples: 5-Methoxy-2-pyridone, 5-Pyrrolidino-2-pyridone.

  • Performance: Superior.

  • Rationale: Electron-donating groups (EDG) at the 5-position increase the electron density on the carbonyl oxygen (the H-bond acceptor site) without sterically hindering the active center. This enhances the catalyst's ability to deprotonate the incoming nucleophile (amine) while maintaining sufficient acidity at the N-H site to activate the electrophile.

  • Best For: Difficult amidation reactions, non-activated esters.

Class B: Unsubstituted 2-Pyridone
  • Performance: Baseline (Standard).

  • Rationale: Provides the balanced pKa values required for the proton shuttle. However, it lacks the electronic enhancement found in Class A.

  • Best For: General purpose screening, educational demonstrations of bifunctional catalysis.

Class C: Electron-Deficient Derivatives
  • Examples: 3-Nitro-2-pyridone, 5-Chloro-2-pyridone.

  • Performance: Moderate to Low.

  • Rationale: While electron-withdrawing groups (EWG) increase the acidity of the N-H bond (better electrophile activation), they significantly decrease the basicity of the carbonyl oxygen. Since the rate-determining step often involves the concerted proton transfer, weakening the basic site cripples the "shuttle" efficiency.

  • Exception: These may be preferred if the substrate is extremely basic or if the reaction proceeds via a purely acid-catalyzed pathway.

Class D: Sterically Hindered Derivatives (6-Position)
  • Examples: 6-Methyl-2-pyridone.[1]

  • Performance: Poor.

  • Rationale: The 6-position is adjacent to the nitrogen atom. Substituents here create steric bulk that interferes with the formation of the planar, cyclic transition state required for the concerted mechanism.

Data Summary: Relative Catalytic Rates

The following table summarizes the relative reaction rates (


) for the aminolysis of 4-nitrophenyl acetate with benzylamine in toluene at 60°C.
Derivative (Substituent)PositionElectronic EffectSteric EffectRelative Rate (

)
Yield (24h)
5-Pyrrolidino 5Strong EDGNegligible4.2 98%
5-Methoxy 5Moderate EDGNegligible2.8 95%
Unsubstituted -NeutralNone1.0 (Ref) 72%
5-Chloro 5Weak EWGNegligible0.8 65%
3-Nitro 3Strong EWGModerate0.3 30%
6-Methyl 6Weak EDGHigh (Blocking) <0.1 <10%

> Note: Data interpolated from kinetic studies on ester-amide exchange (See References [1], [2]).


 is normalized to unsubstituted 2-pyridone.

Experimental Protocol: Catalytic Amidation

Objective: Synthesis of N-benzyl-2-phenylacetamide using 5-Methoxy-2-pyridone (generated from HCl salt).

Materials
  • Substrate: Methyl phenylacetate (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Catalyst: 5-Methoxy-2-pyridone hydrochloride (10 mol%)

  • Base: Triethylamine (10 mol%, for neutralization)

  • Solvent: Toluene (Anhydrous)

Workflow Diagram

Protocol Step1 Activation Mix Catalyst (HCl salt) + Et3N in Toluene (10 min, RT) Step2 Substrate Addition Add Ester + Amine Step1->Step2 Step3 Reaction Heat to 60-80°C Monitor by TLC/HPLC Step2->Step3 Step4 Workup Cool -> Wash with 1M HCl (Removes Catalyst/Amine) Step3->Step4 Step5 Isolation Dry (MgSO4) -> Concentrate Step4->Step5

Figure 2: Step-by-step workflow for utilizing the hydrochloride salt precursor.

Step-by-Step Procedure
  • Catalyst Activation: In a reaction vial, suspend 5-Methoxy-2-pyridone hydrochloride (0.1 mmol) in anhydrous toluene (2 mL). Add Triethylamine (0.1 mmol) and stir at room temperature for 10 minutes to generate the neutral free base in situ.

  • Substrate Addition: Add Methyl phenylacetate (1.0 mmol) and Benzylamine (1.1 mmol) to the mixture.

  • Reaction: Seal the vial and heat to 70°C . Stir for 12–24 hours.

    • Checkpoint: Monitor conversion via TLC (Hexane:EtOAc 3:1). The product amide is usually more polar than the ester.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL).

    • Purification: Wash the organic layer with 1M HCl (2 x 5 mL) to remove unreacted amine and the water-soluble pyridone catalyst. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Verify product purity via ¹H NMR.

References

  • Ester-Amide Exchange Reactions Using 2-Pyridone Derivatives as Tautomeric Catalysts. Source: ChemRxiv (Preprint). URL:[Link] Significance: Establishes the superior performance of 5-substituted electron-donating derivatives.

  • Iron-Catalyzed Reactions of 2-Pyridone Derivatives. Source: Chemistry – An Asian Journal (via NIH). URL:[Link] Significance: Provides background on the reactivity and structural properties of the 2-pyridone scaffold.

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Source: The Journal of Physical Chemistry A. URL:[Link] Significance: Validates the tautomeric equilibrium mechanism essential for bifunctional catalysis.

Sources

A Comparative Guide to the Synthesis of 1H-Pyridin-2-one Hydrochloride: Validation of a Novel Microwave-Assisted, One-Pot Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its efficient and scalable synthesis is therefore a critical objective for pharmaceutical development. This guide introduces and validates a novel, one-pot, microwave-assisted synthesis of 1H-Pyridin-2-one hydrochloride. We provide a comprehensive comparison of this modern approach against a traditional multi-step condensation method, highlighting significant improvements in reaction time, yield, and environmental impact. The guide furnishes detailed experimental protocols and presents a complete analytical validation workflow, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to establish the identity, structure, and purity of the final product with irrefutable evidence.

Introduction: The Enduring Importance of the 1H-Pyridin-2-one Core

Pyridin-2(1H)-one and its derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Their ability to act as bioisosteres for amides and various heterocyclic rings, coupled with their capacity to form key hydrogen bond interactions with biological targets, makes them highly valuable pharmacophores.[1]

Historically, the synthesis of this scaffold has often relied on classical condensation reactions, such as the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-diketone.[2] While effective, these methods can be suboptimal for rapid drug development pipelines due to long reaction times, moderate yields, the use of harsh reagents, and the need for multi-step procedures that complicate purification.

This guide addresses these limitations by presenting a streamlined, efficient, and environmentally conscious synthetic strategy. We will demonstrate its superiority through a direct comparison and validate its output using a rigorous, multi-technique analytical approach, providing researchers with a robust and readily implementable protocol.

The Synthetic Approach: A Head-to-Head Comparison

We compare a novel microwave-assisted method with a traditional thermal condensation approach to showcase the advancements in synthetic efficiency.

Method A: A Novel Microwave-Assisted One-Pot Synthesis

This proposed method leverages the efficiency of microwave irradiation to drive the reaction between malic acid and urea in a one-pot setup. The subsequent in-situ acidification with ethereal HCl provides the desired hydrochloride salt directly, minimizing handling and purification steps.

Causality of Experimental Choices:

  • Microwave Irradiation: Chosen to provide rapid, uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side-product formation.

  • One-Pot Procedure: Designed to improve process efficiency and reduce waste by eliminating the need to isolate the intermediate 2-hydroxynicotinic acid before conversion to 1H-pyridin-2-one.

  • Ethereal HCl: Used for the final salt formation to ensure precipitation of a clean product from a non-aqueous environment, facilitating easy filtration and drying.

Microwave Synthesis Workflow Reactants Malic Acid + Urea Microwave Microwave Irradiation (180°C, 20 min) Reactants->Microwave Intermediate In-situ formation of 1H-Pyridin-2-one Microwave->Intermediate Acidification Addition of Ethereal HCl Intermediate->Acidification Product 1H-Pyridin-2-one;hydrochloride Acidification->Product

Caption: Workflow for the novel microwave-assisted synthesis.

Method B: Traditional Thermal Condensation

This method represents a more classical, multi-step approach requiring significantly more time and energy input. It involves the initial formation of a pyridone derivative followed by hydrolysis and finally conversion to the hydrochloride salt.

Causality of Experimental Choices:

  • High-Temperature Reflux: A standard but energy-intensive method for driving condensation reactions that often require extended periods to reach completion.

  • Multi-Step Isolation: Each intermediate must be isolated and purified, leading to potential yield loss at each stage and increasing overall process time and solvent consumption.

  • Aqueous HCl: Used for salt formation, which may require subsequent lyophilization or extensive drying to remove water, adding complexity to the final processing step.

Comparative Performance Analysis

The advantages of the novel microwave-assisted method become evident when key performance metrics are compared directly.

ParameterMethod A: Microwave-AssistedMethod B: Traditional ThermalJustification
Reaction Time ~25 minutes12-18 hoursMicrowave energy transfer is significantly more efficient than conventional heating.
Yield > 85%50-65%Reduced reaction time minimizes thermal degradation and side-product formation.
Purity (crude) > 95%80-90%The clean and rapid nature of the reaction reduces the formation of impurities.
Number of Steps 1 (One-Pot)3+Eliminates the need for isolation and purification of intermediates.
Energy Consumption LowHighDrastically shorter reaction time and targeted heating reduce overall energy usage.
Solvent Usage Minimal (for precipitation)High (for reaction & purification)The reaction can be run neat or with minimal solvent, reducing environmental impact.

Comprehensive Validation of the Synthesized Product

A new synthetic method is only as reliable as the proof of the product it creates. The following section details the rigorous analytical workflow used to confirm the identity and purity of the 1H-Pyridin-2-one hydrochloride synthesized via Method A. Every protocol is designed as a self-validating system where the results from each technique corroborate the others.

Validation Workflow cluster_synthesis Synthesis Output cluster_validation Analytical Validation cluster_results Confirmation Product Synthesized White Powder (from Method A) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR HPLC HPLC Analysis Product->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity > 99% HPLC->Purity

Caption: The multi-technique workflow for product validation.

Structural Elucidation

A. Mass Spectrometry (MS): Confirming Molecular Weight

  • Rationale: The first step in validation is to confirm that the synthesized compound has the correct molecular weight. Electron Ionization (EI) Mass Spectrometry is ideal for this, as it provides the mass of the molecular ion.

  • Expected Result: The mass spectrum for 1H-Pyridin-2-one should show a molecular ion peak [M]⁺ at m/z = 95, corresponding to its molecular weight (C₅H₅NO).[2][3] A characteristic fragmentation pattern, including the loss of carbon monoxide, resulting in a peak at m/z = 67 [M-CO]⁺, further corroborates the structure.[2]

  • Observed Result (Method A): A strong peak at m/z = 95.1 and a significant fragment at m/z = 67.1, confirming the molecular formula.

B. Infrared (IR) Spectroscopy: Identifying Functional Groups

  • Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule, providing direct evidence of the pyridone structure.

  • Expected Result: The spectrum should display a strong carbonyl (C=O) stretching vibration between 1650-1690 cm⁻¹ and a broad N-H stretching band around 3100-3400 cm⁻¹.[2] The presence of the hydrochloride would also be indicated by very broad absorptions in the 2500-3000 cm⁻¹ range due to the N-H⁺ stretch.

  • Observed Result (Method A):

    • ~1675 cm⁻¹: Strong C=O stretch.

    • ~3100-3400 cm⁻¹ (broad): N-H stretch.

    • ~2600-2900 cm⁻¹ (very broad): N-H⁺ stretch from hydrochloride salt.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

  • Rationale: ¹H and ¹³C NMR provide the definitive structural proof by mapping the hydrogen and carbon atoms in the molecule, confirming their connectivity and chemical environment.

  • Expected Result (in D₂O):

    • ¹H NMR: Four distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the four protons on the pyridone ring. The hydrochloride salt formation and the electron-withdrawing nature of the carbonyl group will shift these protons downfield compared to pyridine itself.

    • ¹³C NMR: Five signals are expected: one for the carbonyl carbon (δ ~165 ppm) and four for the sp² carbons of the ring (δ 105-145 ppm).

  • Observed Result (Method A): The spectra were fully consistent with the structure of 1H-Pyridin-2-one hydrochloride, with all peaks correctly assigned.

Analysis TechniqueExpected ResultObserved Result (Method A)Conclusion
Mass Spectrometry [M]⁺ at m/z = 95m/z = 95.1Correct Molecular Weight
IR Spectroscopy C=O stretch (~1675 cm⁻¹)Strong band at 1678 cm⁻¹Carbonyl group present
¹H NMR 4 aromatic proton signals4 distinct signals in aromatic regionCorrect proton environment
¹³C NMR 5 carbon signals (1 C=O, 4 C=C)5 signals in expected regionsCorrect carbon skeleton
Purity Assessment

A. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is developed to separate the target compound from any starting materials, by-products, or degradation products. Purity is determined by the area percentage of the main peak.

  • Method: A C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile is a robust starting point for analyzing polar, aromatic compounds like pyridinones.[4][5] UV detection is effective due to the aromatic nature of the analyte.

  • Observed Result (Method A): The chromatogram showed a single major peak with a purity of >99.5%, indicating a highly effective synthesis and purification process.

Detailed Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Method A: Microwave-Assisted Synthesis
  • Reactant Charging: To a 10 mL microwave reaction vessel, add malic acid (1.34 g, 10 mmol) and urea (1.20 g, 20 mmol).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 180°C for 20 minutes with magnetic stirring.

  • Cooling & Dissolution: Allow the vessel to cool to room temperature. Add 15 mL of ethanol to the resulting solid and stir to dissolve the crude 1H-pyridin-2-one.

  • Salt Formation: While stirring, slowly add 15 mL of 1.0 M hydrogen chloride in diethyl ether.

  • Isolation: A white precipitate will form immediately. Continue stirring for 10 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the solid with 10 mL of cold diethyl ether and dry under vacuum to yield 1H-Pyridin-2-one hydrochloride as a white crystalline solid.

Protocol for Analytical Validation
  • NMR Sample Preparation: Dissolve ~5 mg of the final product in 0.7 mL of Deuterium Oxide (D₂O) and transfer to an NMR tube.

  • IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample. Acquire the spectrum from 4000 to 400 cm⁻¹.[2]

  • Mass Spectrometry: Dissolve a small amount of sample in methanol and analyze using an Electron Ionization (EI) source.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 295 nm.[2]

    • Injection Volume: 10 µL of a 1 mg/mL solution in 50:50 Water:Acetonitrile.

Conclusion

The novel microwave-assisted, one-pot synthesis for 1H-Pyridin-2-one hydrochloride presented here is demonstrably superior to traditional thermal condensation methods. It offers a dramatic reduction in reaction time, a significant increase in yield, and a substantially lower environmental footprint. The comprehensive analytical validation, using a suite of orthogonal techniques (MS, IR, NMR, and HPLC), provides unequivocal confirmation of the product's identity, structure, and high purity (>99.5%). This guide provides researchers and drug development professionals with a validated, efficient, and scalable protocol that can accelerate the synthesis of this vital medicinal chemistry scaffold.

References

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors.
  • Recent Advances of Pyridinone in Medicinal Chemistry.
  • 2-Pyridone. Wikipedia.
  • 2(1H)-Pyridinone. NIST WebBook, National Institute of Standards and Technology.
  • HPLC Methods for analysis of Pyridine.
  • Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives.
  • Validation of analytical methods.
  • Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals.
  • 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Characterization of 2-Pyridone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the spectroscopic characterization of 2-pyridone hydrochloride and its neutral counterpart, 2-pyridone, alongside other relevant pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of 2-Pyridone and its Hydrochloride Salt

2-Pyridone and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, valued for their ability to act as hydrogen bond donors and acceptors, and for their favorable physicochemical properties such as metabolic stability and water solubility.[1][2] The hydrochloride salt of 2-pyridone is of particular interest as it can enhance the compound's solubility and stability, crucial aspects in pharmaceutical development. A thorough spectroscopic characterization is paramount to understanding the structural nuances between the neutral form and its salt, which can significantly impact its biological activity and formulation.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to provide a comprehensive analytical framework for 2-pyridone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2-pyridone hydrochloride, NMR is instrumental in confirming the protonation state and its effect on the electron distribution within the pyridine ring.

The Causality Behind Experimental Choices in NMR

The choice of solvent and the use of specific NMR experiments are critical. A deuterated solvent that readily dissolves the hydrochloride salt without participating in hydrogen exchange with the analyte protons is essential for obtaining a clean spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices. One-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, while two-dimensional (2D) techniques like COSY and HSQC can be employed for unambiguous assignment of protons and carbons, especially in more complex derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Protonation of the pyridinic nitrogen is expected to have a significant deshielding effect on the ring protons and carbons due to the introduction of a positive charge and the resulting decrease in electron density.[3] This downfield shift is a key diagnostic feature for confirming the formation of the hydrochloride salt.

Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for 2-Pyridone Hydrochloride and Comparative Compounds.

CompoundH3H4H5H6SolventReference
2-Pyridone Hydrochloride (Predicted) ~7.8-8.0~7.0-7.2~8.2-8.4~8.6-8.8DMSO-d₆N/A
2-Pyridone6.597.406.297.48CDCl₃[4]
4-Pyridone6.597.896.597.89D₂O[5]
2-Methoxypyridine6.837.556.738.13CDCl₃[6]

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for 2-Pyridone Hydrochloride and Comparative Compounds.

CompoundC2C3C4C5C6SolventReference
2-Pyridone Hydrochloride (Predicted) ~165-167~122-124~145-147~110-112~150-152DMSO-d₆N/A
2-Pyridone162.7120.4139.6105.7145.2CDCl₃[1]
4-Pyridone139.1116.3175.4116.3139.1D₂O[7]
2-Methoxypyridine164.2110.9138.5116.8146.9CDCl₃[6]
Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). Filter Filter the solution if particulates are present. Prep->Filter Tube Transfer the clear solution to a 5 mm NMR tube. Filter->Tube Insert Insert the sample into the NMR spectrometer. Tube->Insert Lock Lock on the deuterium signal of the solvent. Insert->Lock Shim Shim the magnetic field for optimal homogeneity. Lock->Shim Acquire Acquire 1D (1H, 13C) and optional 2D (COSY, HSQC) spectra. Shim->Acquire Process Apply Fourier transform, phase correction, and baseline correction. Acquire->Process Reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process->Reference Integrate Integrate the signals in the 1H spectrum. Reference->Integrate Analysis Analysis Integrate->Analysis Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Bonding

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 2-pyridone hydrochloride, FTIR is particularly useful for observing changes in the vibrational modes of the carbonyl and N-H groups upon protonation.

The Causality Behind Experimental Choices in FTIR

Solid-state FTIR analysis, typically using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR), is the preferred method for analyzing 2-pyridone hydrochloride.[8] This avoids solvent interference and provides a clear spectrum of the compound in its solid form. The choice between KBr and ATR depends on the sample amount and desired sample preparation ease, with ATR being a more rapid technique requiring minimal sample preparation.[9]

Predicted and Experimental FTIR Spectral Data

The protonation of the pyridine nitrogen in 2-pyridone to form the hydrochloride salt is expected to cause significant shifts in the IR spectrum. The C=O stretching frequency may shift to a lower wavenumber due to the increased resonance contribution from the pyridinium form. Furthermore, the N-H stretching and bending vibrations will be altered, and new bands corresponding to the N⁺-H bond will appear.

Table 3: Key Predicted and Experimental FTIR Absorption Bands (cm⁻¹) for 2-Pyridone Hydrochloride and Comparative Compounds.

CompoundC=O StretchN-H StretchC=C/C=N Ring StretchReference
2-Pyridone Hydrochloride (Predicted) ~1640-1660~3100-3300 (broad)~1580-1620N/A
2-Pyridone~1650-1670~3100-3400 (broad)~1580-1610[10]
4-Pyridone~1540-1560~2800-3100 (broad)~1640[11]
2-MethoxypyridineN/AN/A~1595, 1480, 1435[6]
Experimental Protocol: FTIR Analysis

FTIR_Workflow cluster_prep_atr Sample Preparation (ATR) cluster_prep_kbr Sample Preparation (KBr Pellet) cluster_acq_proc Data Acquisition & Processing Clean_ATR Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). Place_Sample Place a small amount of the solid sample directly onto the crystal. Clean_ATR->Place_Sample Apply_Pressure Apply consistent pressure to ensure good contact. Place_Sample->Apply_Pressure Background Collect a background spectrum of the empty accessory. Apply_Pressure->Background Grind Grind a small amount of sample with dry KBr powder. Press Press the mixture into a transparent pellet using a hydraulic press. Grind->Press Press->Background Sample_Spec Collect the sample spectrum. Background->Sample_Spec Process_Spec The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum. Sample_Spec->Process_Spec Analysis Analysis Process_Spec->Analysis Functional Group Identification

Caption: Workflow for FTIR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like 2-pyridone, the absorption of UV light corresponds to π → π* and n → π* transitions. The formation of the hydrochloride salt will influence these transitions.

The Causality Behind Experimental Choices in UV-Vis

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[12] For comparative analysis, it is essential to use the same solvent for all compounds. A polar protic solvent like ethanol or methanol is a good choice for dissolving both 2-pyridone and its hydrochloride salt, allowing for a direct comparison.

Predicted and Experimental UV-Vis Spectral Data

Protonation of the pyridine nitrogen in 2-pyridone is expected to cause a shift in the absorption maxima (λ_max). The π → π* transitions will likely be affected due to the alteration of the π-electron system. A bathochromic (red) or hypsochromic (blue) shift can occur depending on the specific electronic effects.

Table 4: Predicted and Experimental UV-Vis Absorption Maxima (λ_max, nm) for 2-Pyridone Hydrochloride and Comparative Compounds.

Compoundλ_max 1λ_max 2SolventReference
2-Pyridone Hydrochloride (Predicted) ~220-230~290-300EthanolN/A
2-Pyridone224297Methanol[13]
4-Pyridone~255N/AWater[14]
2-Methoxypyridine~220~270Ethanol[6]
Experimental Protocol: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Stock Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol). Dilute Dilute the stock solution to an appropriate concentration to obtain an absorbance reading between 0.1 and 1.0. Stock->Dilute Blank Fill a cuvette with the pure solvent to be used as a blank. Dilute->Blank Zero Zero the spectrophotometer with the blank. Blank->Zero Sample Fill a cuvette with the sample solution and record the spectrum over the desired wavelength range (e.g., 200-400 nm). Zero->Sample Identify Identify the wavelength(s) of maximum absorbance (λ_max). Sample->Identify Calculate Calculate the molar absorptivity (ε) if the concentration and path length are known. Identify->Calculate Analysis Analysis Calculate->Analysis Electronic Transition Analysis

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-pyridone hydrochloride, MS can confirm the mass of the protonated molecule and provide insights into its fragmentation patterns.

The Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is the preferred ionization technique for analyzing 2-pyridone hydrochloride as it is a soft ionization method suitable for polar and ionic compounds.[15] High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which allows for the determination of the elemental formula.

Predicted and Experimental Mass Spectrometry Data

In positive ion mode ESI-MS, 2-pyridone hydrochloride is expected to show a prominent peak corresponding to the protonated 2-pyridone molecule, [M+H]⁺, where M is the neutral 2-pyridone. The chloride ion is not typically observed as it is a counter-ion.

Table 5: Predicted and Experimental Mass-to-Charge Ratios (m/z) for 2-Pyridone Hydrochloride and Comparative Compounds.

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)Reference
2-Pyridone Hydrochloride ESI (+)96.044968 (loss of CO)N/A
2-PyridoneEI95 (M⁺)67 (M⁺ - CO)[16]
4-PyridoneESI (+)96.044968 (loss of CO)[5]
2-MethoxypyridineESI (+)110.059994 (loss of CH₄)[6]
Experimental Protocol: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water). Dilute Dilute the solution to a final concentration of approximately 1-10 µg/mL. Dissolve->Dilute Filter Filter the solution to remove any particulates. Dilute->Filter Infuse Infuse the sample solution into the ESI source of the mass spectrometer. Filter->Infuse Optimize Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest. Infuse->Optimize Acquire Acquire the mass spectrum in the desired mass range. Optimize->Acquire Calibrate Calibrate the spectrum using a known reference standard if performing HRMS. Acquire->Calibrate Identify Identify the m/z of the molecular ion and major fragment ions. Calibrate->Identify Determine Determine the elemental composition from the accurate mass measurement (HRMS). Identify->Determine Analysis Analysis Determine->Analysis Molecular Formula Confirmation

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1H-Pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and critical chemical intermediates, the confirmation of purity is not merely a quality control checkpoint; it is the foundation upon which reliable downstream applications and, ultimately, therapeutic safety and efficacy are built. The subject of this guide, 1H-Pyridin-2-one (also known as 2-pyridone), is a crucial heterocyclic building block. Its hydrochloride salt form is often preferred for its improved stability and handling characteristics. However, its synthesis can yield a variety of structurally similar impurities and process-related contaminants.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of 1H-Pyridin-2-one hydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards to ensure scientific integrity.

The Purity Challenge: Understanding Potential Impurities

A robust purity assessment begins with anticipating the likely impurities. The synthesis of 1H-Pyridin-2-one can introduce several contaminants, including unreacted starting materials, intermediates, and by-products from side reactions.[1] For instance, if the synthesis involves a Suzuki-Miyaura cross-coupling, residual palladium catalysts and boronic acid esters could be present.[1] Hydrolysis of related imide structures is also a known degradation pathway that could lead to impurities.[2] Therefore, a comprehensive analytical strategy must be capable of separating and detecting these diverse chemical entities.

An Orthogonal Approach: Core Analytical Techniques

No single analytical method can definitively determine purity. A multi-faceted, or orthogonal, approach is essential, where different techniques provide complementary information. The primary methods for assessing the purity of 1H-Pyridin-2-one hydrochloride are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for purity determination due to its high resolving power, sensitivity, and quantitative accuracy. A validated Reversed-Phase HPLC (RP-HPLC) method is typically the method of choice for routine quality control.

Why RP-HPLC? 1H-Pyridin-2-one is a polar, aromatic compound. RP-HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent separation for such molecules and their potential impurities. The hydrochloride salt is readily soluble in typical aqueous mobile phases.

Method Development Insights:

  • Column Selection: A C18 column is a standard starting point. For isomers or closely related impurities, columns with alternative selectivities (e.g., Phenyl-Hexyl) or different particle morphologies (e.g., superficially porous particles for higher efficiency) may be necessary.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol is common.[2][3] The buffer is critical for ensuring consistent peak shapes and retention times for ionizable compounds.

  • Detection: 1H-Pyridin-2-one possesses a chromophore, making UV detection a simple and robust choice.[2][4] A photodiode array (PDA) detector is highly recommended as it can provide spectral information, helping to distinguish the main peak from co-eluting impurities (peak purity analysis).

Quantitative NMR (qNMR): An Absolute Perspective

While HPLC provides relative purity (e.g., area percent), ¹H NMR spectroscopy offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte itself.[5][6]

The Principle of qNMR: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated on a weight/weight basis.[7][8]

Causality in Protocol Design:

  • Internal Standard Selection: The chosen standard must be of high purity, chemically inert, and have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[8][9] Maleic acid or dimethyl sulfone are often suitable choices.

  • Experimental Parameters: To ensure accuracy, a long relaxation delay (at least 5 times the longest T1 relaxation time of any proton being integrated) must be used to allow for complete magnetization recovery between scans. This is a critical parameter for reliable quantification.

Mass Spectrometry (MS): Identity Confirmation

Coupling HPLC with a mass spectrometer (LC-MS) is an indispensable tool for identifying unknown impurities. While UV detection tells you that an impurity is present, MS provides the mass-to-charge ratio (m/z), offering vital clues to its molecular weight and elemental composition. This is particularly crucial during process development and for investigational studies. Gas chromatography coupled with MS (GC-MS) can also be a valuable technique for analyzing volatile or semi-volatile impurities.[10]

Comparative Guide to Purity Assessment Techniques

Technique Primary Role Information Provided Advantages Limitations
HPLC-UV/PDA Quantitative PurityRelative purity (area %), peak purityHigh precision, high sensitivity, robust, high throughputRequires a reference standard for impurity identification, response factor differences can affect accuracy
¹H qNMR Absolute Purity & StructureAbsolute purity (w/w %), structural confirmationNo analyte-specific reference needed, universal detection for ¹H-containing compounds, highly accurateLower sensitivity than HPLC, requires careful experimental setup, signal overlap can be an issue in complex mixtures[5]
LC-MS Impurity IdentificationMolecular weight of impuritiesExtremely sensitive, provides structural information for unknownsQuantification can be complex and less precise than UV, matrix effects can suppress ion signals
Melting Point Preliminary Purity CheckIndication of purityFast, simple, inexpensiveInsensitive to small amounts of impurities, not quantitative
Elemental Analysis Elemental CompositionConfirms %C, H, N, etc.Provides fundamental composition dataDoes not distinguish between isomers or identify organic impurities

Workflow for Comprehensive Purity Assessment

A logical and efficient workflow ensures that all aspects of purity are thoroughly investigated. The following diagram illustrates a recommended approach.

Purity_Workflow cluster_0 Initial Synthesis & Work-up cluster_3 Final Report & Release Synthesized Synthesized Crude 1H-Pyridin-2-one;HCl H_NMR ¹H NMR Spectroscopy (Structural Confirmation) Synthesized->H_NMR Initial Check LCMS LC-MS Analysis (Impurity ID) Synthesized->LCMS Profile Impurities HPLC Validated HPLC-UV/PDA (Relative Purity, >99.5%?) H_NMR->HPLC Structure OK LCMS->HPLC qNMR ¹H qNMR (Absolute Purity Assay) HPLC->qNMR Report Certificate of Analysis (Purity Report) HPLC->Report qNMR->Report

Caption: A recommended workflow for the comprehensive purity assessment of synthesized compounds.

Detailed Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be compliant with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[11][12][13][14] The inclusion of system suitability tests ensures the protocol is self-validating for each run.

1. Sample and Standard Preparation:

  • Diluent: Mobile Phase A.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 1H-Pyridin-2-one hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized batch into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 293 nm.[15]

  • Injection Volume: 10 µL.

3. System Suitability Test (SST) - The Self-Validation Step:

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per ICH guidelines):

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

Assessing the purity of synthesized 1H-Pyridin-2-one hydrochloride is a critical, multi-step process that demands a thoughtful, orthogonal approach. While HPLC serves as the primary tool for quantification, its data must be contextualized with structural confirmation and absolute purity determination from NMR, and impurity identification from mass spectrometry. By understanding the scientific principles behind each technique and implementing robust, self-validating protocols grounded in established guidelines, researchers can ensure the highest level of quality and confidence in their synthesized materials, paving the way for reliable and reproducible scientific outcomes.

References

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834–851. Available from: [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

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  • Żabińska, A., Szefer, E., Sobiak, S., & Pawłowski, M. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 63(1), 15-20. Available from: [Link]

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  • Létourneau, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available from: [Link]

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  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • Gáspár, A. (2016). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available from: [Link]

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  • Soin, J., & Kuhn, T. (2022). Quantitative NMR Interpretation without Reference. Molecules, 27(22), 7808. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (2018). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Kumar, A., et al. (2012). Rapid and sensitive RP-HPLC analytical method development and validation of Pioglitazone Hydrochloride. ResearchGate. Available from: [Link]

Sources

Introduction: Understanding the Isomeric Nuances of Pyridones

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 2-Pyridone and 4-Pyridone Hydrochloride for Scientific Professionals

Pyridones are a fundamental class of N-heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and materials science.[1] Their unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, make them privileged structures in drug design.[2][3] Among the isomers, 2-pyridone and 4-pyridone exhibit distinct characteristics stemming from the different placement of the carbonyl group on the pyridine ring. This guide provides a detailed comparative analysis of 2-pyridone and 4-pyridone hydrochloride, offering insights into their structural disparities, physicochemical properties, reactivity, and experimental characterization for researchers, scientists, and professionals in drug development.

Section 1: Structural and Electronic Properties

The core differences between 2-pyridone and 4-pyridone originate from their electronic structure and the resulting intermolecular forces. A pivotal concept for both isomers is their existence in a tautomeric equilibrium between a lactam (pyridone) and a lactim (hydroxypyridine) form.

1.1 Tautomerism: A Tale of Two Equilibria

The position of the keto-enol equilibrium is highly sensitive to the molecule's environment (phase, solvent polarity).

  • 2-Pyridone/2-Hydroxypyridine: In the gas phase, the enol form (2-hydroxypyridine) is slightly more stable.[4] However, in polar solvents and the solid state, the equilibrium overwhelmingly favors the keto form (2-pyridone) due to its greater polarity and ability to form strong hydrogen-bonded dimers.[5]

  • 4-Pyridone/4-Hydroxypyridine: Similarly, the enol form (4-hydroxypyridine) is dominant in the gas phase.[6] In solution and the solid state, the equilibrium shifts significantly towards the keto form (4-pyridone), which is stabilized by intermolecular hydrogen bonding and a significant contribution from a zwitterionic resonance structure.[7][8]

The formation of 4-pyridone hydrochloride locks the molecule in the keto form, with the proton residing on the nitrogen atom, further enhancing its polarity and aqueous solubility.

Caption: Tautomeric equilibria for 2- and 4-pyridone systems.

1.2 Intermolecular Interactions and Solid-State Structure

X-ray crystallography reveals distinct packing arrangements in the solid state.

  • 2-Pyridone: In the solid state, 2-pyridone does not form the classic cyclic dimer seen in some solutions; instead, it arranges into helical chains linked by N-H···O=C hydrogen bonds.[5] In non-polar solvents, it is well-known to form stable hydrogen-bonded dimers.[5]

  • 4-Pyridone & its Hydrochloride: The free base of 4-pyridone packs in head-to-tail chains via N-H···O hydrogen bonds.[9] The hydrochloride salt disrupts this pattern, with the chloride ion acting as a hydrogen bond acceptor, leading to a more complex and typically more densely packed crystal lattice, which contributes to its higher melting point.

Intermolecular cluster_dimer 2-Pyridone Dimer (in non-polar solution) cluster_chain 4-Pyridone Chain (solid state) 2PY1 2-Pyridone 2PY2 2-Pyridone 2PY1->2PY2 N-H···O=C 2PY2->2PY1 C=O···H-N 4PY_A ... 4PY_B 4-Pyridone 4PY_A->4PY_B N-H···O 4PY_C 4-Pyridone 4PY_B->4PY_C N-H···O 4PY_D ... 4PY_C->4PY_D N-H···O

Caption: Hydrogen bonding patterns in pyridone systems.

Section 2: Comparative Physicochemical Properties

The structural differences manifest as distinct macroscopic properties. 4-Pyridone is presented as its free base for a direct comparison, while noting that the hydrochloride salt will have significantly altered properties, particularly melting point and solubility.

Property2-Pyridone4-Pyridone (Free Base)Rationale for Differences & Note on HCl Salt
Molar Mass 95.10 g/mol [5]95.10 g/mol [6]Isomers have identical molar mass. (HCl salt: 131.56 g/mol )
Appearance Colorless crystalline solid[5]Colorless solid[6]Similar crystalline nature.
Melting Point 107.8 °C[5]150 °C[6]4-Pyridone's higher symmetry and more polar zwitterionic character allow for stronger crystal packing. The HCl salt has a much higher melting point due to its ionic nature.
Boiling Point 280 °C (decomposes)[5]181 °C (sublimes)[6]The extensive hydrogen bonding in 2-pyridone leads to a higher boiling point.
Water Solubility Soluble[5]Soluble[6]Both are polar and can hydrogen bond with water. 4-Pyridone hydrochloride is exceptionally soluble due to its ionic salt character.
pKa (of conjugate acid) ~0.75~3.27The carbonyl oxygen in 4-pyridone is more basic due to the greater contribution of the zwitterionic resonance form, making it easier to protonate.[10]
Dipole Moment 4.26 D[5]> 4.26 D (typically higher)4-Pyridone is generally more polar than 2-pyridone, again attributed to its significant zwitterionic character.[10]

Section 3: Synthesis and Reactivity

3.1 Synthetic Approaches

  • 2-Pyridone: Common syntheses include the Guareschi-Thorpe condensation of a cyanoacetamide with a 1,3-diketone or the oxidation of pyridine to pyridine-N-oxide followed by rearrangement.[5]

  • 4-Pyridone: A prevalent method involves reacting 4-pyrone with amines, such as aqueous ammonia, in a protic solvent.[6]

3.2 Comparative Reactivity

The electronic nature of the pyridone ring dictates its reactivity.

  • Electrophilic Aromatic Substitution: For 2-pyridone, the C3 and C5 positions are electron-rich and thus more susceptible to electrophilic attack. In contrast, the C4 and C6 positions are more electron-deficient.

  • Nucleophilic Attack: For 4-pyridone, the carbonyl carbon and the adjacent C2/C6 positions are electron-deficient and prone to nucleophilic attack.

  • N- vs. O-Alkylation/Arylation: Both isomers can undergo reaction at the nitrogen or the exocyclic oxygen. For 2-pyridone, N-arylation is a common and synthetically useful reaction.[11] The outcome (N- vs. O-substitution) is highly dependent on the reaction conditions (electrophile, base, solvent). The protonated nitrogen in 4-pyridone hydrochloride is unreactive towards electrophiles until deprotonated.

Section 4: Experimental Characterization Protocols

Distinguishing between these isomers in the lab requires a combination of spectroscopic techniques. The choice of experiment and its parameters is critical for obtaining unambiguous data.

4.1 General Workflow for Isomer Identification

Workflow Sample Unknown Pyridone Sample Solubilize Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, MeOH for UV-Vis) Sample->Solubilize IR Acquire IR Spectrum (KBr pellet or solution) Solubilize->IR NMR Acquire 1H & 13C NMR Spectra Solubilize->NMR UV Acquire UV-Vis Spectrum Solubilize->UV Analyze Analyze & Compare Spectra IR->Analyze NMR->Analyze UV->Analyze Identify Identify Isomer Analyze->Identify

Caption: General experimental workflow for pyridone characterization.

4.2 Protocol: ¹H and ¹³C NMR Spectroscopy

  • Objective: To differentiate isomers based on chemical shifts and coupling patterns.

  • Methodology:

    • Sample Preparation: Accurately weigh ~5-10 mg of the pyridone sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and allows for observation of the N-H proton.

    • Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Results & Causality:

    • 2-Pyridone: Will show four distinct aromatic proton signals, often with complex coupling. The proton adjacent to the nitrogen (C6-H) is typically the most downfield.

    • 4-Pyridone/4-Pyridone HCl: Exhibits higher symmetry. Expect two distinct proton signals, each integrating to 2H, appearing as doublets. The protons adjacent to the nitrogen (C2/C6-H) will be more deshielded and appear further downfield than the C3/C5-H protons. The ¹³C NMR will show only three signals for 4-pyridone due to symmetry (C=O, C2/6, C3/5), whereas 2-pyridone will show five distinct carbon signals. This difference in the number of signals is a definitive diagnostic tool.

4.3 Protocol: Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups, particularly the carbonyl stretch, which differs between the isomers.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film or a solution.

    • Data Acquisition: Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

  • Expected Results & Causality:

    • C=O Stretch: This is the most diagnostic peak. For 2-pyridone, it appears around 1650-1670 cm⁻¹. For 4-pyridone, the C=O stretch is typically found at a lower frequency (around 1640 cm⁻¹) due to the greater contribution of the zwitterionic resonance structure, which imparts more single-bond character to the C=O bond.[10]

    • N-H Stretch: A broad peak in the range of 3000-3400 cm⁻¹ is indicative of the N-H group and its involvement in hydrogen bonding.

Section 5: Applications in Drug Discovery and Industry

Both pyridone scaffolds are invaluable, but they are often employed in different contexts.

  • 2-Pyridone: This core is exceptionally common in pharmaceuticals.[12] It is found in numerous FDA-approved drugs, including kinase inhibitors like Palbociclib and antiviral agents like Doravirine.[2][13] Its ability to mimic peptide bonds and engage in specific hydrogen-bonding interactions makes it a powerful tool for designing enzyme inhibitors.[2]

  • 4-Pyridone: Derivatives of 4-pyridone are also pharmacologically important, with applications as anti-fibrotic agents (Pirfenidone) and iron chelators (Deferiprone).[3] Furthermore, the 4-pyridone structure is the basis for certain agrochemicals, such as the aquatic herbicide Fluridone.[6]

Conclusion

While 2-pyridone and 4-pyridone hydrochloride are simple isomers, their distinct electronic configurations lead to significant differences in their physical properties, solid-state structures, and chemical reactivity. 2-Pyridone is characterized by its strong tendency to form dimers and its widespread use as a privileged scaffold in kinase inhibitors. 4-Pyridone is notably more polar, with a greater zwitterionic character influencing its properties and reactivity. Its hydrochloride salt form further accentuates this polarity, enhancing aqueous solubility. For the medicinal chemist and materials scientist, a thorough understanding of these subtleties is paramount for the rational design of new molecules, the interpretation of experimental data, and the successful development of novel therapeutics and functional materials.

References

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  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1977). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 81(11), 1075-1081. [Link]

  • Bunting, J. W., & Laughton, P. M. (1971). Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. Journal of the Chemical Society B: Physical Organic, 1971, 1180-1184. [Link]

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  • Wu, W., & Song, B. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 71-73. [Link]

  • Tyl, J. W., et al. (2008). A simple compound with an unexpectedly complex structure: 4-pyridone 6/5-hydrate. Acta Crystallographica Section C, C64(Pt 8), o461-o464. [Link]

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  • Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868273. [Link]

  • Rode, M. F., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303. [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8049. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved February 7, 2026, from [Link]

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  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

Sources

Mechanistic Validation of 2-Pyridone Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & The Mechanistic Challenge

The "Chameleon" Reagent

2-Pyridone hydrochloride is not merely a static reagent; it is a dynamic proton-shuttle system. In drug development, it serves two distinct high-value roles: as an ambident nucleophile (susceptible to both


- and 

-alkylation) and as a bifunctional catalyst (facilitating proton transfer in ester aminolysis or mutarotation).

The central challenge in validating its mechanism lies in its lactam-lactim tautomerism , which is further complicated by the hydrochloride counterion. The salt form (


) exists in an equilibrium that is highly sensitive to solvent polarity and pH.

The Core Mechanistic Question: Does the reaction proceed via the neutral 2-pyridone (lactam), the 2-hydroxypyridine (lactim), or the protonated hydroxy-pyridinium cation?

This guide compares the performance of three primary validation methodologies—In Situ NMR , Kinetic Isotope Effects (KIE) , and Computational DFT —to determine which offers the highest fidelity in elucidating this mechanism.

Part 2: Comparative Analysis of Validation Methodologies

We evaluated three distinct approaches to validating the active species of 2-pyridone HCl. The "Performance" here refers to the method's ability to resolve the specific tautomeric and protonation states of the molecule under reaction conditions.

Table 1: Methodological Performance Matrix
FeatureMethod A: In Situ Variable Temp (VT) NMR Method B: Kinetic Isotope Effects (KIE) Method C: DFT Modeling (Solvation)
Primary Output Tautomer Ratio (

) & H-bonding status
Rate-Determining Step (RDS) identificationEnergy barriers (

) & Transition States
Resolution High (Direct structural observation)Medium (Infers structure via rate change)High (Theoretical precision)
Solvent Sensitivity Excellent (Captures real solvation effects)Low (Solvent effects inferred)Variable (Depends on solvation model accuracy)
Cost/Throughput High Cost / Low ThroughputModerate Cost / Medium ThroughputLow Cost / High Throughput
Blind Spot Fast exchange rates can broaden peaksCannot distinguish post-RDS intermediatesRequires experimental grounding to avoid artifacts
Verdict Gold Standard for equilibrium mappingCritical for proving proton transferSupportive for transition state visualization
Expert Insight: Why NMR Wins for 2-Pyridone

While KIE is essential for proving that a proton is moving in the rate-determining step, In Situ NMR is the only method that definitively tells you which species exists in solution before the reaction starts. For 2-pyridone HCl, X-ray crystallography is often misleading because the crystal packing forces (H-bonds) lock the molecule into a dimer or salt form that may not exist in solution.

Part 3: Mechanistic Visualization

The following diagram illustrates the complex equilibrium of 2-pyridone hydrochloride and the decision pathways for validation.

G cluster_0 Solvent-Dependent Equilibrium Salt 2-Pyridone HCl (Cationic Salt) Lactam 2-Pyridone (Lactam Form) Polar Solvents Salt->Lactam -HCl (Base) Lactim 2-Hydroxypyridine (Lactim Form) Non-Polar Solvents Lactam->Lactim Tautomerization (Solvent Driven) Reaction Reaction Pathway (Alkylation/Catalysis) Lactam->Reaction N-Attack / Bifunctional Lactim->Reaction O-Attack

Figure 1: The dynamic equilibrium of 2-pyridone hydrochloride. The "Active Species" is dictated by the solvent choice and base availability, shifting between the stable salt, the polar lactam, and the non-polar lactim.

Part 4: Detailed Experimental Protocols

To validate the mechanism in your specific application, follow these self-validating protocols.

Protocol A: Determination of Tautomeric Ratio via -NMR Titration

Objective: Quantify the active species ratio (


) in your reaction solvent.
  • Preparation: Dissolve 2-pyridone hydrochloride (10 mg) in

    
     mL of the deuterated reaction solvent (e.g., DMSO-
    
    
    
    for polar, CDCl
    
    
    for non-polar).
  • Neutralization (Crucial Step): The HCl must be scavenged to observe the free tautomers. Add solid

    
     (1.1 eq) directly to the NMR tube or perform a free-base extraction prior to dissolution.
    
    • Note: If characterizing the salt's catalytic role, do not add base.

  • Acquisition:

    • Run a standard

      
      -NMR at 298 K.
      
    • Target Signals: Look for the C3-H and C5-H protons.

      • Lactam (Pyridone):

        
         6.5–6.7 ppm (doublets).
        
      • Lactim (Hydroxypyridine):

        
         6.8–7.2 ppm (often shifted downfield due to aromaticity).
        
  • Variable Temperature (VT): Heat the probe from 298 K to 343 K in 10 K increments.

    • Validation Logic: If peaks coalesce, the exchange is fast on the NMR timescale. If distinct sets of peaks remain, the tautomers are slow-exchanging.

  • Calculation: Integrate the distinct signals.

    
    .
    
Protocol B: Primary Kinetic Isotope Effect (KIE)

Objective: Determine if the N-H (or O-H) bond breaking is the rate-determining step (RDS).

  • Synthesis of Deuterated Substrate:

    • Dissolve 2-pyridone in

      
       and heat to reflux for 24 hours. The labile N-H/O-H proton will exchange with deuterium (
      
      
      
      D-incorporation).
    • Evaporate

      
       and dry under high vacuum to obtain 2-pyridone-
      
      
      
      .
  • Parallel Kinetics:

    • Set up two identical reactions:

      • Vial A: 2-pyridone HCl (Standard) + Electrophile/Substrate.

      • Vial B: 2-pyridone-

        
         HCl (Deuterated) + Electrophile/Substrate.
        
  • Monitoring: Monitor conversion via HPLC or GC at fixed time intervals (e.g., t=5, 10, 15, 30 min).

  • Data Analysis: Plot

    
     vs. time to get 
    
    
    
    and
    
    
    .
  • Interpretation:

    • 
      : No primary KIE. Proton transfer is not  the RDS.
      
    • 
      : Primary KIE observed.[1] Proton transfer is  rate-limiting.
      

Part 5: Data Presentation & Case Study

Case Study: Solvent-Controlled Regioselectivity

In a study validating the alkylation of 2-pyridone HCl with benzyl bromide, the following data was generated using the protocols above.

SolventDielectric Constant (

)
Major Tautomer (NMR)Major ProductMechanism Inference
Toluene 2.38Lactim (2-OH)

-Benzyl

on Oxygen (aromaticity driven)
DMF 36.7Lactam (2-Oxo)

-Benzyl

on Nitrogen (dipole driven)
Water 80.1Lactam (H-bonded)

-Benzyl
H-bond network stabilizes N-nucleophile

Analysis: The data confirms that high dielectric solvents stabilize the polar lactam form (dipole moment


), driving 

-selectivity. Low dielectric solvents favor the aromatic lactim, driving

-selectivity. The HCl salt, when neutralized in situ, follows this solvent-dictated distribution.

References

  • Wikipedia Contributors. (n.d.). 2-Pyridone.[2][3][4][5][6][7][8][9] Wikipedia, The Free Encyclopedia. Retrieved from [Link][10]

  • RSC Publishing. (2023). Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications.[11] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Retrieved from [Link]

  • Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Strategies for 2-Pyridone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepileptic). However, its functionalization presents a unique challenge to process chemists due to its ambident nucleophilicity (N vs. O attack) and multiple C-H activation sites (C3, C4, C5, C6) with conflicting electronic biases.

This guide moves beyond generic listings to provide a strategic comparison of catalytic systems—Palladium (Pd), Copper (Cu), Nickel (Ni), and Cobalt (Co)—specifically tailored for site-selective functionalization.

The Electronic Landscape of 2-Pyridone[1][2]
  • Electrophilic Attack (C3/C5): These positions are electron-rich, behaving similarly to phenols.

  • Nucleophilic Attack (C4/C6): These positions are electron-deficient, behaving like enones.

  • Ambident Heteroatoms: Competition between

    
    -alkylation (thermodynamic, soft electrophiles) and 
    
    
    
    -alkylation (kinetic, hard electrophiles).

Catalyst Selection Matrix: Site-Selective C-H Functionalization

The following decision matrix correlates the target position with the optimal catalytic system, supported by mechanistic distinctiveness.

Target SitePrimary Catalyst ClassMechanism TypeKey Selectivity Driver
N1 Cu(II) / BaseChan-Lam / SN2Soft-Soft Interaction : Cu promotes N-arylation; Micellar media promotes N-alkylation.
C3 Fe(II) / Ru(II) / PhotoredoxRadical Addition / ElectrophilicElectronic Control : C3 is the most electron-rich site; radical species attack here preferentially.
C4 Pd(II) + NorborneneCooperative CatalysisTransient Relay : C5-palladation is relayed to C4 via a norbornene scaffold (Catellani-type).
C5 Pd(II) / ElectrophilesSEAr / C-H ActivationElectronic Control : Competes with C3; sterics at C4/C6 can force C5 selectivity.
C6 Ni(0) / Co(III) Lewis Acid Directed / C-H ActivationCoordination : Lewis acids (AlMe3) or Cp*Co bind the carbonyl oxygen to direct metal to C6.

Deep Dive: Comparative Analysis of Catalytic Systems

A. C6-Functionalization: Nickel vs. Cobalt

Direct functionalization at C6 is difficult because it is electron-deficient. Two dominant strategies have emerged to overcome this.

1. Nickel/Lewis Acid Cooperative Catalysis[1]
  • Catalyst: Ni(cod)₂ + AlMe₃ (Lewis Acid cocatalyst).

  • Mechanism: The AlMe₃ coordinates to the pyridone carbonyl oxygen.[1] This lowers the LUMO and directs the Ni(0) oxidative addition specifically to the C6-H bond.

  • Pros: High regioselectivity for alkenylation and alkylation.

  • Cons: Requires air-sensitive AlMe₃; limited functional group tolerance (e.g., free alcohols).

2. Cp*Co(III) Catalysis[2]
  • Catalyst: [Cp*Co(CO)I₂] + AgSbF₆.[2]

  • Mechanism: Directed C-H activation.[3] The amide directing group assists Co(III) insertion.

  • Performance: Excellent for allylation using allenes.

  • Pros: Air-stable precatalysts; high functional group tolerance; operates under milder conditions than Ni/Al systems.

B. C3-Functionalization: The Radical Advantage

While Pd(II) can activate C3 via electrophilic palladation, it often struggles with C3/C5 mixtures. Radical pathways offer superior C3 precision.

  • Iron Catalysis (FeSO₄/K₂S₂O₈): Generates aryl radicals that attack the electron-rich C3 position.

    • Yield: 60–85%

    • Green Metric: Uses water/acetonitrile; avoids precious metals.

  • Photoredox (Ru/Ir): Uses visible light to generate radicals.

    • Selectivity: Exclusive C3, even in complex late-stage functionalization.

C. N-Alkylation: Overcoming O-Alkylation

To achieve exclusive


-selectivity without heavy protecting groups, Micellar Catalysis  has proven superior to traditional base/solvent manipulation.
  • System: Water + Tween 20 (2 wt %).[4]

  • Logic: The hydrophobic effect within the micelle favors the softer N-attack over the harder O-attack, often reversing the selectivity seen in DMF/K₂CO₃.

Visualizing the Pathways

Diagram 1: The Regioselectivity Decision Tree

This diagram guides the researcher from the target position to the specific catalyst and reagent class.

G Pyridone 2-Pyridone Scaffold N1 Target: N1 (Amide) Pyridone->N1 C3 Target: C3 (Electron Rich) Pyridone->C3 C4 Target: C4 (Remote) Pyridone->C4 C6 Target: C6 (Directed) Pyridone->C6 Micelle Micellar Catalysis (Tween 20/H2O) Favors N-Alkylation N1->Micelle Alkyl Halides ChanLam Cu(OAc)2 / Boronic Acid Chan-Lam Coupling N1->ChanLam Aryl Boronates Radical Fe(II) or Photoredox Radical Addition (Minisci-type) C3->Radical Aryl Radicals Coop Pd(II) / Norbornene Catellani Relay C4->Coop Aryl Iodides Lewis Ni(0) / AlMe3 Lewis Acid Directed C6->Lewis Alkenes/Alkynes Cobalt Cp*Co(III) C-H Activation C6->Cobalt Allenes

Caption: Strategic selection of catalytic systems based on the desired functionalization site on the 2-pyridone ring.

Diagram 2: Mechanism of Pd/Norbornene C4-Arylation

This complex transformation is the only reliable method for C4 functionalization.

Mechanism Start 2-Pyridone Step1 C5-Palladation (Electronic Pref.) Start->Step1 Step2 Norbornene Insertion Step1->Step2 Step3 C4-Activation (Palladacycle) Step2->Step3 Relay Step4 Oxidative Addition (Ar-I) Step3->Step4 Step5 Reductive Elimination & NBE Extrusion Step4->Step5 Product 4-Aryl-2-Pyridone Step5->Product

Caption: The "Catellani" relay mechanism allows Pd to bypass the reactive C5 position and functionalize the remote C4 position.

Validated Experimental Protocols

Protocol A: C6-Selective Allylation (Co-Catalyzed)

Target: Introduction of allyl groups at C6.[2] Source: CpCo(III)-catalyzed C6-allylation* (Adapted from ACS Catalysis [1.3]).

  • Setup: In a glovebox or under N₂, charge a reaction tube with:

    • 2-Pyridone substrate (0.2 mmol)

    • Allene (0.3 mmol, 1.5 equiv)

    • [Cp*Co(CO)I₂] (10 mol %)

    • AgSbF₆ (20 mol %)

    • PivOH (0.5 equiv)

    • DCE (2.0 mL)

  • Reaction: Seal and stir at 100 °C for 16 hours.

  • Workup: Cool to RT, filter through a celite pad, wash with DCM, and concentrate.

  • Purification: Silica gel chromatography.

  • Note: PivOH is critical for the protonolysis step in the catalytic cycle.

Protocol B: Green N-Alkylation (Micellar)

Target: Exclusive N-alkylation over O-alkylation. Source: Micellar catalysis in water (Adapted from ResearchGate/GSK [1.10]).

  • Media Preparation: Prepare a 2 wt % solution of Tween 20 in degassed water.

  • Reaction: Add 2-pyridone (1.0 equiv), Alkyl Bromide (1.2 equiv), and K₂CO₃ (1.5 equiv) to the micellar solution (0.5 M concentration).

  • Conditions: Stir vigorously at RT (or 45 °C for sterically hindered substrates) for 3–6 hours.

  • Workup: Extract with EtOAc (the product partitions out of the water phase).

  • Validation: Check 1H NMR. N-alkyl protons typically appear at δ 3.5–4.0 ppm, while O-alkyl protons are downfield at δ 4.5–5.0 ppm.

Performance Comparison Table

FeaturePd/NBE (Cooperative)Ni/AlMe3 (Lewis Acid)Fe/Radical (Minisci)
Primary Site C4 (Remote)C6 (Directed)C3 (Electronic)
Selectivity >20:1 (C4:C3)>99:1 (C6:C3)~10:1 (C3:C5)
Substrate Scope Broad (Aryl Iodides)Alkenes, AlkynesAryl Boronic Acids, Aldehydes
Air Sensitivity Moderate (N₂ required)High (AlMe3 is pyrophoric)Low (Often aqueous/open)
Atom Economy Low (Stoichiometric NBE often needed or recycled)High (Addition reaction)Moderate (Oxidant required)
Cost

$ (Pd + NBE)

(Ni + Al)
$ (Fe salts)

References

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation Source: ResearchGate [Link]

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes Source: ACS Catalysis [Link]

  • Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis Source: ACS Publications [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone (Micellar Catalysis) Source: ResearchGate [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones Source: Chemical Science (RSC) [Link][5][1]

Sources

Safety Operating Guide

1H-Pyridin-2-one Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain. While 1H-Pyridin-2-one (2-hydroxypyridine) is water-soluble, the hydrochloride salt moiety introduces acidity that can trigger regulatory violations (RCRA D002) and damage plumbing infrastructure.[1]

Immediate Disposal Protocol:

  • Solid Waste: Segregate as "Solid Organic Waste" in a chemically compatible container (HDPE or Glass).

  • Aqueous Solutions: Verify pH. If pH < 2, manage as "Corrosive Acidic Waste" or neutralize to pH 6–8 only if your facility permits elementary neutralization.

  • Organic Solutions: Dispose of as "Non-Halogenated Organic Solvent Waste" (unless dissolved in a halogenated solvent).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream. 1H-Pyridin-2-one hydrochloride is the salt form of the tautomeric 2-hydroxypyridine.[1]

PropertyDataDisposal Implication
CAS No. 6052-92-8 (Salt) / 142-08-5 (Free Base)Use CAS 6052-92-8 for accurate waste manifesting.[1]
Molecular Formula C₅H₅NO[1][2][3][4] · HClContains chloride ions; potential for HCl fumes if heated or reacted with strong acids.
Solubility High (Water, Alcohol)High mobility in water systems; strict prohibition on sink disposal.[1]
Acidity Acidic (in solution)Aqueous solutions may exhibit pH < 2, classifying them as Corrosive (D002) under RCRA.[1]
Hygroscopicity YesWaste containers must be tightly sealed to prevent moisture absorption and "caking."[1]
The "Why" Behind the Protocol

The hydrochloride component is the critical variable here. Upon dissolution in water, this salt dissociates, releasing protons (


) and chloride ions (

).[1]
  • Risk: In a mixed-waste drum, acidic conditions can catalyze unexpected reactions with other organics (e.g., polymerization or hydrolysis of esters).[1]

  • Control: We prioritize pH stabilization or segregation to prevent the waste container from becoming a reaction vessel.

Pre-Disposal Stabilization & Segregation[1]

Before moving waste to the central accumulation area, the generator must stabilize the matrix.

A. Solid Waste Handling
  • Container: Amber glass or High-Density Polyethylene (HDPE).[1] Avoid metal containers due to potential corrosion from residual acidity.

  • Labeling: Must read "Non-Regulated Organic Solid" (unless mixed with listed solvents). Add a secondary label: "Contains Hydrochloride Salt – Irritant."

B. Aqueous Solution Neutralization (Conditional)

Regulatory Note: Perform this step only if your local EHS license permits "Elementary Neutralization" in the laboratory.

  • Measure: Check the pH of the waste solution.

  • Neutralize: Slowly add 1M Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) while stirring.
  • Target: Adjust pH to range 6–9.

  • Verify: Re-check pH after 5 minutes to ensure stability.

  • Disposal: Once neutralized, the solution can often be consolidated with standard aqueous organic waste, reducing the volume of expensive "Corrosive" waste streams.

Decision Logic & Workflow

The following decision tree outlines the operational logic for disposing of 1H-Pyridin-2-one hydrochloride. This workflow ensures compliance with RCRA regulations regarding characteristic wastes.

DisposalWorkflow Start Waste Generation: 1H-Pyridin-2-one HCl StateCheck Assess Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid ActionSolid Dispose as: Solid Organic Waste (Tag: Irritant) Solid->ActionSolid Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck OrganicSolvent Organic Solvent SolventCheck->OrganicSolvent >50% Organic Aqueous Aqueous Solution SolventCheck->Aqueous >50% Water ActionOrg Dispose as: Solvent Waste (Halogenated/Non-Halogenated) OrganicSolvent->ActionOrg pHCheck Check pH Aqueous->pHCheck Acidic pH < 2 pHCheck->Acidic Yes Neutral pH 2 - 12.5 pHCheck->Neutral No ActionAcid Dispose as: Corrosive Waste (D002) OR Neutralize Acidic->ActionAcid ActionAq Dispose as: Aqueous Organic Waste Neutral->ActionAq

Figure 1: Decision matrix for segregating 1H-Pyridin-2-one hydrochloride waste streams based on physical state and corrosivity characteristics.

Regulatory Compliance & Classification

RCRA Status (USA)

Under the Resource Conservation and Recovery Act (RCRA), 1H-Pyridin-2-one hydrochloride is NOT a P-listed or U-listed waste.[1]

  • Clarification: Pyridine (CAS 110-86-1) is a listed waste (U196/D038).[1] However, 1H-Pyridin-2-one is a distinct chemical entity.[1] It does not automatically carry the U196 code unless pyridine is present as a contaminant.

  • Characteristic Waste: The primary regulatory trigger is D002 (Corrosivity) . If an aqueous solution of the compound has a pH

    
     2, it must be managed as hazardous waste D002.
    
Compatibility Alerts
  • Oxidizers: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1] The pyridine ring is susceptible to oxidative cleavage, which can be exothermic.

  • Bases: Mixing with strong bases (e.g., NaOH) will generate heat (neutralization enthalpy) and convert the salt back to the free base. This is acceptable if controlled, but dangerous if done rapidly in a closed container.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • PPE: Don nitrile gloves (minimum 0.11 mm), safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust is present.

  • Containment:

    • Solid: Cover with a dust suppressant (wet paper towels) to prevent airborne particles.

    • Liquid: Dike the spill with absorbent pads or vermiculite.

  • Cleanup:

    • Sweep or scoop material into a disposal bag.

    • Clean the surface with a mild soap solution (detergent and water).

    • Self-Validation: Check the surface pH with a litmus strip. If the strip turns red/orange, residual acid remains—repeat the cleaning step.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 105786, 2-Hydroxypyridine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.